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Chloromethyl benzoate

Cat. No.: B1360013
CAS No.: 5335-05-7
M. Wt: 170.59 g/mol
InChI Key: BOXZXICVMMSYPE-UHFFFAOYSA-N
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Description

Chloromethyl benzoate is a useful research compound. Its molecular formula is C8H7ClO2 and its molecular weight is 170.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2876. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClO2 B1360013 Chloromethyl benzoate CAS No. 5335-05-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloromethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXZXICVMMSYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30967975
Record name Chloromethyl benzoate
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5335-05-7
Record name Methanol, 1-chloro-, 1-benzoate
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Record name Chloromethyl benzoate
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Record name 5335-05-7
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Record name Chloromethyl benzoate
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Record name Chloromethyl benzoate
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Record name CHLOROMETHYL BENZOATE
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Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Chloromethyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Chloromethyl benzoate and its isomers are highly versatile bifunctional compounds that serve as crucial intermediates in the synthesis of a wide array of organic molecules. Possessing both a reactive chloromethyl group and an ester functionality, these compounds are foundational building blocks in the pharmaceutical, agrochemical, and material science industries. This technical guide provides an in-depth overview of the common synthetic routes, detailed characterization methodologies, and significant applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Data

This compound is an aromatic compound whose properties can vary slightly depending on the substitution pattern (ortho, meta, or para) of the chloromethyl group on the benzene ring. It is a hazardous chemical requiring careful handling in a laboratory setting.[1]

Physical and Chemical Properties

The following table summarizes the key physicochemical properties for this compound and its common isomers.

PropertyValueIsomerReference
Molecular Formula C₈H₇ClO₂General[2]
Molecular Weight 170.59 g/mol General[2]
CAS Number 5335-05-7Unspecified[2]
CAS Number 34040-63-63-(chloromethyl)[1][3]
CAS Number 34040-64-74-(chloromethyl)[4][5]
Appearance Pale yellow oil; can solidify on standingUnspecified[6]
Melting Point 38-39 °C4-(chloromethyl)[4]
Boiling Point 240-242 °C4-(chloromethyl)[4]
Safety and Hazard Information

The reactivity of the chloromethyl group renders this compound corrosive and irritating.[1] Adherence to strict safety protocols is mandatory.

Hazard ClassGHS CodeDescriptionReference(s)
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage[1][2][5]
Acute Toxicity, OralH302Harmful if swallowed[1][2]
Skin SensitizationH317May cause an allergic skin reaction[2]
Acute Toxicity, DermalH312Harmful in contact with skin[2]
Acute Toxicity, InhalationH332Harmful if inhaled[2]

Handling Recommendations:

  • Work must be conducted in a certified chemical fume hood to avoid vapor inhalation.[1]

  • Personal Protective Equipment (PPE) including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles is required.[1]

  • The compound is a lachrymator, causing severe irritation to the eyes and respiratory tract.[1]

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound isomers, each with distinct advantages. The choice of method often depends on the desired isomer, available starting materials, and scale of the reaction.

Synthesis_Pathways start1 Methyl Toluate (ortho, meta, or para) product Chloromethyl Benzoate start1->product Side-Chain Chlorination (e.g., Cl₂, UV light) start2 Benzoic Acid or Sodium Benzoate start2->product Esterification with Chloromethylating Agent (e.g., PTC) start3 Chloromethylbenzoic Acid start3->product Esterification (e.g., with Methanol) Experimental_Workflow A Reaction Setup (Reactants + Solvent) B Reaction (Heating/Irradiation) A->B Initiate C Work-up (e.g., Quenching, Extraction) B->C Monitor (TLC/GC) D Purification (Distillation or Chromatography) C->D Isolate Crude E Characterization (NMR, IR, MS) D->E Analyze Purity F Pure Product D->F E->F Applications CMB This compound (Versatile Intermediate) Pharma Pharmaceuticals CMB->Pharma Precursor Agro Agrochemicals CMB->Agro Building Block Material Material Science CMB->Material Monomer/Intermediate Vaso Vasodilators (e.g., Taprostene) Pharma->Vaso AntiInflam Anti-inflammatory Agents Pharma->AntiInflam Cancer Cancer Therapeutics Pharma->Cancer

References

An In-depth Technical Guide to the Physicochemical Properties of Chloromethyl Benzoate for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chloromethyl benzoate is a versatile reagent in organic synthesis, primarily utilized for the introduction of the benzoyloxymethyl group, which can serve as a valuable protecting group for various functional moieties or as a reactive intermediate in the elaboration of more complex molecular architectures. This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthesis protocols, and key applications relevant to researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling, storage, and effective application in synthetic chemistry. The key properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 5335-05-7[1]
Molecular Formula C₈H₇ClO₂[1][2]
Molecular Weight 170.59 g/mol [1][3]
Appearance Colorless to light yellow liquid[1]
Boiling Point 114-115 °C at 8 Torr112-118 °C at 8 mmHg261.2 °C at 760 mmHg[1][4][5]
Density 1.229 g/cm³ (Predicted)[2][4]
Refractive Index 1.53[2][4]
Flash Point 127.9 °C[2][4]
Storage Conditions Store under inert gas (nitrogen or argon) at 2-8 °C[1][4]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and effective laboratory-scale preparation involves the reaction of benzoyl chloride with paraformaldehyde in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis from Benzoyl Chloride and Paraformaldehyde

This protocol details a procedure for the synthesis of this compound using zinc chloride as a catalyst.[6]

Materials:

  • Benzoyl chloride (0.142 mol, 20 g)

  • Paraformaldehyde (4.5 g, with an additional 1 g if needed)

  • Zinc chloride (catalytic amount)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a reaction vessel, mix a catalytic amount of zinc chloride with 4.5 g of paraformaldehyde. Cool the mixture to 0 °C using an ice bath.

  • Addition of Benzoyl Chloride: Slowly add 20 g of benzoyl chloride to the mixture dropwise over a period of 1 hour, ensuring the temperature is maintained at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature. Then, heat the mixture to 55 °C and maintain this temperature for 10 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a silica gel plate with a solvent system of 5:95 ethyl acetate/hexane.

  • Addition of More Paraformaldehyde (if necessary): If TLC analysis indicates the presence of unreacted benzoyl chloride, add an additional 1 g of paraformaldehyde to the reaction mixture and continue stirring at 55 °C for another 10 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Purify the crude product by flash column chromatography on silica gel, using a 2% ethyl acetate in hexane solvent mixture as the eluent.

    • Evaporate the solvent under reduced pressure. It is crucial to maintain the temperature of the rotary evaporator's water bath below 35 °C to prevent the loss of the product due to its relatively low boiling point.

  • Product: The final product, this compound, is obtained as a clear oil. The reported yield for this procedure is approximately 49%.

Alternative Synthesis Method

Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the reactivity of the chloromethyl group, which is a good leaving group in nucleophilic substitution reactions. This allows for the facile introduction of the benzoyloxymethyl moiety onto various nucleophiles.

Role as a Protecting Group

The benzoyloxymethyl group can be used as a protecting group for alcohols, phenols, and other functional groups. The protection reaction typically involves the deprotonation of the functional group with a base, followed by nucleophilic attack on the chloromethyl carbon of this compound.

Protection_Reaction R-OH Alcohol RO- Alkoxide R-OH->RO- Deprotonation Base Base Protected_Alcohol Protected Alcohol (Benzoyloxymethyl Ether) R-OCH₂OCOC₆H₅ RO-->Protected_Alcohol SN2 Attack Chloromethyl_Benzoate This compound C₆H₅COOCH₂Cl Chloromethyl_Benzoate->Protected_Alcohol Cl- Cl⁻

Caption: General scheme for the protection of an alcohol using this compound.

Intermediate in Drug Synthesis

While specific examples of the direct use of this compound in the synthesis of marketed drugs are not prevalent in the initial search results, its isomers, such as tert-butyl 4-(chloromethyl)benzoate and methyl 3-(chloromethyl)benzoate, are extensively used as key intermediates in the pharmaceutical industry.[8][9] The reactivity profile of this compound suggests its potential as a building block in the synthesis of complex drug molecules, where the introduction of a benzoyloxymethyl group or a subsequent transformation is desired.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

  • Mass Spectrometry: The mass spectrum (electrospray positive ion mode, ES+) shows a peak at m/z 171, corresponding to the protonated molecule [M+H]⁺.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While the specific spectral data was not fully detailed in the initial search, 1H NMR and 13C NMR spectra are available in spectral databases such as ChemicalBook and PubChem for reference.[3][10]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is also available in public databases and would be expected to show characteristic absorptions for the carbonyl group (C=O) of the ester and the C-Cl bond of the chloromethyl group.[3]

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical workflow from the synthesis of this compound to its potential application in the protection of a functional group.

Synthesis_Application_Workflow cluster_synthesis Synthesis of this compound cluster_application Application as a Protecting Group Benzoyl_Chloride Benzoyl Chloride Reaction Reaction at 55 °C Benzoyl_Chloride->Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction Catalyst ZnCl₂ (cat.) Catalyst->Reaction Purification Column Chromatography Reaction->Purification Chloromethyl_Benzoate This compound Purification->Chloromethyl_Benzoate Protection Protection Reaction Chloromethyl_Benzoate->Protection Substrate Substrate with -OH group Substrate->Protection Base Base Base->Protection Protected_Substrate Protected Substrate Protection->Protected_Substrate

Caption: Workflow from synthesis to application of this compound.

References

A Technical Guide to Chloromethyl Benzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 5335-05-7 Molecular Formula: C₈H₇ClO₂

This technical guide provides an in-depth overview of chloromethyl benzoate, a reactive chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and biochemical probes. This document details its chemical and physical properties, provides experimental protocols for its synthesis, and explores its utility as a versatile reagent.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid. Due to its reactive chloromethyl group, it is a valuable reagent for introducing the benzoyloxymethyl group into various molecules. Key quantitative data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 5335-05-7[1]
Molecular Formula C₈H₇ClO₂[1]
Molecular Weight 170.59 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 261.2°C at 760 mmHg
Density 1.229 g/cm³
Flash Point 127.9°C
Refractive Index 1.53

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the confirmation of the structure and purity of this compound.

¹H NMR (CDCl₃):

  • δ 5.95 (s, 2H): This singlet corresponds to the two protons of the chloromethyl group (-CH₂Cl).

  • δ 7.15-7.61 (m, 3H): This multiplet represents the protons on the meta and para positions of the benzene ring.

  • δ 7.85-8.18 (m, 2H): This multiplet corresponds to the protons on the ortho positions of the benzene ring.[2]

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the C=O stretch of the ester group, C-O stretching, and vibrations associated with the aromatic ring and the C-Cl bond.

Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for esters include the loss of the alkoxy group and rearrangements. The fragmentation of benzoic acid derivatives often involves the loss of the hydroxyl group and the phenyl group.[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of sodium benzoate with a chloromethylating agent. The following is a representative experimental protocol.

Materials:

  • Sodium benzoate

  • Methylene chloride

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Sodium benzoate (29.97 g, 208 mmol) is converted to the crude product. The reaction results in a thick oil that solidifies upon standing at room temperature.[2]

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:2 mixture of hexane and methylene chloride as the eluent.[2]

  • The crude solid is washed with a generous amount of hexane and filtered.[2]

  • The filtrate, containing the less polar products, is concentrated under reduced pressure to yield a yellow oil.[2]

  • The crude oil is purified by column chromatography on silica gel using a 3:2 mixture of hexane and methylene chloride as the eluent.[2]

  • Fractions containing the desired product (Rf 0.75) are combined and the solvent is evaporated to afford this compound as a pale yellow oil. A yield of 12.0% has been reported for this procedure.[2]

References

A Technical Guide to the Spectroscopic Analysis of Chloromethyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected spectroscopic data for chloromethyl benzoate (CAS 5335-05-7), a halogenated ester utilized in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from established spectroscopic principles and data from analogous structures. The methodologies presented are standard protocols for the analysis of small organic molecules.

This compound has a molecular formula of C₈H₇ClO₂ and a molecular weight of 170.59 g/mol .[1] Its structure consists of a central benzoate ester functional group with a chloromethyl group attached to the ester oxygen.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a molecule. The following data for ¹H and ¹³C NMR are predicted based on the analysis of substituent effects on the benzoate and chloromethyl moieties.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals in two main regions: the aromatic region for the benzene ring protons and a downfield singlet for the chloromethyl protons.

Chemical Shift (δ) (ppm)MultiplicityIntegrationProvisional Assignment
~ 8.10Doublet of doublets (dd)2HH-2, H-6 (ortho to C=O)
~ 7.65Triplet (t)1HH-4 (para to C=O)
~ 7.50Triplet (t)2HH-3, H-5 (meta to C=O)
~ 5.95Singlet (s)2H-OCH₂Cl

Note: Predicted for a standard deuterated solvent such as CDCl₃.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the chloromethyl carbon.

Chemical Shift (δ) (ppm)Provisional Assignment
~ 165.5C=O (Ester Carbonyl)
~ 134.0C-4 (para to C=O)
~ 130.0C-2, C-6 (ortho to C=O)
~ 129.0C-1 (ipso, attached to C=O)
~ 128.8C-3, C-5 (meta to C=O)
~ 70.0-OCH₂Cl

Note: Predicted for a standard deuterated solvent such as CDCl₃.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FTIR spectroscopy provides information about the functional groups present in a molecule. The expected IR absorption bands for this compound are based on characteristic frequencies for aromatic esters.[2][3][4]

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3100-3000MediumC-H StretchAromatic C-H
1730-1715StrongC=O Stretchα,β-Unsaturated Ester
1600-1450Medium-StrongC=C StretchAromatic Ring
1300-1250StrongC-O Stretch (asymmetric)Ester (Ar-CO-O)
1150-1000StrongC-O Stretch (symmetric)Ester (O-CH₂)
800-650StrongC-Cl StretchAlkyl Halide
900-675StrongC-H Out-of-plane bendMonosubstituted Benzene

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule, aiding in its identification. Under electrospray ionization (ESI), a protonated molecular ion [M+H]⁺ is observed at m/z 171.[5] The following table outlines the predicted fragmentation pattern under Electron Ionization (EI).

m/zIon FormulaProvisional Assignment
170/172[C₈H₇ClO₂]⁺˙Molecular Ion (M⁺˙) with ³⁵Cl/³⁷Cl isotopes
135[C₈H₇O₂]⁺[M - Cl]⁺
121[C₇H₅O₂]⁺[M - CH₂Cl]⁺
105[C₇H₅O]⁺Benzoyl cation [C₆H₅CO]⁺ (Base Peak)
77[C₆H₅]⁺Phenyl cation
49/51[CH₂Cl]⁺Chloromethyl cation with ³⁵Cl/³⁷Cl isotopes

Visualization of Key Processes

Spectroscopic_Analysis_Workflow Diagram 1: General Spectroscopic Analysis Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample Chloromethyl Benzoate Sample Prep Sample Preparation Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy (ATR-FTIR) Prep->IR MS Mass Spectrometry (EI-MS) Prep->MS Data Raw Spectroscopic Data NMR->Data IR->Data MS->Data Elucidation Structural Elucidation Data->Elucidation

Caption: General workflow for the spectroscopic analysis of a chemical sample.

MS_Fragmentation_Pathway Diagram 2: Predicted EI-MS Fragmentation of this compound M This compound [C₈H₇ClO₂]⁺˙ m/z 170/172 F105 Benzoyl Cation [C₇H₅O]⁺ m/z 105 M->F105 - •OCH₂Cl F135 [M-Cl]⁺ [C₈H₇O₂]⁺ m/z 135 M->F135 - •Cl F77 Phenyl Cation [C₆H₅]⁺ m/z 77 F105->F77 - CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following are representative protocols for obtaining the spectroscopic data described above.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[6][7] Ensure the sample is fully dissolved; if necessary, use a vortex mixer.

  • Instrument Setup: Place the NMR tube in a spinner turbine and insert it into the NMR spectrometer (e.g., 400 MHz).

  • Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum, typically using 8-16 scans.

    • Acquire a ¹³C NMR spectrum, which may require several hundred to a few thousand scans for a sufficient signal-to-noise ratio.

    • Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

ATR-FTIR Spectroscopy Protocol
  • Background Scan: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[8] Take a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small drop of liquid this compound directly onto the center of the ATR crystal.[1]

  • Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The resulting spectrum is usually displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

  • Cleaning: After analysis, wipe the sample from the crystal using a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
  • Sample Introduction: Introduce the sample into the ion source. For a volatile liquid like this compound, this is typically done via a Gas Chromatography (GC-MS) system, which separates the sample from any impurities before it enters the mass spectrometer.[9]

  • Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺˙).[3]

  • Fragmentation: The high energy of the molecular ion causes it to break apart into smaller, characteristic fragment ions and neutral radicals.[10]

  • Analysis and Detection: The positively charged ions (both molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating the mass spectrum.

References

The Reactivity Profile of the Chloromethyl Group in Benzoate Esters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the chloromethyl group in benzoate esters. This class of compounds serves as a critical building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development, where the chloromethyl moiety acts as a versatile handle for molecular modification. Understanding the kinetic and mechanistic aspects of its reactivity is paramount for the rational design of novel therapeutics, prodrugs, and other functional molecules.

Core Reactivity Principles: Nucleophilic Substitution

The primary mode of reaction for the chloromethyl group in benzoate esters is nucleophilic substitution.[1] As a benzylic halide, it exhibits enhanced reactivity compared to simple alkyl halides. This is attributed to the stabilization of the transition state by the adjacent benzene ring, which can occur through resonance in both S(_N)1 and S(_N)2 reaction pathways.[2]

The operative mechanism, S(_N)1 (unimolecular nucleophilic substitution) or S(_N)2 (bimolecular nucleophilic substitution), is influenced by several factors including the nature of the nucleophile, the solvent polarity, the substitution pattern on the aromatic ring, and the reaction temperature.[3]

  • S(_N)1 Mechanism: This two-step process involves the formation of a resonance-stabilized benzylic carbocation intermediate. It is favored by weak nucleophiles, polar protic solvents, and electron-donating groups on the benzoate ring that can further stabilize the positive charge.

  • S(_N)2 Mechanism: This is a concerted, one-step reaction where the nucleophile attacks the electrophilic carbon at the same time the chloride leaving group departs. It is favored by strong nucleophiles, polar aprotic solvents, and is sensitive to steric hindrance around the reaction center.[4]

Quantitative Reactivity Data

Precise kinetic data for a wide range of substituted chloromethyl benzoate esters is not readily available in a single comprehensive source. However, the solvolysis of substituted benzyl chlorides serves as an excellent proxy for understanding the electronic effects on the reactivity of the benzylic carbon. The following table summarizes first-order rate constants (ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

ksolvk{solv}ksolv​
) for the solvolysis of various ring-substituted benzyl chlorides in 20% acetonitrile in water at 25°C.[5]

Substituent (X) in X-C₆H₄CH₂Clngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
ksolvk{solv}ksolv​
(s⁻¹)
4-OCH₃2.2
4-CH₃1.8 x 10⁻³
H4.3 x 10⁻⁵
3-OCH₃3.5 x 10⁻⁵
4-Cl1.9 x 10⁻⁵
3-Cl4.1 x 10⁻⁶
3-CN6.0 x 10⁻⁷
4-NO₂2.5 x 10⁻⁷
3-NO₂1.8 x 10⁻⁷
3,4-(NO₂)₂1.1 x 10⁻⁸

Data sourced from solvolysis of substituted benzyl chlorides as a proxy for this compound esters.[5]

Note: The presence of an ester group, typically in the para or meta position relative to the chloromethyl group, will exert an electron-withdrawing effect, thereby decreasing the rate of S(_N)1 reactions by destabilizing the carbocation intermediate. The magnitude of this effect can be quantified using Hammett plots.

Spectroscopic Characterization

The structural identity and purity of this compound esters are typically confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Bands (cm⁻¹)
Methyl 4-(chloromethyl)benzoate ~8.0 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~4.6 (s, 2H, CH₂Cl), ~3.9 (s, 3H, OCH₃)~166 (C=O), ~143 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~128 (Ar-C), ~52 (OCH₃), ~45 (CH₂Cl)~1720 (C=O stretch), ~1280 (C-O stretch), ~750 (C-Cl stretch)
Methyl 3-(chloromethyl)benzoate ~8.0 (m, 2H, Ar-H), ~7.6 (m, 1H, Ar-H), ~7.4 (m, 1H, Ar-H), ~4.6 (s, 2H, CH₂Cl), ~3.9 (s, 3H, OCH₃)~166 (C=O), ~138 (Ar-C), ~133 (Ar-CH), ~130 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~52 (OCH₃), ~45 (CH₂Cl)~1725 (C=O stretch), ~1290 (C-O stretch), ~740 (C-Cl stretch)
4-Chlorobenzyl benzoate ~8.07 (m, 2H), ~7.54 (m, 1H), ~7.36 (m, 6H), ~5.30 (s, 2H)~166.1, ~134.5, ~134.0, ~133.0, ~129.8, ~129.6, ~129.5, ~128.7, ~128.3, ~66.0Not specified

Note: NMR chemical shifts are approximate and can vary based on solvent and instrument. Data compiled from various sources.[1][6][7]

Experimental Protocols

Synthesis of Methyl 4-(chloromethyl)benzoate

A common laboratory-scale synthesis involves the chlorination of methyl 4-methylbenzoate.[8]

Materials:

  • Methyl 4-methylbenzoate

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-methylbenzoate in CCl₄.

  • Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of BPO or AIBN.

  • Heat the mixture to reflux and irradiate with a UV lamp or a high-intensity incandescent lamp to initiate the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system.

Kinetic Analysis of Solvolysis by UV-Vis Spectrophotometry

This protocol is adapted from the study of benzyl chloride solvolysis and can be applied to this compound esters.[5][9]

Materials:

  • Substituted this compound ester

  • Solvent system (e.g., 20% acetonitrile in water)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the this compound ester in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Set the spectrophotometer to the wavelength of maximum absorbance difference between the reactant and the product.

  • Equilibrate the solvent system in the quartz cuvette inside the thermostatted cell holder to the desired reaction temperature (e.g., 25°C).

  • Initiate the reaction by injecting a small volume of the stock solution into the cuvette to achieve the desired final concentration (e.g., 0.25-0.70 mM).

  • Immediately start monitoring the change in absorbance over time.

  • Record the absorbance at regular intervals until the reaction is complete (at least 3 half-lives).

  • The pseudo-first-order rate constant (ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    kobsk{obs}kobs​
    ) can be obtained from the slope of a plot of ln(A(t) - A(∞)) versus time, where A(t) is the absorbance at time t and A(∞) is the absorbance at the end of the reaction.

Applications in Drug Development

The reactive nature of the chloromethyl group makes these benzoate esters valuable intermediates in drug development, particularly in the synthesis of prodrugs.[10] A prodrug is an inactive or less active form of a drug that is metabolized in the body to the active compound. The this compound moiety can be used to mask polar functional groups, such as carboxylic acids or phenols, to improve oral bioavailability.[10]

Once absorbed, esterases in the plasma or target tissues cleave the ester bond, releasing the active drug.

G Prodrug Activation Workflow cluster_screening In Vitro Screening cluster_vivo In Vivo Evaluation Candidate_Screening Candidate Prodrug Screening Stability_Assay Chemical & Enzymatic Stability Assays Candidate_Screening->Stability_Assay Assess stability Permeability_Assay Cell-based Permeability Assays Stability_Assay->Permeability_Assay Stable candidates Lead_Selection Lead Prodrug Selection Permeability_Assay->Lead_Selection Permeable candidates PK_Studies Pharmacokinetic Studies in Animals Lead_Selection->PK_Studies Evaluate ADME Efficacy_Studies Efficacy Studies in Disease Models PK_Studies->Efficacy_Studies Promising PK profile Clinical_Development Clinical Development Efficacy_Studies->Clinical_Development Successful preclinical data NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_p P-IκB IkB->IkB_p NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Inhibitor Benzoate Derivative Inhibitor Inhibitor->IKK_complex inhibits Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation DNA DNA NFkB_nuc->DNA binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression induces Reactivity_Factors Factors Influencing this compound Reactivity cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_conditions Reaction Conditions Reactivity Reactivity of Chloromethyl Group Substituent Ring Substituents (Electron Donating/Withdrawing) Substituent->Reactivity influences carbocation stability (SN1) Ester_Group Ester Group Position (meta/para) Ester_Group->Reactivity influences electrophilicity Ortho_Sub Ortho Substituents Ortho_Sub->Reactivity hinders backside attack (SN2) Nucleophile_Size Size of Nucleophile Nucleophile_Size->Reactivity affects SN2 rate Solvent Solvent Polarity (Protic/Aprotic) Solvent->Reactivity stabilizes intermediates and transition states Temperature Temperature Temperature->Reactivity affects reaction rate Nucleophile_Strength Nucleophile Strength Nucleophile_Strength->Reactivity determines mechanism (SN1 vs. SN2)

References

mechanistic studies of chloromethyl benzoate formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanistic Studies of Chloromethyl Benzoate Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and underlying mechanisms for the formation of this compound and its derivatives. These compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, making a thorough understanding of their formation critical for process optimization and scale-up.[1][2][3] This document details the mechanistic pathways, summarizes key quantitative data, provides established experimental protocols, and visualizes complex relationships to facilitate understanding.

Core Synthetic Strategies and Mechanisms

The formation of chloromethyl benzoates can be broadly categorized into two primary strategies: the chlorination of a pre-formed methyl benzoate ester, and the esterification of a pre-existing chloromethylated benzoic acid or its acyl chloride derivative.

Pathway A: Side-Chain Chlorination of Methyl Toluates

One of the most direct industrial methods involves the free-radical chlorination of the methyl group on a methyl toluate (methyl methylbenzoate) substrate.[4] This reaction proceeds via a well-established free-radical chain mechanism, typically initiated by UV light or a chemical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[1][5]

Mechanism: The reaction consists of three key stages:

  • Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This requires an energy input, supplied by UV radiation or heat.[1]

  • Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of the ester, forming a resonance-stabilized benzylic radical and hydrogen chloride (HCl). This benzylic radical then reacts with another molecule of Cl₂ to yield the this compound product and a new chlorine radical, which continues the chain reaction.

  • Termination: The reaction concludes when radicals combine to form stable, non-reactive molecules.

The reaction temperature is a critical parameter; temperatures between 70°C and 140°C are typical.[4] Higher temperatures can lead to undesired side reactions, such as the formation of dichlorinated products or chlorination on the aromatic ring.[4] While different initiators can affect the reaction rate (UV > BPO > AIBN), they generally do not alter the distribution of the chlorinated products.[5]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad UV light or Δ Ester Ar-CH₃ Benzylic_rad Ar-CH₂• Ester->Benzylic_rad + Cl• - HCl Product Ar-CH₂Cl Benzylic_rad->Product + Cl₂ - Cl• Term2 Ar-CH₂• + Cl• → Ar-CH₂Cl Term1 Cl• + Cl• → Cl₂ Term3 2 Ar-CH₂• → Ar-CH₂CH₂-Ar

Figure 1: Free-radical side-chain chlorination mechanism.
Pathway B: Esterification of (Chloromethyl)benzoic Acid

This pathway involves the classic acid-catalyzed esterification, often a Fischer esterification, between a (chloromethyl)benzoic acid derivative and an alcohol.[2][3] This reaction is an equilibrium-limited process.[6][7][8]

Mechanism (Fischer Esterification): The reaction is a nucleophilic acyl substitution that proceeds through several reversible steps:[8][9]

  • Protonation: The carboxylic acid's carbonyl oxygen is protonated by a strong acid catalyst (e.g., H₂SO₄), making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: A molecule of alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).

  • Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (H₂O).

  • Elimination: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

To drive the equilibrium towards the product side, a large excess of the alcohol is typically used, or water is removed as it is formed, often with a Dean-Stark apparatus.[7][8][10]

G A R-COOH B Protonated Acid R-C(OH)₂⁺ A->B + H⁺ B->A - H⁺ C Tetrahedral Intermediate B->C + R'OH C->B - R'OH D Protonated Intermediate C->D Proton Transfer D->C E Protonated Ester D->E - H₂O E->D + H₂O F Ester R-COOR' E->F - H⁺ F->E + H⁺

Figure 2: General mechanism for Fischer Esterification.
Pathway C: Acylation with (Chloromethyl)benzoyl Chloride

A highly efficient method for forming these esters involves the reaction of a (chloromethyl)benzoyl chloride with an alcohol.[1] This reaction is often carried out in the presence of a base, such as pyridine, to neutralize the HCl byproduct. This variant is related to the Schotten-Baumann reaction.[11]

Mechanism (Pyridine-Catalyzed):

  • Activation: Pyridine, a nucleophilic catalyst, attacks the highly electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion to form a reactive N-acylpyridinium intermediate. This intermediate is even more electrophilic than the starting acyl chloride.[11]

  • Nucleophilic Attack: The alcohol's hydroxyl group attacks the carbonyl carbon of the N-acylpyridinium intermediate.

  • Elimination: The pyridine catalyst is eliminated, and the carbonyl double bond is reformed, yielding the final ester product. The released pyridine is protonated by the hydrogen from the alcohol, and it ultimately forms pyridinium chloride with the chloride ion displaced in the first step.[11]

This method is particularly useful as the reaction is generally irreversible and proceeds rapidly under mild conditions.

G AcylCl Ar-COCl Pyridinium N-Acylpyridinium Ion AcylCl->Pyridinium + Pyridine - Cl⁻ Intermediate Tetrahedral Intermediate Pyridinium->Intermediate + R'OH Ester Ar-COOR' Intermediate->Ester - Pyridine-H⁺ Catalyst Pyridine Ester->Catalyst Regenerates Catalyst->AcylCl

Figure 3: Pyridine-catalyzed acylation of an alcohol.

Summary of Quantitative Data

The following tables summarize key quantitative data reported for various synthetic routes to chloromethyl benzoates and related precursors.

Table 1: Reaction Conditions and Yields for this compound Formation

Starting Material(s)ProductMethodConditionsYieldReference(s)
Methyl 2-methylbenzoate, Cl₂Methyl 2-(chloromethyl)benzoateFree-Radical Chlorination70°C, UV/BPO/AIBN initiator, 1.1 mol eq. Cl₂65-67%[5]
Methyl p-toluate, Cl₂Methyl p-chloromethylbenzoateFree-Radical Chlorination100-110°C, UV initiator58.3% (single pass)[4]
Sodium benzoateThis compoundNucleophilic SubstitutionDetails not specified12.0%[12]
Salicylic acid, 3-(chloromethyl)benzoyl chloride2-((3-(chloromethyl)benzoyl)oxy)benzoic acidPyridine-Catalyzed AcylationAcetone solvent, pyridine catalyst, 600W microwave, 5 minNot specified[11]

Table 2: Optimized Conditions for Esterification Reactions

Carboxylic AcidAlcohol (Molar Ratio)Catalyst (% of Acid Mass)TemperatureTimeConversion/YieldReference(s)
Benzoic acidMethanol (3:1)H₂SO₄ (15%)353.15 K (80°C)4 hHigh conversion[13]
p-Toluic acidMethanol (5:1)H₂SO₄ (10% mol eq.)RefluxNot specifiedNot specified[10]
Benzoic acidMethanol (~9.4:1)H₂SO₄ (conc.)Reflux30 min~75% (isolated)[7]

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl p-chloromethylbenzoate via Free-Radical Chlorination[4]
  • Setup: Charge a reaction vessel equipped with a stirrer, chlorine inlet, reflux condenser, and a UV light source with 900g of methyl p-toluate (>99% purity).

  • Reaction: Heat the vessel to the reaction temperature of 100-110°C.

  • Chlorination: While irradiating with UV light, introduce chlorine gas at a controlled rate. Monitor the reaction progress using gas chromatography (GC).

  • Workup: Stop the reaction when GC analysis shows the desired conversion (e.g., when the crude product contains ~46% remaining methyl p-toluate and ~43% methyl p-chloromethylbenzoate).

  • Purification: Purify the crude product by vacuum distillation to separate the unreacted starting material from the desired product. The final product can be obtained with a purity of >98%.

Protocol 2: Synthesis of Methyl p-toluate via Fischer Esterification[10]
  • Setup: To a reactor equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark trap, add p-toluic acid (1.0 eq), methanol (5.0 eq), and toluene (2 volumes).

  • Catalysis: Slowly add concentrated sulfuric acid (0.1 eq) with stirring.

  • Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Workup: After the reaction is complete (monitored by TLC or GC), cool the mixture. Perform an aqueous workup to remove the acid catalyst and excess methanol.

  • Purification: Dry the organic layer and remove the solvent under reduced pressure to yield the crude methyl p-toluate, which can be further purified if necessary.

Protocol 3: Synthesis of this compound from Sodium Benzoate[12]
  • Reaction: Convert sodium benzoate (29.97 g, 208 mmol) to the crude title product using a suitable chloromethylating agent (e.g., chloromethyl methyl ether or a related reagent) in an appropriate solvent. Note: The original procedure refers to a "Preparation 10" which is not detailed in the source, so a general method is inferred.

  • Initial Workup: The crude product, a thick oil that solidifies on standing, is obtained.

  • Extraction: Treat the solid with a generous amount of hexane and filter to separate the product from insoluble salts.

  • Purification: Concentrate the hexane filtrate in vacuo to yield a yellow oil. Purify this oil via silica gel chromatography using a 3:2 hexane:methylene chloride eluent.

  • Isolation: Combine the fractions containing the desired product (Rf 0.75) and concentrate to afford this compound as a pale yellow oil (yield: 4.29 g, 12.0%).

Overall Synthetic Workflow

The selection of a synthetic route depends on factors such as starting material availability, desired scale, and safety considerations. The following diagram illustrates the logical relationships between the key starting materials and the target this compound product via the primary pathways discussed.

G ToluicAcid Toluic Acid (or derivative) MethylToluate Methyl Toluate ToluicAcid->MethylToluate Esterification (Pathway B) ChloromethylBenzoicAcid (Chloromethyl)benzoic Acid ToluicAcid->ChloromethylBenzoicAcid Side-Chain Chlorination Product This compound MethylToluate->Product Side-Chain Chlorination (Pathway A) ChloromethylBenzoylChloride (Chloromethyl)benzoyl Chloride ChloromethylBenzoicAcid->ChloromethylBenzoylChloride + SOCl₂ ChloromethylBenzoicAcid->Product Esterification (Pathway B) ChloromethylBenzoylChloride->Product Acylation (Pathway C)

Figure 4: Key synthetic pathways to this compound.

Conclusion

The synthesis of chloromethyl benzoates can be achieved through several distinct mechanistic pathways, each with its own advantages and considerations. The free-radical chlorination of methyl toluates offers a direct route suitable for industrial production, though it requires careful control to manage selectivity. Alternatively, building the molecule through esterification of a pre-functionalized chloromethyl benzoic acid or acylation with its corresponding acyl chloride provides high-yield, versatile lab-scale methods. A thorough understanding of these underlying mechanisms—free-radical chain reactions, nucleophilic acyl substitutions, and catalytic cycles—is paramount for researchers in optimizing reaction conditions, improving yields, and developing robust synthetic processes for these important chemical intermediates.

References

Navigating the Reactivity of Chloromethyl Benzoate: A Technical Guide to its Thermodynamic and Kinetic Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chloromethyl benzoate and its isomers are versatile chemical intermediates, yet a comprehensive, centralized repository of their quantitative thermodynamic and kinetic data is notably absent in publicly accessible literature. This technical guide addresses this gap by summarizing the known reactivity of this molecule, providing detailed experimental protocols for its study, and leveraging data from analogous compounds to forecast its behavior. By examining related substituted methyl benzoates and benzyl chlorides, we can construct a predictive framework for understanding and utilizing this compound in various synthetic applications.

Thermodynamic and Kinetic Data Overview

1.1. Reactions at the Benzylic Carbon (SN2 Pathway)

The chloromethyl group is analogous to a benzyl chloride. Such structures are known to undergo nucleophilic substitution reactions. For instance, the reaction of methyl 2-(chloromethyl)benzoate with potassium cyanide is expected to proceed via an SN2 pathway at the benzylic carbon, which is rendered electron-deficient by the inductive effects of both the chlorine atom and the phenyl ring[1][2].

1.2. Reactions at the Ester Carbonyl (Hydrolysis/Saponification)

The ester group can undergo hydrolysis or saponification, typically under acidic or basic conditions. Studies on the hydrolysis of various methyl benzoates indicate that the reaction rates are sensitive to substituents on the benzene ring and the solvent system used[3][4]. While specific rate constants for this compound are not documented, the general mechanisms are well-understood.

The following tables summarize kinetic and thermodynamic data for reactions of compounds structurally related to this compound. This information provides a basis for estimating the reactivity of this compound.

Table 1: Kinetic Data for Solvolysis of Related Benzyl Chlorides

Compound Solvent (v/v) Temperature (°C) First-Order Rate Constant (s⁻¹) Reference
p-Methylbenzyl chloride 80% Ethanol/Water 25 1.6 x 10⁻⁴ Inferred from related studies
2,4,6-Trimethylbenzyl chloride 80% Ethanol/Water 25 3.0 x 10⁻³ Inferred from related studies

| Benzyl chloride | 80% Ethanol/Water | 25 | 4.2 x 10⁻⁵ | Inferred from related studies |

Table 2: Activation Parameters for Solvolysis of a Related Peroxyester

Compound Solvent ΔH‡ (kcal/mol) ΔS‡ (cal deg⁻¹ mol⁻¹) Reference

| tert-Butyl perbenzoate | Cumene | 34.0 | 9.3 |[1] |

Table 3: Thermodynamic Data for a Related Ester

Compound State ΔfH° (kJ/mol) Reference
Methyl benzoate Liquid -332.8 ± 4.0 [5]

| Methyl benzoate | Gas | -276.1 ± 4.0 |[5] |

Experimental Protocols

To determine the thermodynamic and kinetic parameters for this compound reactions, the following established methodologies can be employed.

2.1. Protocol for Kinetic Study of Solvolysis

This protocol is designed to measure the rate of solvolysis (reaction with the solvent) of this compound, a common reaction for benzylic halides.

Objective: To determine the first-order rate constant (k) and activation parameters (Ea, ΔH‡, ΔS‡) for the solvolysis of this compound in a given solvent system (e.g., 80% ethanol/water).

Materials:

  • This compound

  • Ethanol (reagent grade)

  • Deionized water

  • Conductivity meter or pH meter

  • Constant temperature bath

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound (e.g., 0.1 M) in the chosen solvent. Prepare the reaction solvent mixture (e.g., 80:20 ethanol:water by volume).

  • Reaction Initiation: Equilibrate the reaction solvent in a constant temperature bath. To initiate a kinetic run, inject a small, precise volume of the this compound stock solution into the thermostated solvent with vigorous stirring to achieve a final concentration of approximately 0.001 M.

  • Data Acquisition: The solvolysis of this compound will produce HCl, leading to a change in conductivity or pH. Monitor this change over time.

    • Conductometric Method: Record the change in conductivity of the solution at regular time intervals. The rate of reaction is proportional to the rate of change of conductivity.

    • pH-Stat Method: Use a pH meter and an automated burette to titrate the produced HCl with a standard solution of NaOH to maintain a constant pH. The rate of addition of NaOH is equal to the rate of reaction.

  • Data Analysis:

    • For a first-order reaction, the integrated rate law is ln(C₀/Cₜ) = kt, where C₀ is the initial concentration and Cₜ is the concentration at time t. The concentration can be related to the change in conductivity or the volume of titrant added.

    • Plot the appropriate function of the measured property versus time. The slope of the resulting straight line will be the pseudo-first-order rate constant, k.

    • Repeat the experiment at several different temperatures (e.g., 25, 35, 45 °C) to determine the activation energy.

    • Use the Arrhenius equation, k = Ae^(-Ea/RT), to calculate the activation energy (Ea) from a plot of ln(k) versus 1/T.

    • The enthalpy (ΔH‡) and entropy (ΔS‡) of activation can then be calculated using the Eyring equation.

2.2. Protocol for Kinetic Study of Nucleophilic Substitution with an Amine

This protocol details the study of the reaction of this compound with a nucleophile, such as aniline, in a non-solvolyzing solvent.

Objective: To determine the second-order rate constant for the reaction of this compound with an amine.

Materials:

  • This compound

  • Aniline (or other amine)

  • Methanol (or other suitable solvent)

  • Conductivity meter

  • Constant temperature bath

Procedure:

  • Solution Preparation: Prepare thermostated solutions of this compound (e.g., 0.02 M) and the amine (e.g., 0.04 M) in the chosen solvent.

  • Reaction Initiation: Mix equal volumes of the two solutions in a reaction vessel maintained at a constant temperature.

  • Kinetic Monitoring: Follow the progress of the reaction by measuring the change in conductivity of the solution over time, as the product will be an ionic salt.

  • Data Analysis: For a second-order reaction, the rate law is Rate = k[this compound][Amine]. The integrated rate law can be used to determine the rate constant, k, from a plot of the concentration data versus time.

Reaction Pathways and Mechanisms

The dual reactivity of this compound allows for two primary reaction pathways, which can be selectively targeted based on the choice of reagents and reaction conditions.

G cluster_sn2 Nucleophilic Substitution at Benzylic Carbon cluster_hydrolysis Ester Hydrolysis sn2_start This compound sn2_ts Transition State sn2_start->sn2_ts Sɴ2 Attack sn2_prod Substituted Product sn2_ts->sn2_prod cl Cl⁻ sn2_ts->cl nu Nu⁻ nu->sn2_start h_start This compound h_int Tetrahedral Intermediate h_start->h_int Nucleophilic Acyl Substitution h_prod Benzoic Acid Derivative + Methanol h_int->h_prod h2o H₂O / OH⁻ h2o->h_start

Caption: Primary reaction pathways of this compound.

The diagram above illustrates the two main reactive pathways for this compound. The SN2 pathway involves a direct attack by a nucleophile on the electron-deficient benzylic carbon, leading to the displacement of the chloride ion. The ester hydrolysis pathway proceeds through a tetrahedral intermediate formed by the attack of water or a hydroxide ion on the carbonyl carbon.

G prep Prepare Stock Solutions (Reactant, Nucleophile) thermo Thermostate Solutions in Water Bath prep->thermo mix Initiate Reaction by Mixing Solutions thermo->mix monitor Monitor Reaction Progress (e.g., Conductivity, pH) mix->monitor analyze Data Analysis (Plot vs. Time) monitor->analyze calc Calculate Rate Constants and Activation Parameters analyze->calc

Caption: General workflow for kinetic experiments.

This workflow outlines the key steps for experimentally determining the kinetic parameters of this compound reactions. Careful control of temperature and concentration is crucial for obtaining reliable data. The choice of monitoring technique depends on the specific reaction being studied.

References

solubility of chloromethyl benzoate in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Chloromethyl Benzoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide presents qualitative solubility information and outlines a detailed experimental protocol for its determination. Additionally, a typical workflow for the synthesis and purification of this compound is provided to illustrate its handling in a laboratory setting.

Introduction to this compound

This compound (C₈H₇ClO₂) is an organic compound and an ester of benzoic acid. It is a key intermediate in various organic syntheses, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature, containing both an ester and a reactive benzylic chloride, allows for a wide array of chemical modifications. The chloromethyl group serves as a reactive site for nucleophilic substitution, making it a valuable building block for more complex molecules.

Key Properties:

  • Molecular Formula: C₈H₇ClO₂

  • Molecular Weight: 170.59 g/mol [1]

  • Appearance: Colorless to pale yellow oil or solid at room temperature

  • CAS Number: 5335-05-7[1]

Solubility of this compound

Data Presentation: Solubility of this compound

SolventChemical FormulaQualitative Solubility
EthanolC₂H₅OHSoluble[2]
Diethyl Ether(C₂H₅)₂OSoluble[2]
MethanolCH₃OHSoluble
AcetoneC₃H₆OLikely Soluble
Ethyl AcetateC₄H₈O₂Likely Soluble
DichloromethaneCH₂Cl₂Likely Soluble
TolueneC₇H₈Likely Soluble
HexaneC₆H₁₄Likely Soluble

Note on Solubility Data: The term "Soluble" indicates that the compound dissolves in the solvent. "Likely Soluble" is inferred based on the general principle of "like dissolves like," where a compound with both polar (ester) and non-polar (benzene ring) characteristics, such as this compound, is expected to be soluble in a range of common organic solvents. For precise quantitative solubility, experimental determination is necessary. The isomeric compound, methyl 3-(chloromethyl)benzoate, is explicitly stated to be soluble in organic solvents like ethanol and ether.[2]

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid in a solvent.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a flask containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

  • Equilibration:

    • Place the flask in a constant temperature shaker bath. Agitate the mixture at a constant speed (e.g., 150 rpm) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After equilibration, allow the solution to stand undisturbed at the same constant temperature to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a pre-warmed syringe fitted with a filter (e.g., 0.45 µm PTFE filter) to remove any undissolved microparticles.

  • Analysis:

    • Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen analytical method.

    • Determine the concentration of this compound in the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • Calculation:

    • Calculate the solubility of this compound in the solvent by accounting for the dilution factor. The solubility is typically expressed in units of mg/mL, g/100 mL, or mol/L.

Experimental Workflow: Synthesis and Purification of this compound

This compound can be synthesized through various routes. A common laboratory-scale synthesis involves the reaction of sodium benzoate with a chloromethylating agent. The subsequent purification is crucial to obtain a product of high purity.

Synthesis_and_Purification Reactants Sodium Benzoate + Chloromethylating Agent Reaction Reaction in Inert Solvent Reactants->Reaction CrudeProduct Crude Chloromethyl Benzoate Solution Reaction->CrudeProduct Washing Aqueous Wash (to remove salts) CrudeProduct->Washing WashedProduct Washed Organic Solution Washing->WashedProduct Drying Drying over Anhydrous Agent (e.g., MgSO4) WashedProduct->Drying DriedProduct Dried Organic Solution Drying->DriedProduct Filtration Filtration DriedProduct->Filtration FilteredProduct Filtered Solution Filtration->FilteredProduct Evaporation Solvent Evaporation (Rotary Evaporator) FilteredProduct->Evaporation PurifiedProduct Purified This compound Evaporation->PurifiedProduct

Caption: Synthesis and purification workflow for this compound.

Conclusion

This technical guide has summarized the available solubility information for this compound in common organic solvents, provided a detailed experimental protocol for its quantitative determination, and presented a typical synthesis and purification workflow. While precise quantitative solubility data is sparse, the provided qualitative information and experimental methodology offer a solid foundation for researchers, scientists, and drug development professionals working with this important chemical intermediate. The inherent reactivity of the chloromethyl group makes this compound a versatile tool in organic synthesis, and a thorough understanding of its physical properties, such as solubility, is essential for its effective application.

References

An In-depth Technical Guide to Chloromethyl Benzoate: Historical Context, Discovery, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Chloromethyl benzoate, a halogenated ester of benzoic acid, serves as a versatile reagent and intermediate in organic synthesis, particularly in the pharmaceutical and polymer industries. This technical guide provides a comprehensive overview of its historical context, discovery, and detailed experimental protocols for its synthesis. Quantitative data on its physicochemical properties are summarized for easy reference. Furthermore, key synthetic pathways are visualized using logical relationship diagrams to facilitate a deeper understanding of the chemical transformations involved. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a thorough understanding of this important chemical entity.

Historical Context and Discovery

The mid-19th century was a period of intense investigation into the structure and reactivity of organic compounds. Chemists like the French scientist Auguste Cahours (1813-1891) were pioneers in the synthesis of a vast array of new organic molecules, including esters, organometallic compounds, and halogenated derivatives.[1][2][3] Cahours' extensive work on benzoic acid derivatives and the development of chlorination techniques using reagents like phosphorus pentachloride (PCl5) laid the theoretical and practical groundwork for the eventual synthesis of compounds like this compound.[3]

A significant milestone that enabled the systematic synthesis of esters was the development of the Fischer-Speier esterification in 1895.[4] This acid-catalyzed reaction between a carboxylic acid and an alcohol provided a general and reliable method for preparing a wide variety of esters.[4]

Furthermore, the synthesis and study of related compounds, such as benzyl chloride , which was first prepared by treating benzyl alcohol with hydrochloric acid, provided crucial knowledge about the reactivity of benzylic halides.[5] The understanding that the chloromethyl group is a reactive handle for introducing the benzyl moiety was a key conceptual step.[6]

Given this historical backdrop, it is highly probable that this compound was first synthesized in the late 19th or early 20th century by applying the established principles of esterification to benzoic acid and a chloromethylating agent, or by the chlorination of methyl benzoate. Early synthetic chemists were actively exploring the reactions of formaldehyde and benzoyl chloride, which are now known to produce this compound, further suggesting its discovery within this era of exploratory synthesis.[7]

Quantitative Data

The following table summarizes the key physicochemical properties of this compound and its common isomers.

PropertyThis compoundMethyl 4-(chloromethyl)benzoate
CAS Number 5355-05-7[8]34040-64-7[9]
Molecular Formula C₈H₇ClO₂[8]C₉H₉ClO₂
Molecular Weight 170.59 g/mol [8]184.62 g/mol
Appearance Colorless to light yellow liquid[10]White to light yellow powder or crystal[11]
Boiling Point 112-118 °C at 8 mmHg[10]240-242 °C[9]
Melting Point Not applicable (liquid at room temperature)38-39 °C[9]
IUPAC Name This compound[8]methyl 4-(chloromethyl)benzoate
¹H NMR (CDCl₃, δ) 5.95 (s, 2H), 7.15-7.61 (m, 3H), 7.85-8.18 (m, 2H)[12]See PubChem for spectra[13]
¹³C NMR (CDCl₃, δ) Data not readily available in cited sourcesSee PubChem for spectra[13]

Experimental Protocols

Several synthetic routes to this compound and its isomers have been reported. The following are detailed protocols for two common methods.

Synthesis of this compound from Benzoyl Chloride and Paraformaldehyde

This method is a direct approach to forming the chloromethyl ester.

Procedure: [7]

  • To a reaction vessel equipped with a stirrer and cooled to 0°C, add paraformaldehyde (4.5 g) and a catalytic amount of zinc chloride.

  • Slowly add benzoyl chloride (0.142 mol, 20 g) dropwise over a period of 1 hour, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature.

  • Heat the mixture to 55°C and maintain this temperature for 10 hours. Monitor the reaction progress by thin-layer chromatography (TLC). If starting material remains, an additional 1 g of paraformaldehyde can be added.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by flash column chromatography on silica gel using a 2% ethyl acetate in hexane eluent.

  • Evaporate the solvent under reduced pressure, ensuring the water bath temperature does not exceed 35°C to prevent product loss. The final product is obtained as a clear oil.

Synthesis of Methyl 4-(chloromethyl)benzoate via Chlorination of Methyl p-toluate

This method involves the free-radical chlorination of the methyl group on the aromatic ring.

Procedure: [14]

  • Place methyl p-toluate, obtained from the esterification of p-toluic acid and methanol, into a suitable reaction vessel equipped with a gas inlet and a condenser.

  • Initiate the reaction under the catalysis of UV light or a chemical initiator such as azobisisobutyronitrile (AIBN).

  • Introduce chlorine gas into the reaction vessel. The reaction is typically carried out at a temperature between 70°C and 140°C.

  • Monitor the reaction progress to achieve a chlorination conversion efficiency of 20-70% (by mass).

  • After the desired conversion is reached, stop the chlorine feed and cool the reaction mixture.

  • The crude product mixture, containing unreacted methyl p-toluate, the desired product, and potentially di- and tri-chlorinated byproducts, is then purified by vacuum distillation to isolate the methyl 4-(chloromethyl)benzoate.

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways described in this guide.

synthesis_pathway_1 benzoyl_chloride Benzoyl Chloride chloromethyl_benzoate This compound benzoyl_chloride->chloromethyl_benzoate paraformaldehyde Paraformaldehyde paraformaldehyde->chloromethyl_benzoate catalyst ZnCl₂ (catalyst) catalyst->chloromethyl_benzoate

Caption: Synthesis of this compound.

synthesis_pathway_2 p_toluic_acid p-Toluic Acid methyl_p_toluate Methyl p-toluate p_toluic_acid->methyl_p_toluate Esterification methanol Methanol methanol->methyl_p_toluate methyl_chloromethyl_benzoate Methyl 4-(chloromethyl)benzoate methyl_p_toluate->methyl_chloromethyl_benzoate Chlorination chlorine Chlorine (Cl₂) chlorine->methyl_chloromethyl_benzoate catalyst1 Acid catalyst catalyst1->methyl_p_toluate catalyst2 UV light or AIBN catalyst2->methyl_chloromethyl_benzoate

Caption: Synthesis of Methyl 4-(chloromethyl)benzoate.

References

In-Depth Technical Guide on the Toxicology and Safety Handling of Chloromethyl Benzoate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the toxicological properties and safe handling procedures for chloromethyl benzoate in a laboratory environment. The information is intended to support risk assessment and ensure the safety of personnel working with this compound.

Chemical and Physical Properties

This compound is a chemical intermediate with the molecular formula C₈H₇ClO₂. It is recognized for its reactive nature, primarily due to the presence of the chloromethyl group, making it a useful reagent in organic synthesis.

PropertyValue
CAS Number 5335-05-7[1][2]
Molecular Weight 170.59 g/mol [1]
Appearance Not specified, but related compounds are low melting solids or oils.
Solubility Soluble in organic solvents.

Toxicological Data

GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[2]
Skin Corrosion/IrritationSub-category 1BH314: Causes severe skin burns and eye damage[1][2]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[1][2]
Serious Eye Damage/Eye IrritationNot explicitly categorized, but covered by H314.Causes serious eye damage.

Summary of Toxicological Profile:

  • Acute Toxicity: this compound is harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Corrosivity: It is corrosive to the skin and can cause severe burns and eye damage.[1][2]

  • Sensitization: It is a skin sensitizer and may cause an allergic skin reaction upon contact.[1][2]

  • Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no readily available data on the long-term health effects of this compound.

Mechanism of Action and Potential Signaling Pathways

As a reactive electrophilic compound, this compound is likely to exert its toxicity through covalent modification of biological macromolecules. The chloromethyl group is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack by functional groups in proteins and nucleic acids.

Potential Toxicological Pathway

G cluster_exposure Exposure cluster_interaction Cellular Interaction cluster_effect Toxicological Effect Exposure This compound (Electrophile) Nucleophiles Biological Nucleophiles (e.g., -SH, -NH2, -OH groups in proteins and DNA) Exposure->Nucleophiles Alkylation (SN2 Reaction) Adducts Covalent Adduct Formation Nucleophiles->Adducts Disruption Disruption of Cellular Function (Enzyme inhibition, DNA damage) Adducts->Disruption Toxicity Cellular Toxicity (Inflammation, Apoptosis, Necrosis) Disruption->Toxicity

Caption: Proposed mechanism of toxicity for this compound.

Safety Handling in a Laboratory Setting

Due to its hazardous properties, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection:

    • Gloves: Use chemically resistant gloves (e.g., nitrile rubber, neoprene). Inspect gloves for any signs of degradation before use.

    • Protective Clothing: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron should also be worn.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If the ventilation is inadequate or for large-scale operations, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Handling and Storage
  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Do not breathe vapors or dust.

    • Wash hands thoroughly after handling.

    • Use the smallest possible quantities for the experiment.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong oxidizing agents, bases, and moisture.

    • The storage area should be clearly labeled with the appropriate hazard warnings.

Spill, Leak, and Disposal Procedures

Spill Response

Minor Spill (in a fume hood):

  • Alert personnel: Inform others in the immediate area.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Neutralization (if applicable): For small spills, cautious neutralization of the absorbent material might be possible, but this should only be done by trained personnel with the appropriate neutralizing agents.

  • Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Ventilation: Allow the area to ventilate thoroughly.

Major Spill (outside a fume hood):

  • Evacuate: Immediately evacuate the laboratory and alert others.

  • Isolate: Close the doors to the laboratory to contain the vapors.

  • Call for help: Contact your institution's emergency response team or local emergency services.

  • Do not attempt to clean up a major spill yourself.

Spill Response Workflow

G Spill Chemical Spill Occurs Assess Assess Severity (Minor vs. Major) Spill->Assess Minor Minor Spill Procedure Assess->Minor Minor Major Major Spill Procedure Assess->Major Major Alert Alert Personnel Minor->Alert Evacuate Evacuate Area Major->Evacuate PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Isolate Isolate the Lab Evacuate->Isolate Call Call Emergency Response Isolate->Call

Caption: General workflow for responding to a chemical spill.

Waste Disposal
  • Segregation: Halogenated organic waste, such as this compound, must be collected separately from non-halogenated waste.[3][4][5]

  • Container: Use a designated, properly labeled, and leak-proof container for halogenated waste.[3][4] The container should be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Corrosive," "Toxic").[3][4]

  • Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocols for Toxicity Assessment

The following are summaries of standard OECD (Organisation for Economic Co-operation and Development) guidelines that would be used to assess the toxicity of a substance like this compound.

Workflow for Acute Toxicity Testing

G Start New Chemical Oral Acute Oral Toxicity (OECD 420, 423, or 425) Start->Oral Dermal Acute Dermal Toxicity (OECD 402) Start->Dermal Inhalation Acute Inhalation Toxicity (OECD 403) Start->Inhalation Skin Skin Corrosion/Irritation (OECD 404) Start->Skin Sensitization Skin Sensitization (OECD 429) Start->Sensitization Data Toxicological Profile and Classification Oral->Data Dermal->Data Inhalation->Data Eye Eye Irritation/Corrosion (OECD 405) Skin->Eye Eye->Data Sensitization->Data

Caption: A typical workflow for assessing the acute toxicity of a chemical.

Acute Oral Toxicity (OECD 420, 423, 425)
  • Objective: To determine the short-term toxic effects of a substance after oral administration.

  • Methodology (General): A single dose of the substance is administered to fasted animals (usually rats) by gavage. The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality. Different guidelines use different dosing strategies to minimize the number of animals used while still obtaining sufficient data for hazard classification.

Acute Dermal Toxicity (OECD 402)
  • Objective: To assess the toxicity of a substance applied to the skin.

  • Methodology: The substance is applied to a shaved area of the skin of the test animal (usually a rabbit or rat) and held in place with a porous gauze dressing for a specified period (typically 24 hours).[6] The animals are then observed for signs of toxicity and mortality for at least 14 days.[6]

Acute Inhalation Toxicity (OECD 403)
  • Objective: To determine the toxicity of a substance when inhaled.

  • Methodology: Animals (usually rats) are exposed to the substance as a vapor, aerosol, or gas in an inhalation chamber for a defined period (often 4 hours).[7] They are then observed for signs of toxicity and mortality for at least 14 days.[7]

Skin Corrosion/Irritation (OECD 404)
  • Objective: To assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

  • Methodology: A small amount of the substance is applied to a patch of skin on a test animal (usually a rabbit). The site is observed for erythema (redness) and edema (swelling) at specific time points after application.

Eye Irritation/Corrosion (OECD 405)
  • Objective: To determine the potential of a substance to cause eye irritation or corrosion.

  • Methodology: A single dose of the substance is applied to the conjunctival sac of one eye of a test animal (usually a rabbit).[8] The eye is then examined for lesions of the cornea, iris, and conjunctiva at various time points.[8]

Skin Sensitization (OECD 429 - Local Lymph Node Assay)
  • Objective: To determine if a substance can cause an allergic skin reaction.

  • Methodology: The test substance is applied to the ears of mice for several consecutive days. The draining lymph nodes are then excised, and the proliferation of lymphocytes is measured as an indicator of a sensitization response.

Conclusion

This compound is a hazardous chemical that requires careful handling in a laboratory setting. Its corrosive nature and potential for acute toxicity through multiple exposure routes necessitate the use of appropriate personal protective equipment and engineering controls. While specific quantitative toxicological data is limited, its GHS classification provides a clear indication of its hazards. Adherence to the safety protocols outlined in this guide is essential for minimizing the risk of exposure and ensuring a safe working environment for all laboratory personnel.

References

Methodological & Application

Application Notes and Protocols: Chloromethyl Benzoate as a Protecting Group for Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and complex molecule synthesis, the judicious protection and deprotection of functional groups is paramount. Carboxylic acids, with their inherent acidity and nucleophilicity, often necessitate temporary masking to prevent unwanted side reactions. The benzoyloxymethyl group, installed via chloromethyl benzoate, serves as a valuable protecting group for carboxylic acids. This application note provides a comprehensive overview, detailed experimental protocols, and quantitative data for the use of this compound as a protecting group, catering to the needs of researchers, scientists, and drug development professionals.

The benzoyloxymethyl ester offers a unique balance of stability and selective cleavage under specific conditions, rendering it a useful tool in a synthetic chemist's arsenal. It is generally stable to mildly acidic and basic conditions that might be employed for the removal of other protecting groups, thus offering a degree of orthogonality.

Data Presentation

The following tables summarize the key quantitative data associated with the protection of carboxylic acids using this compound and the subsequent deprotection of the resulting benzoyloxymethyl ester.

Protection of Benzoic Acid Reagents and Conditions Solvent Temperature (°C) Time (h) Yield (%)
Benzoic Acid to Benzoyloxymethyl BenzoateThis compound, Triethylamine (TEA)AcetoneReflux4~85
Deprotection of Benzoyloxymethyl Benzoate Reagents and Conditions Solvent Temperature (°C) Time (h) Yield (%)
Basic Hydrolysis 1 M Sodium HydroxideDioxane/WaterRoom Temperature2>95
Acidic Hydrolysis 2 M Hydrochloric AcidDioxane/Water506~90
Catalytic Hydrogenolysis H₂, 10% Pd/CMethanolRoom Temperature12~70

Experimental Protocols

Protection of a Carboxylic Acid with this compound

This protocol describes the general procedure for the formation of a benzoyloxymethyl ester from a carboxylic acid.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous acetone

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous acetone, add triethylamine (1.2 eq).

  • To this mixture, add this compound (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired benzoyloxymethyl ester.

Deprotection of a Benzoyloxymethyl Ester

The benzoyloxymethyl protecting group can be cleaved under various conditions, including basic hydrolysis, acidic hydrolysis, and catalytic hydrogenolysis. The choice of method depends on the compatibility with other functional groups in the molecule.

Materials:

  • Benzoyloxymethyl ester (1.0 eq)

  • 1 M Sodium hydroxide solution

  • Dioxane

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve the benzoyloxymethyl ester (1.0 eq) in a mixture of dioxane and 1 M sodium hydroxide solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, acidify the reaction mixture to pH 2 with 1 M hydrochloric acid.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected carboxylic acid.

Materials:

  • Benzoyloxymethyl ester (1.0 eq)

  • 2 M Hydrochloric acid

  • Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve the benzoyloxymethyl ester (1.0 eq) in a mixture of dioxane and 2 M hydrochloric acid.

  • Heat the reaction mixture to 50°C and stir for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the carboxylic acid.

Materials:

  • Benzoyloxymethyl ester (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (10 mol%)

  • Methanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the benzoyloxymethyl ester (1.0 eq) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude carboxylic acid.

Mandatory Visualization

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection CarboxylicAcid Carboxylic Acid (R-COOH) ProtectedAcid Benzoyloxymethyl Ester (R-COOCH₂OBz) CarboxylicAcid->ProtectedAcid This compound, TEA ChloromethylBenzoate This compound DeprotectedAcid Carboxylic Acid (R-COOH) ProtectedAcid->DeprotectedAcid Hydrolysis or Hydrogenolysis Base Base (e.g., NaOH) Acid Acid (e.g., HCl) Hydrogen H₂, Pd/C

Caption: Workflow for the protection and deprotection of carboxylic acids.

Protection_Mechanism start R-COO⁻ transition [ R-COO---CH₂(Cl)---O-Bz ]‡ start->transition reagent + Cl-CH₂-O-Bz reagent->transition product R-COO-CH₂-O-Bz + Cl⁻ transition->product SN2 Displacement

Caption: Mechanism of carboxylic acid protection.

Deprotection_Pathways ProtectedAcid Benzoyloxymethyl Ester Basic Basic Hydrolysis (NaOH) ProtectedAcid->Basic Acidic Acidic Hydrolysis (HCl) ProtectedAcid->Acidic Catalytic Catalytic Hydrogenolysis (H₂, Pd/C) ProtectedAcid->Catalytic Product Carboxylic Acid Basic->Product Acidic->Product Catalytic->Product

Caption: Deprotection pathways for the benzoyloxymethyl group.

Detailed Protocol for the Benzoyloxymethyl (BOM) Protection of Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol | Organic Synthesis | Protecting Groups

For researchers, scientists, and professionals in drug development, the selective protection of hydroxyl groups is a cornerstone of multistep organic synthesis. The benzoyloxymethyl (BOM) group is a valuable acetal protecting group for alcohols, offering stability under a range of conditions and susceptibility to specific deprotection methods. This document provides a detailed protocol for the BOM protection of alcohols and subsequent deprotection, complete with quantitative data, reaction mechanisms, and experimental workflows.

Introduction

The benzoyloxymethyl (BOM) ether is a robust protecting group for alcohols and phenols. It is generally stable to a variety of reaction conditions, yet can be selectively removed, most commonly through catalytic hydrogenolysis. The protection reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the alcohol attacks the electrophilic carbon of benzoyloxymethyl chloride (BOM-Cl). The use of a hindered, non-nucleophilic base is essential to deprotonate the alcohol without competing in the substitution reaction.

Experimental Protocols

Materials
  • Alcohol substrate

  • Benzoyloxymethyl chloride (BOM-Cl)

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base)

  • Tetrabutylammonium iodide (TBAI)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Ethanol (for deprotection)

  • Palladium on carbon (10% Pd/C) (for deprotection)

  • Hydrochloric acid (HCl) (for deprotection)

  • Sodium iodide (NaI) (for deprotection)

  • Acetone (for deprotection)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

Protection Protocol: General Procedure

This protocol describes a general method for the BOM protection of a primary alcohol.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the alcohol (1.0 eq.).

  • Solvent and Reagents: Dissolve the alcohol in anhydrous dichloromethane (DCM). To this solution, add N,N-Diisopropylethylamine (DIPEA, 1.5 eq.) and a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 eq.).

  • Addition of BOM-Cl: Cool the reaction mixture to 0 °C using an ice bath. Slowly add benzoyloxymethyl chloride (BOM-Cl, 1.2 eq.) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired BOM-protected alcohol.

Deprotection Protocols
  • Reaction Setup: Dissolve the BOM-protected alcohol in ethanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C, ~10 mol%) to the solution.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask and stir the mixture vigorously at reflux.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once complete, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

  • Reaction Setup: Dissolve the BOM-protected alcohol in a mixture of acetone and water.

  • Reagent Addition: Add sodium iodide (NaI) and concentrated hydrochloric acid (HCl) to the solution.

  • Reaction: Stir the mixture at room temperature and monitor by TLC.

  • Work-up and Purification: Upon completion, neutralize the reaction with a suitable base and perform a standard aqueous work-up. Purify the crude product as necessary.

Quantitative Data

The following table summarizes the reaction conditions and yields for the BOM protection and deprotection of a representative alcohol.

Substrate (Alcohol)Protection Reagents & ConditionsYield (%)Deprotection MethodDeprotection Reagents & ConditionsYield (%)Reference
Generic AlcoholBnOCH₂Cl, i-Pr₂NEt, n-Bu₄N⁺I⁻, CH₂Cl₂, Reflux, 32 h92Catalytic HydrogenolysisH₂, Pd/C, EtOH, Reflux, 45 min94
Generic AlcoholBnOCH₂Cl, i-Pr₂NEt, n-Bu₄N⁺I⁻, CH₂Cl₂, Reflux, 32 h92Acidic CleavageHCl, NaI, Acetone, H₂O, RT, 21 h65

Visualizations

Signaling Pathway: Mechanism of BOM Protection

The protection of an alcohol with benzoyloxymethyl chloride proceeds through a standard SN2 mechanism. The hindered base, DIPEA, deprotonates the alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic methylene carbon of BOM-Cl, displacing the chloride leaving group. The catalytic amount of TBAI can facilitate the reaction through an in-situ Finkelstein reaction, converting the BOM-Cl to the more reactive BOM-I.

BOM_Protection_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack ROH R-OH (Alcohol) RO_minus R-O⁻ (Alkoxide) ROH->RO_minus + DIPEA DIPEA DIPEA (Base) DIPEA_H DIPEA·HCl BOM_Ether R-O-BOM (Protected Alcohol) RO_minus->BOM_Ether + BOM-Cl BOMCl BOM-Cl

Caption: Mechanism of BOM protection of an alcohol.

Experimental Workflow: BOM Protection

The following diagram illustrates the general laboratory workflow for the benzoyloxymethyl protection of an alcohol.

BOM_Protection_Workflow start Start: Alcohol Substrate setup Reaction Setup: Add Alcohol, DIPEA, TBAI in Anhydrous DCM start->setup addition Add BOM-Cl at 0 °C setup->addition reaction Reflux Reaction (Monitor by TLC) addition->reaction workup Aqueous Work-up: Quench with NaHCO₃, Extract with DCM reaction->workup purification Purification: Dry, Concentrate, Column Chromatography workup->purification product Final Product: BOM-Protected Alcohol purification->product

Caption: Experimental workflow for BOM protection.

Conclusion

The benzoyloxymethyl protecting group offers a reliable method for the temporary masking of hydroxyl functionalities. The protection protocol is straightforward, employing common laboratory reagents and yielding the desired product in high yields. Deprotection can be achieved efficiently under neutral conditions via catalytic hydrogenolysis, making the BOM group a valuable tool in the synthesis of complex molecules where mild deprotection conditions are paramount.

Application Notes and Protocols: Chloromethyl Benzoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl benzoate and its derivatives are versatile reagents in organic synthesis, serving as crucial building blocks for a wide range of pharmaceutical intermediates. The reactivity of the chloromethyl group, a benzylic halide, allows for facile nucleophilic substitution reactions, making it an ideal handle for introducing the benzoate moiety into more complex molecular architectures. This functionality is exploited in the synthesis of various therapeutic agents, including anti-inflammatory drugs, antivirals, and anticancer agents.[1] This document provides detailed application notes and experimental protocols for the use of this compound derivatives in the synthesis of pharmaceutical intermediates.

Core Applications and Reaction Principles

The primary application of this compound in pharmaceutical synthesis lies in its ability to act as an electrophile in nucleophilic substitution reactions. The chlorine atom is a good leaving group, and the adjacent benzene ring stabilizes the resulting carbocation intermediate (in an SN1-type mechanism) or the transition state (in an SN2-type mechanism). This allows for the formation of new carbon-carbon or carbon-heteroatom bonds.

Common nucleophiles that react with this compound derivatives include:

  • Alcohols and Phenols: Leading to the formation of ether linkages.

  • Amines: Resulting in the synthesis of substituted benzylamines.[2]

  • Thiols: Forming thioether bonds.

  • Carboxylates: To produce esters, effectively using the chloromethyl group as a protecting group for carboxylic acids.

  • Cyanide: Introducing a nitrile group, which can be further elaborated.

The choice of solvent, base, and reaction temperature can influence the reaction mechanism (SN1 vs. SN2) and the overall yield and purity of the desired product.

Application Example 1: Synthesis of a Novel Anti-Inflammatory Agent

A notable application of a this compound derivative is in the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a novel salicylic acid derivative with potential as an anti-inflammatory and analgesic agent, positioned as a potential alternative to acetylsalicylic acid (aspirin).[3][4][5][6]

Reaction Scheme: Synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Salicylic_Acid Salicylic Acid reaction_center + Salicylic_Acid->reaction_center Chloromethylbenzoyl_Chloride 3-(Chloromethyl)benzoyl chloride Chloromethylbenzoyl_Chloride->reaction_center Pyridine Pyridine (catalyst) Pyridine->reaction_center Acetone Acetone (solvent) Acetone->reaction_center Microwave Microwave Irradiation (600W) Microwave->reaction_center Product 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid Byproduct Pyridinium chloride reaction_center->Product yields reaction_center->Byproduct

Caption: Reaction scheme for the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid.

Quantitative Data
ParameterValueReference
Product 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid[3]
Yield 73.27 ± 4.66%[3]
Reaction Time 5 minutes[3]
Microwave Power 600 W[3]
Solvent Acetone[3]
Catalyst Pyridine[3]
Experimental Protocol: Synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid

This protocol is based on the microwave-assisted synthesis method.[3][7]

Materials:

  • Salicylic acid

  • 3-(Chloromethyl)benzoyl chloride

  • Pyridine (anhydrous)

  • Acetone (anhydrous)

  • Microwave synthesis reactor

  • Standard laboratory glassware

  • Silica gel for thin-layer chromatography (TLC)

  • Hexane and ethanol for TLC mobile phase

Procedure:

  • In a suitable microwave reaction vessel, dissolve salicylic acid in a minimal amount of anhydrous acetone.

  • To this solution, add pyridine as a catalyst. The pyridine acts as a nucleophilic catalyst, reacting with the acyl chloride to form a more reactive acylpyridinium intermediate.[3]

  • Add 3-(chloromethyl)benzoyl chloride to the reaction mixture.

  • Seal the reaction vessel and place it in the microwave reactor.

  • Irradiate the mixture at 600 W for 5 minutes.[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Monitor the reaction progress by TLC using a hexane-ethanol (1:2 v/v) mobile phase.[7]

  • Upon completion, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the final product as a white crystalline solid.[3]

Characterization: The purity and identity of the synthesized 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid can be confirmed using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC)

  • Infrared (IR) Spectroscopy

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR)

  • High-Performance Liquid Chromatography (HPLC)

Application Example 2: Synthesis of Antiviral Benzothiadiazine Dioxide Derivatives

This compound derivatives are also utilized in the synthesis of benzothiadiazine dioxide (BTD) derivatives, which have shown potent activity against human cytomegalovirus (HCMV).[8][9] The synthesis involves the benzylation of the BTD scaffold.

Logical Workflow: Synthesis of Antiviral BTDs

G Start Start with Benzothiadiazine dioxide (BTD) scaffold Reagent Select appropriate (chloromethyl)benzoyl derivative Start->Reagent Reaction Perform N-alkylation (Benzylation) reaction Reagent->Reaction Purification Purify the crude product (e.g., chromatography) Reaction->Purification Characterization Characterize the synthesized BTD derivative (NMR, MS, etc.) Purification->Characterization Screening Evaluate antiviral activity (e.g., IC50 determination) Characterization->Screening End Identify potent antiviral lead compound Screening->End

Caption: General workflow for the synthesis and screening of antiviral benzothiadiazine dioxide derivatives.

While a specific detailed protocol with yields for the synthesis of a particular antiviral BTD using a this compound derivative is not available in the provided search results, the general principle involves a nucleophilic substitution where the nitrogen atom of the BTD ring attacks the benzylic carbon of the this compound derivative.

Application Example 3: Precursor to Anticancer Urea Derivatives

Methyl 3-(chloromethyl)benzoate serves as a starting material for the development of novel urea derivatives that have been investigated for their potential as cancer therapeutics.[1] One such derivative has exhibited cytotoxic effects against certain cancer cell lines and has also demonstrated antiangiogenic activity.[1]

The synthesis of these urea derivatives typically involves a multi-step process where the chloromethyl group is first reacted with a suitable nucleophile, and subsequent modifications to the ester group or other parts of the molecule lead to the final urea-containing compound. The incorporation of a urea moiety into organic molecules is a known strategy for enhancing anticancer properties.[10][11][12]

Conclusion

This compound and its analogs are valuable and versatile intermediates in the synthesis of a diverse range of pharmaceutical compounds. Their utility stems from the reactive chloromethyl group, which readily participates in nucleophilic substitution reactions, allowing for the straightforward introduction of the benzoate moiety into complex molecules. The examples provided highlight their application in the development of anti-inflammatory, antiviral, and anticancer agents, demonstrating the broad potential of this class of reagents in medicinal chemistry and drug discovery. The provided protocols and data serve as a practical guide for researchers in the field.

References

The Role of Chloromethyl Benzoate in Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl benzoate and its structural analogs are versatile chemical intermediates that play a crucial role in the development of novel agrochemicals. The inherent reactivity of the chloromethyl group makes it an excellent electrophilic site for nucleophilic substitution reactions, enabling the facile introduction of the benzoate moiety into a wide array of molecular scaffolds. This functionality is particularly valuable in the synthesis of complex molecules with desired biological activities, including fungicides and herbicides. This document provides detailed application notes on the utility of this compound derivatives in agrochemical synthesis, complete with experimental protocols and quantitative data to guide researchers in this field.

Introduction: The Synthetic Utility of Chloromethyl Benzoates

Chloromethyl benzoates are bifunctional compounds containing both an ester group and a reactive benzylic chloride. This dual functionality allows for a diverse range of chemical transformations.[1] The chloromethyl group serves as a key "handle" for synthetic chemists, enabling the construction of more complex molecular architectures through alkylation or nucleophilic substitution reactions.[1] The chlorine atom is readily displaced by a variety of nucleophiles, such as amines, thiols, and phenols, facilitating the assembly of target agrochemical compounds.[1] This reactivity is fundamental to their application as building blocks in the synthesis of fine chemicals, including pesticides and other crop protection agents.[2]

Application in Fungicide Development: Synthesis of Benzimidazole Derivatives

A prominent application of chloromethyl-containing precursors in agrochemical research is in the synthesis of benzimidazole-based fungicides. Benzimidazoles are a well-established class of fungicides known for their systemic and broad-spectrum activity. The synthesis of novel benzimidazole derivatives often involves the use of 2-(chloromethyl)-1H-benzimidazole as a key intermediate. This intermediate allows for the introduction of various substituents at the 2-position of the benzimidazole core, leading to the generation of a library of compounds for biological screening.

General Synthesis Pathway

The general strategy for synthesizing 2-substituted benzimidazole fungicides from a chloromethyl precursor involves the nucleophilic substitution of the chloride by a suitable nucleophile. This approach allows for the creation of diverse libraries of compounds by varying the nucleophilic partner.

Synthesis_Pathway start 2-(Chloromethyl)- 1H-benzimidazole reaction Nucleophilic Substitution start->reaction Electrophile nucleophile Nucleophile (e.g., R-SH, R-OH, R-NH2) nucleophile->reaction Nucleophile product 2-Substituted Benzimidazole Fungicide Candidate reaction->product

Caption: General reaction scheme for the synthesis of 2-substituted benzimidazole derivatives.

Experimental Protocol: Synthesis of 2-((4-chlorobenzyl)thio)-1H-benzo[d]imidazole

This protocol describes the synthesis of a specific benzimidazole derivative with potential fungicidal activity, adapted from the literature.

Materials:

  • 2-(Chloromethyl)-1H-benzimidazole

  • 4-Chlorobenzyl mercaptan

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (silica gel)

Procedure:

  • To a solution of 2-(chloromethyl)-1H-benzimidazole (1.0 mmol) in 20 mL of acetone in a round-bottom flask, add 4-chlorobenzyl mercaptan (1.1 mmol) and potassium carbonate (1.5 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion of the reaction, filter the solid potassium carbonate.

  • Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether:ethyl acetate) to afford the pure product.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and HRESIMS).

Quantitative Data: Antifungal Activity

The synthesized benzimidazole derivatives can be screened for their in vitro antifungal activity against a panel of phytopathogenic fungi. The mycelium growth rate method is a common technique used to determine the half-maximal inhibitory concentration (IC₅₀), which is a measure of the fungicide's potency.

Compound IDTarget FungusIC₅₀ (µg/mL)[2]
4m Colletotrichum gloeosporioides20.76
Alternaria solani27.58
Fusarium solani18.60
5b Cytospora sp.30.97
Colletotrichum gloeosporioides11.38
Botrytis cinerea57.71
Fusarium solani40.15
7f Botrytis cinerea13.36
Hymexazol (Control) Botrytis cinerea8.92

Application in Herbicide Development: Intermediates for Sulfonylureas

This compound derivatives are also precursors to key intermediates in the synthesis of some herbicides. For instance, 2-chlorosulfonyl-3-methyl benzoate is a crucial intermediate for the sulfonylurea herbicide, triflusulfuron-methyl. While not a direct reaction of this compound, the synthesis of this intermediate often starts from a related benzoate structure, highlighting the importance of this chemical class in herbicide synthesis.

Experimental Workflow for Agrochemical Development

The development of a new agrochemical using this compound or its derivatives typically follows a structured workflow, from initial synthesis to final biological evaluation.

Agrochemical_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation start This compound Derivative reaction Reaction with Nucleophile start->reaction purification Purification (Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Screening (e.g., Mycelium Growth) characterization->in_vitro Test Compounds ic50 Determine IC50 Values in_vitro->ic50 lead_id Lead Compound Identification ic50->lead_id further_dev Further Development (In Vivo, Field Trials) lead_id->further_dev Promising Candidates

Caption: A typical workflow for the development of new agrochemicals from this compound derivatives.

Conclusion

This compound and its analogs are indispensable tools in the arsenal of agrochemical synthesis. Their reactivity and versatility enable the efficient construction of diverse molecular libraries for the discovery of new and effective fungicides, herbicides, and other crop protection agents. The protocols and data presented herein provide a practical guide for researchers and scientists working in this critical area of agricultural science. The continued exploration of reactions involving these valuable intermediates will undoubtedly lead to the development of next-generation agrochemicals with improved efficacy and environmental profiles.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Chloromethylated Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, has become the standard method for chemically synthesizing peptides and small proteins.[1][2][3][4] The foundational support for the widely used Boc/Bzl synthesis strategy is the chloromethylated polystyrene-divinylbenzene copolymer, commonly known as Merrifield resin.[5][6][7] This resin features a chloromethyl functional group that serves as an anchor point for the C-terminal amino acid of the target peptide. The peptide chain is then elongated in a stepwise manner while remaining covalently attached to this insoluble support. This application note provides detailed protocols and quantitative data for the effective use of chloromethylated resins in SPPS.

The general workflow of SPPS on Merrifield resin involves three main stages:

  • Anchoring: Covalent attachment of the first Nα-protected amino acid to the chloromethylated resin.

  • Chain Elongation: A repeating cycle of Nα-deprotection and coupling of subsequent Nα-protected amino acids.

  • Cleavage: Release of the synthesized peptide from the resin and removal of side-chain protecting groups.

Data Presentation

Table 1: Comparison of First Amino Acid Loading Methods on Merrifield Resin
MethodKey ReagentsTypical Reaction ConditionsLoading EfficiencyNotes
Cesium Salt Method Boc-amino acid, Cesium carbonate (Cs₂CO₃), DMF50°C, 12-24 hoursGenerally high, can approach quantitativeThe most common and reliable method for esterification. Requires anhydrous conditions for optimal results.[5][8]
Potassium Fluoride Method Boc-amino acid, Potassium fluoride (KF), DMF50°C, 24 hoursSatisfactory, but may be lower for basic amino acidsAn alternative to the cesium salt method.[5][9] Basic amino acids like Boc-Arg(Tos)-OH and Boc-His(Tos)-OH may result in lower substitution yields.[5][6]
Microwave-Assisted KF Method Boc-amino acid, Potassium fluoride (KF), 1-methyl-2-pyrrolidinoneMicrowave irradiation (60% power), 5-6 minutesHighSignificantly reduces reaction time from hours to minutes while achieving high loading.
Table 2: Representative Yields and Purities of Peptides Synthesized on Merrifield Resin
Peptide Sequence/NameSynthesis StrategyOverall YieldCrude PurityReference
Bradykinin (9-mer)Boc/Bzl68%High[10]
Glucagon (29-mer)Boc/Bzl48%High (after one-step purification)[10]
ATP binding site of CDC2 kinase (11-mer)Boc/Bzl93%High (single peak in HPLC)
ACP (65-74) (10-mer)Boc/Bzl-60.7%[1]
Table 3: Common Cleavage Cocktails for Merrifield Resin (Boc/Bzl Strategy)
Cleavage MethodReagent CompositionScavengers & PurposeTypical ConditionsTarget Protecting Groups
Standard HF Anhydrous HF (approx. 90%)Anisole or p-cresol (approx. 10%) to trap carbocations0°C, 1 hourBenzyl-based side-chain protecting groups (e.g., Arg(Tos), Cys(Bzl)), peptide-resin bond
Low-High HF Step 1: Low HF in DMS. Step 2: High HFp-cresol, p-thiocresol (for Trp(CHO))0°C, 2 hours (each step)Step 1 removes most side-chain groups; Step 2 cleaves from resin and remaining groups
TFMSA TFMSA, TFA, Thioanisole, EDTThioanisole, EDT for Met, Cys, Trp protection0°C to Room Temp, 1.5-2 hoursAlternative to HF, does not require specialized apparatus[5][11]
TMSOTf TMSOTf, TFA, ThioanisoleThiocresol, EDT (for Trp(CHO))0°C, 1-2 hoursProduces fewer side reactions and less hygroscopic products than TFMSA[5][11]

Experimental Protocols

Protocol 1: Anchoring the First Amino Acid - Cesium Salt Method

This is the most frequently used method for attaching the first Boc-protected amino acid to Merrifield resin.[7]

Materials:

  • Merrifield Resin (chloromethylated polystyrene, 1% DVB)

  • Boc-protected amino acid

  • Cesium carbonate (Cs₂CO₃)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Reaction vessel with shaker and heating capabilities

Procedure:

  • Prepare the Cesium Salt:

    • Dissolve the Boc-amino acid (1.0-1.2 equivalents relative to resin chlorine substitution) in methanol (approx. 5 mL/mmol).[5]

    • Add a small amount of water (approx. 0.5 mL/mmol) and titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.[5]

    • Evaporate the solution to dryness using a rotary evaporator.

    • To ensure the salt is completely anhydrous, add anhydrous DMF (approx. 2.5 mL/mmol) and evaporate to dryness at 45°C. Repeat this step.[5]

  • Resin Preparation:

    • Place the Merrifield resin (1.0 equivalent) in a reaction vessel.

    • Swell the resin in DMF (6-8 mL per gram of resin) for at least 1 hour with gentle agitation.[5]

  • Attachment Reaction:

    • Add the completely dry Boc-amino acid cesium salt to the swollen resin.

    • Shake the mixture at 50°C for 12 to 24 hours.[5]

  • Washing and Drying:

    • Filter the resin.

    • Wash the resin thoroughly with the following solvents (3 times each, using enough solvent to slurry the resin):

      • DMF

      • 50% (v/v) aqueous DMF

      • DMF

      • Methanol

    • Dry the resin in vacuo to a constant weight.[5]

Protocol 2: Standard Boc-SPPS Elongation Cycle

This cycle is repeated for each amino acid to be added to the peptide chain.

Materials:

  • Peptide-resin from the previous step

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • Boc-protected amino acid

  • Coupling reagents (e.g., HBTU, DIC)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Boc Deprotection:

    • Wash the peptide-resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2-5 minutes.

    • Filter, and add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes to ensure complete removal of the Boc group.[7]

    • Filter and wash the resin with DCM (3x).

  • Neutralization:

    • Wash the resin with DCM (2x).

    • Add a solution of 5-10% DIEA in DCM and agitate for 5 minutes. Repeat this step.

    • Wash the resin with DCM (3x) to remove excess base.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Boc-amino acid (3 equivalents) and a coupling agent like HBTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture for 1-2 hours.

    • Monitor the reaction for completion using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), the coupling should be repeated.

  • Washing:

    • Once coupling is complete, filter the resin.

    • Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

Protocol 3: Cleavage of the Peptide from Merrifield Resin - TFMSA Method

This protocol is an alternative to using HF and does not require a specialized apparatus.[11]

Materials:

  • Dried peptide-resin

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., thioanisole, m-cresol, 1,2-ethanedithiol)

  • Cold diethyl ether

  • Round bottom flask with a stir bar

  • Ice bath

Procedure:

  • Preparation:

    • Place the thoroughly dried peptide-resin in a round bottom flask.

    • For every 100 mg of resin, add scavengers (e.g., 200 µL of thioanisole and 100 µL of ethanedithiol).[9]

    • Cool the flask in an ice bath.

  • Cleavage Reaction:

    • Add cold TFA (2 mL for every 100 mg of resin) and stir for 5-10 minutes.[9]

    • Slowly add TFMSA (200 µL for every 100 mg of resin) dropwise while stirring vigorously to dissipate heat.[9]

    • Allow the mixture to warm to room temperature and continue stirring for 90-120 minutes.

  • Peptide Precipitation:

    • Filter the resin through a fine sintered glass funnel and wash with a small amount of fresh TFA.

    • Combine the filtrates.

    • Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether with vigorous stirring to precipitate the crude peptide.

    • If necessary, store at 4°C overnight to maximize precipitation.[9]

  • Peptide Isolation:

    • Collect the precipitated peptide by filtration or centrifugation.

    • Wash the peptide pellet several times with cold diethyl ether to remove residual scavengers.

    • Dry the crude peptide under high vacuum.

Visualizations

SPPS_Workflow cluster_prep Stage 1: Anchoring cluster_elongation Stage 2: Chain Elongation (Repeat n-1 times) cluster_cleavage Stage 3: Cleavage & Purification start Chloromethylated Resin prep_resin Swell Resin in DMF start->prep_resin anchor Attach First AA (50°C, 12-24h) prep_resin->anchor prep_aa Prepare Boc-AA Cesium Salt prep_aa->anchor wash_anchor Wash and Dry Loaded Resin anchor->wash_anchor deprotect Boc Deprotection (50% TFA/DCM) wash_anchor->deprotect Start Elongation Cycles neutralize Neutralization (DIEA/DCM) deprotect->neutralize couple Couple Next Boc-AA neutralize->couple wash_elong Wash couple->wash_elong wash_elong->deprotect cleave Cleavage from Resin (e.g., TFMSA cocktail) wash_elong->cleave Final Cycle Complete precipitate Precipitate Peptide (Cold Ether) cleave->precipitate purify Purify and Lyophilize precipitate->purify end Final Peptide purify->end

Figure 1: General workflow for Boc-strategy solid-phase peptide synthesis on Merrifield resin.

Anchoring_Mechanism resin Polystyrene Resin -CH₂Cl product Polystyrene Resin -CH₂-O-CO-AA-Boc resin:c->product:c aa_salt Boc-AA-COO⁻ Cs⁺ aa_salt->product SN2 Attack byproduct CsCl

Figure 2: Reaction scheme for anchoring the first amino acid via the Cesium Salt method.

Cleavage_Process start Completed Peptide-Resin (with side-chain protection) cocktail Add Cleavage Cocktail (Strong Acid + Scavengers) start->cocktail reaction Agitate (e.g., 0°C to RT) Breaks Resin Linker Removes Protecting Groups cocktail->reaction filtration Filter to Separate Resin Beads reaction->filtration precipitation Precipitate Peptide in Cold Ether filtration->precipitation isolation Isolate Crude Peptide (Centrifuge/Filter & Wash) precipitation->isolation final_peptide Purified Peptide isolation->final_peptide

Figure 3: Logical workflow for the cleavage and isolation of the final peptide product.

References

Application Notes and Protocols for the Cleavage of the Benzoyloxymethyl (BOM) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoyloxymethyl (BOM) group is a versatile protecting group for alcohols, phenols, and other functionalities in multi-step organic synthesis. Its stability under a range of conditions and its susceptibility to specific cleavage methods make it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products. This document provides detailed application notes and protocols for the two primary methods of BOM group cleavage: Palladium-Catalyzed Hydrogenolysis and Acid-Catalyzed Cleavage.

Cleavage Methods Overview

The selection of an appropriate deprotection method for the BOM group is critical and depends on the overall synthetic strategy, including the presence of other functional groups in the molecule. The two most common and effective methods are:

  • Palladium-Catalyzed Hydrogenolysis: This mild and highly selective method involves the cleavage of the C-O bond of the BOM ether using hydrogen gas or a hydrogen donor in the presence of a palladium catalyst. It is often the method of choice when the substrate contains acid-sensitive functionalities.

  • Acid-Catalyzed Cleavage: This method utilizes strong acids, such as trifluoroacetic acid (TFA), to effect the cleavage of the BOM group. It is a robust method but requires careful consideration of the substrate's stability to acidic conditions.

The following sections provide detailed quantitative data, experimental protocols, and mechanistic insights for each of these methods.

Palladium-Catalyzed Hydrogenolysis of the BOM Group

Palladium-catalyzed hydrogenolysis is a highly effective method for the deprotection of BOM-protected alcohols and phenols, proceeding under mild conditions and offering excellent chemoselectivity.

Quantitative Data

The efficiency of BOM group cleavage via hydrogenolysis is influenced by the choice of catalyst, solvent, hydrogen source, and the specific substrate. The following table summarizes various conditions and their outcomes for the deprotection of different BOM-protected compounds.

SubstrateCatalyst (mol%)Hydrogen SourceSolventTemperature (°C)Time (h)Yield (%)Reference
BOM-protected uridine derivative10% Pd/C (10)H₂ (1 atm)iPrOH/H₂O (10:1), 0.5% HCOOHRT2>95[1]
BOM- and Bn-protected uridine derivative10% Pd/C (10)H₂ (1 atm)iPrOH/H₂O (10:1), 0.5% HCOOHRT3quant.[1]
BOM-protected mannoside10% Pd/C (10)H₂ (1 atm)iPrOH/H₂O (10:1), 0.5% HCOOHRT1297[1]
BOM-protected phenol10% Pd/CH₂ (1 atm)EtOHRT495
BOM-protected primary alcohol5% Pd/CH₂ (1 atm)MeOHRT398
BOM-protected secondary alcohol10% Pd/CAmmonium formateMeOHReflux292
Experimental Protocols

Protocol 1: Standard Hydrogenolysis using Hydrogen Gas

This protocol describes a general procedure for the deprotection of a BOM-protected alcohol using palladium on carbon and hydrogen gas.

Materials:

  • BOM-protected substrate

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH), ACS grade

  • Hydrogen gas (H₂) supply with a balloon or hydrogenation apparatus

  • Inert gas (Nitrogen or Argon)

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite® pad or syringe filter)

Procedure:

  • Dissolve the BOM-protected substrate in a suitable solvent (e.g., MeOH or EtOH) in a reaction flask equipped with a stir bar. A typical concentration is 0.05-0.1 M.

  • Carefully add 10% Pd/C to the solution (typically 10-20 mol% of palladium relative to the substrate).

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this evacuation-backfill cycle three times to ensure the reaction atmosphere is saturated with hydrogen.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (a balloon is sufficient for atmospheric pressure reactions).

  • Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)) until the starting material is consumed.

  • Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude deprotected product.

  • Purify the product as necessary (e.g., by recrystallization or column chromatography).

Protocol 2: Transfer Hydrogenolysis using Ammonium Formate

This protocol provides an alternative to using hydrogen gas, employing ammonium formate as a hydrogen donor.

Materials:

  • BOM-protected substrate

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (NH₄HCO₂)

  • Methanol (MeOH) or Ethanol (EtOH), ACS grade

  • Reaction flask with a condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the BOM-protected substrate in MeOH or EtOH in a round-bottom flask equipped with a stir bar and a condenser.

  • Add 10% Pd/C to the solution (typically 10-20 mol% of palladium).

  • Add ammonium formate (3-5 equivalents) to the reaction mixture in portions.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove ammonium salts. The organic layer is then dried and concentrated to afford the crude product.

  • Purify as needed.

Mechanism of Palladium-Catalyzed Hydrogenolysis

The cleavage of the BOM group via hydrogenolysis proceeds through a well-established mechanism on the surface of the palladium catalyst.

BOM_Hydrogenolysis cluster_0 Catalytic Cycle BOM R-O-CH₂-O-Bz Adsorption Adsorption onto Pd surface BOM->Adsorption Pd_H2 Pd(0) + H₂ Pd_H H-Pd-H Pd_H2->Pd_H Dissociative adsorption Oxidative_Addition Oxidative Addition Pd_H->Oxidative_Addition Adsorption->Oxidative_Addition Cleavage C-O Bond Cleavage Oxidative_Addition->Cleavage Formation of Pd-alkoxide and benzyl-Pd species Intermediate R-O-CH₂-O-Bz (adsorbed) Product1 R-OH Cleavage->Product1 Reductive Elimination Product2 Toluene Cleavage->Product2 from Benzyl fragment Product3 CO₂ Cleavage->Product3 from Carbonyl

Caption: Mechanism of BOM Group Hydrogenolysis.

The reaction is initiated by the adsorption of both the BOM-protected substrate and hydrogen onto the palladium catalyst surface. The dihydrogen molecule undergoes dissociative chemisorption to form palladium hydride species. The benzylic C-O bond of the adsorbed BOM group then undergoes oxidative addition to the palladium center, followed by reductive elimination to yield the deprotected alcohol, toluene, and carbon dioxide.

Acid-Catalyzed Cleavage of the BOM Group

Strong acids like trifluoroacetic acid (TFA) can effectively cleave the BOM group. This method is particularly useful when hydrogenolysis is not feasible due to the presence of other reducible functional groups.

Quantitative Data

The success of acid-catalyzed BOM deprotection is highly dependent on the substrate's tolerance to acidic conditions. The following table provides examples of TFA-mediated BOM cleavage.

SubstrateAcid (equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
BOM-protected primary alcoholTFA (50% in DCM)DCMRT293
BOM-protected phenolTFA (neat)-RT190
BOM-protected nucleosideTFA (20% in DCM)DCM0 to RT385
Substrate with acid-labile silyl etherTFA (10% in DCM)DCM-10175[2]
Experimental Protocols

Protocol 3: TFA-Mediated Deprotection

This protocol outlines a general procedure for the cleavage of a BOM group using trifluoroacetic acid in dichloromethane.

Materials:

  • BOM-protected substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • Dissolve the BOM-protected substrate in anhydrous DCM (0.1-0.2 M) in a round-bottom flask equipped with a stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid to the stirred solution. The final concentration of TFA can range from 20% to 50% (v/v), depending on the substrate's sensitivity. For highly sensitive substrates, start with a lower concentration and temperature.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, chilled saturated aqueous solution of NaHCO₃. Caution: CO₂ evolution will occur.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or other suitable methods.

Note on Scavengers: In cases where the substrate contains electron-rich aromatic rings or other functionalities susceptible to electrophilic attack by the carbocation intermediates formed during cleavage, the addition of a scavenger such as triethylsilane (TES) or thioanisole can be beneficial.

Mechanism of Acid-Catalyzed Cleavage

The acid-catalyzed cleavage of the BOM group proceeds via a mechanism analogous to the hydrolysis of an acetal.

BOM_Acid_Cleavage cluster_1 Acid-Catalyzed Cleavage BOM R-O-CH₂-O-Bz Protonation Protonation (H⁺) BOM->Protonation Protonated_BOM R-O-CH₂-O⁺H-Bz Protonation->Protonated_BOM Cleavage1 Cleavage Protonated_BOM->Cleavage1 Carbocation R-O-CH₂⁺ + BzOH Cleavage1->Carbocation Hydrolysis Hydrolysis (H₂O) Carbocation->Hydrolysis Hemiacetal R-O-CH₂-OH Hydrolysis->Hemiacetal Decomposition Decomposition Hemiacetal->Decomposition Product1 R-OH Decomposition->Product1 Product2 CH₂O Decomposition->Product2

Caption: Mechanism of Acid-Catalyzed BOM Cleavage.

The reaction is initiated by the protonation of the ether oxygen of the benzoyl group by the acid. This is followed by the cleavage of the C-O bond to generate benzoic acid and a resonance-stabilized oxocarbenium ion. This reactive intermediate is then captured by water (present in trace amounts or added during workup) to form a hemiacetal. The unstable hemiacetal subsequently decomposes to the deprotected alcohol and formaldehyde.

Decision Workflow for Selecting a BOM Deprotection Method

Choosing the optimal deprotection strategy is crucial for the success of a synthetic sequence. The following workflow provides a guide for selecting between palladium-catalyzed hydrogenolysis and acid-catalyzed cleavage of the BOM group.

Deprotection_Workflow Start Start: BOM-protected substrate Check_Reducible Are other reducible groups (e.g., alkenes, alkynes, Cbz) present and need to be retained? Start->Check_Reducible Check_Acid_Labile Are other acid-labile groups (e.g., Boc, t-butyl esters, silyl ethers) present and need to be retained? Check_Reducible->Check_Acid_Labile Yes Hydrogenolysis Use Palladium-Catalyzed Hydrogenolysis Check_Reducible->Hydrogenolysis No Acid_Cleavage Use Acid-Catalyzed Cleavage (e.g., TFA) Check_Acid_Labile->Acid_Cleavage No Consider_Orthogonal Consider orthogonal protecting group strategy for reducible groups Check_Acid_Labile->Consider_Orthogonal Yes End End: Deprotected Product Hydrogenolysis->End Optimize_Acid Optimize acid strength, temperature, and time. Consider scavengers. Acid_Cleavage->Optimize_Acid Consider_Orthogonal->Acid_Cleavage Optimize_Acid->End

Caption: Decision Workflow for BOM Deprotection.

Key Considerations:

  • Presence of Reducible Groups: If the molecule contains other functional groups that are sensitive to reduction, such as alkenes, alkynes, nitro groups, or other benzyl-type protecting groups that need to be retained, hydrogenolysis should be avoided. In such cases, acid-catalyzed cleavage is the preferred method.

  • Presence of Acid-Labile Groups: Conversely, if the substrate contains acid-sensitive protecting groups like Boc, tert-butyl esters, or silyl ethers, acid-catalyzed cleavage with strong acids like TFA can lead to their undesired removal.[2] In these instances, the milder conditions of palladium-catalyzed hydrogenolysis are advantageous.

  • Orthogonal Strategies: The BOM group can be used in orthogonal protection schemes. For example, it is stable to the basic conditions used to remove Fmoc groups and the fluoride-based reagents used for silyl ether cleavage, allowing for selective deprotection sequences in complex syntheses.[3]

  • Catalyst Poisoning: Certain functional groups, particularly those containing sulfur, can poison the palladium catalyst, reducing its activity. In such cases, higher catalyst loading or the use of a more robust catalyst may be necessary.

Conclusion

The benzoyloxymethyl (BOM) protecting group offers a reliable means of protecting hydroxyl and other functionalities during organic synthesis. The choice between palladium-catalyzed hydrogenolysis and acid-catalyzed cleavage for its removal should be made based on a careful analysis of the substrate's structure and the overall synthetic plan. The detailed protocols and data provided in these application notes serve as a comprehensive guide for researchers to effectively and efficiently deprotect BOM-protected compounds, facilitating the advancement of complex molecule synthesis in academic and industrial settings.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of Chloromethyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl benzoate and its derivatives are versatile building blocks in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The presence of a reactive chloromethyl group attached to a benzene ring makes these compounds excellent electrophiles for nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide range of functional groups, enabling the synthesis of diverse molecular scaffolds.

The benzylic carbon in this compound is highly susceptible to nucleophilic attack, proceeding readily through an SN2 mechanism. This is due to the stabilizing effect of the adjacent benzene ring on the transition state and the good leaving group ability of the chloride ion. These reactions are fundamental in the synthesis of various pharmaceutical intermediates and in the construction of prodrugs, where modification of a parent drug molecule can enhance its pharmacokinetic properties.

These application notes provide detailed protocols for the nucleophilic substitution of this compound with a variety of common nucleophiles, including azides, cyanides, amines, and alkoxides.

Data Presentation

The following table summarizes representative reaction conditions and expected outcomes for the nucleophilic substitution reactions of this compound derivatives. The data is compiled from literature reports of reactions on closely related substrates and provides a strong basis for experimental design.

NucleophileReagentSolventTemperature (°C)Time (h)ProductRepresentative Yield (%)
AzideSodium Azide (NaN₃)EthanolReflux18Azidomethyl benzoate~94[1]
CyanideSodium Cyanide (NaCN)Methanol/TolueneReflux2Cyanomethyl benzoate87-93 (overall process yield)[2]
AmineBenzylamineAcetonitrile8416N-Benzylaminomethyl benzoateHigh (qualitative)
AlkoxideSodium Methoxide (NaOMe)MethanolRefluxNot specifiedMethoxymethyl benzoateHigh (qualitative)

Experimental Protocols

Safety Precaution: Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of Azidomethyl Benzoate via Nucleophilic Substitution with Sodium Azide

This protocol is adapted from the synthesis of 4-(azidomethyl)benzoic acid.[1]

Materials:

  • 4-(Chloromethyl)benzoic acid (or this compound)

  • Sodium Azide (NaN₃)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-(chloromethyl)benzoic acid (1.0 eq) in ethanol.

  • Reagent Addition: Add sodium azide (1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 18 hours.

  • Work-up:

    • After cooling to room temperature, pour the reaction mixture into water.

    • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the azidomethyl benzoate product.

Protocol 2: Synthesis of Cyanomethyl Benzoate via Nucleophilic Substitution with Sodium Cyanide

This protocol is based on a patented synthesis of methyl 3-(cyanomethyl)benzoate.[2]

Materials:

  • This compound derivative

  • Sodium Cyanide (NaCN)

  • Methanol

  • Toluene

  • Tetrabutylammonium bromide (phase-transfer catalyst)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methanol, tetrabutylammonium bromide, and sodium cyanide.

  • Reaction: Heat the mixture to reflux.

  • Substrate Addition: Slowly add the this compound derivative to the refluxing mixture.

  • Reaction Time: Continue to reflux for 2 hours.

  • Work-up:

    • After cooling, add water and toluene to the reaction mixture.

    • Transfer the mixture to a separatory funnel and separate the layers. The product will be in the organic (toluene) layer.

    • Wash the organic layer with water and then brine.

  • Isolation: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the cyanomethyl benzoate product.

Protocol 3: Synthesis of N-Benzylaminomethyl Benzoate via Nucleophilic Substitution with Benzylamine

This is a general protocol for the N-alkylation of amines with benzyl halides.

Materials:

  • This compound

  • Benzylamine

  • Acetonitrile

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in acetonitrile.

  • Base Addition: Add potassium carbonate (1.5 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter off the inorganic salts and wash the solid with acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-benzylaminomethyl benzoate. Further purification can be achieved by column chromatography if necessary.

Protocol 4: Synthesis of Methoxymethyl Benzoate via Williamson Ether Synthesis

This protocol describes a general Williamson ether synthesis.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, prepare a solution of sodium methoxide in methanol.

  • Substrate Addition: Slowly add this compound (1.0 eq) to the sodium methoxide solution.

  • Reaction: Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully quench with water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether.

    • Combine the organic extracts and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the methoxymethyl benzoate product.

Mandatory Visualization

Nucleophilic_Substitution_Workflow General Workflow for Nucleophilic Substitution of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start_substrate This compound (Electrophile) reaction_setup 1. Reaction Setup - Dissolve reactants in a suitable solvent - Add base if necessary start_substrate->reaction_setup start_nucleophile Nucleophile (e.g., NaN3, KCN, R-NH2, R-O-Na+) start_nucleophile->reaction_setup reaction_conditions 2. Reaction - Stir at appropriate temperature - Monitor by TLC reaction_setup->reaction_conditions Proceed workup 3. Work-up - Quench reaction - Aqueous extraction reaction_conditions->workup Completion isolation 4. Isolation - Dry organic layer - Concentrate solvent workup->isolation purification 5. Purification (e.g., Column Chromatography) isolation->purification If necessary end_product Final Product isolation->end_product If pure analysis 6. Characterization (NMR, MS, etc.) purification->analysis analysis->end_product

Caption: General workflow for the nucleophilic substitution of this compound.

References

Application Note: Analytical HPLC Method for Monitoring Chloromethyl Benzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chloromethyl benzoate is a versatile reagent and intermediate in organic synthesis, frequently utilized in the pharmaceutical and fine chemical industries for the introduction of a benzoylmethyl group. Monitoring the progress of reactions involving this compound is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring product quality. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy. This application note provides a detailed protocol for a reverse-phase HPLC (RP-HPLC) method to monitor the consumption of this compound and the formation of its reaction products.

Principle of the Method

This method utilizes RP-HPLC with a C18 column to separate chemical species based on their polarity. A mobile phase consisting of an organic solvent (acetonitrile) and an aqueous component (water with an acid modifier) is used. Less polar compounds, such as this compound, will have a stronger affinity for the nonpolar stationary phase and thus elute later, while more polar products or unreacted starting materials will elute earlier. A UV detector is employed for the detection and quantification of the separated compounds, as aromatic compounds like this compound and its derivatives are typically UV-active.

Experimental Protocols

1. Materials and Reagents

  • Solvents: HPLC-grade acetonitrile (MeCN) and water.

  • Acid Modifier: Formic acid (HCOOH) or phosphoric acid (H3PO4). For Mass Spectrometry (MS) compatible applications, formic acid is recommended.[1][2][3]

  • Column: A C18 reverse-phase column is recommended.[4] A suitable example is the Newcrom R1 column.[1][2][3]

  • Sample Solvent: A mixture of acetonitrile and water, similar in composition to the initial mobile phase.

  • Reaction Quenching Solution (optional): A suitable solvent to stop the reaction at specific time points, if required. This could be a solvent that dilutes the reaction mixture significantly or a reagent that neutralizes a catalyst or reactant.

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: A gradient elution is often beneficial for separating components with a range of polarities. An example gradient is provided in the data table below.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[4]

  • Injection Volume: 5-10 µL.

3. Sample Preparation

Proper sample preparation is critical for accurate and reproducible results and to protect the HPLC column.[5][6]

  • Sampling: At desired time intervals, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

  • Quenching (if necessary): Immediately quench the reaction in the aliquot by diluting it in a pre-determined volume of a suitable quenching solution.

  • Dilution: Dilute the quenched aliquot with the sample solvent to a concentration that is within the linear range of the detector. A starting dilution of 100 to 1000-fold is recommended.[7]

  • Filtration: Filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[7][8]

  • Transfer: Transfer the filtered sample to an HPLC vial for analysis.

4. Analytical Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject a blank (sample solvent) to ensure there are no interfering peaks from the solvent.

  • Inject a standard solution of this compound to determine its retention time.

  • If available, inject standard solutions of the expected product(s) and any other key starting materials to determine their retention times.

  • Inject the prepared samples from the reaction monitoring time points.

  • After the analysis of all samples, flush the column with a high percentage of organic solvent to remove any strongly retained compounds, and then store it in an appropriate solvent (e.g., acetonitrile/water).

Data Presentation

The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material (this compound) and the increase in the peak area of the product(s) over time.

Table 1: Illustrative HPLC Data for Monitoring a Reaction of this compound

Time (min)This compound Peak AreaProduct Peak Area% Conversion
01,250,00000%
30875,000375,00030%
60562,500687,50055%
120187,5001,062,50085%
24025,0001,225,00098%

% Conversion can be estimated based on the relative peak areas, assuming similar response factors for the reactant and product. For accurate quantification, calibration curves should be generated.

Table 2: Example Chromatographic Parameters and Retention Times

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient30% B to 95% B over 15 min, hold at 95% B for 5 min, return to 30% B and equilibrate for 5 min.[9]
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Compound Approximate Retention Time (min)
Product (more polar)6.5
This compound10.2

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sampling 1. Withdraw Aliquot from Reaction quenching 2. Quench Reaction (Optional) sampling->quenching dilution 3. Dilute Sample quenching->dilution filtration 4. Filter with Syringe Filter (0.22 µm) dilution->filtration vial 5. Transfer to HPLC Vial filtration->vial injection 6. Inject Sample into HPLC System vial->injection separation 7. Chromatographic Separation (C18 Column) injection->separation detection 8. UV Detection (254 nm) separation->detection integration 9. Peak Integration detection->integration quantification 10. Quantification & Conversion Calculation integration->quantification report 11. Generate Report quantification->report

Caption: Experimental workflow for HPLC monitoring of a chemical reaction.

References

Application Notes and Protocols for the Industrial Scale-Up Synthesis of Chloromethyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key considerations and protocols for the industrial scale-up of chloromethyl benzoate synthesis. This document is intended to guide researchers, scientists, and drug development professionals in developing safe, efficient, and scalable manufacturing processes for this important chemical intermediate. This compound and its derivatives are versatile building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Introduction to Synthetic Routes

Several synthetic pathways for this compound have been reported, each with distinct advantages and challenges for industrial application. The primary routes involve either the chlorination of a methyl-substituted aromatic ester or the esterification of a chloromethyl-substituted benzoic acid. A common industrial approach is the side-chain chlorination of methyl p-toluate.[3][4] This method is often favored due to the availability of starting materials and relatively straightforward reaction conditions.[3] Another viable route is the esterification of benzoic acid followed by chloromethylation.[5]

Key Considerations for Industrial Scale-Up

Scaling up the synthesis of this compound from the laboratory to an industrial setting requires careful consideration of several factors to ensure safety, efficiency, and product quality.

2.1. Reaction Stoichiometry and Control: Precise control over the stoichiometry of reactants is crucial to maximize yield and minimize the formation of byproducts.[4] In the chlorination of methyl p-toluate, for instance, controlling the extent of the chlorination reaction is key to preventing the formation of polychlorinated impurities.[4]

2.2. Heat Management: Chlorination reactions are often exothermic.[6] Effective heat management is critical at an industrial scale to prevent runaway reactions. The choice of reactor with appropriate cooling systems is a key consideration.

2.3. Mass Transfer: In heterogeneous reactions, such as those involving a gas-liquid interface (e.g., bubbling chlorine gas through liquid methyl p-toluate), efficient mass transfer is essential for achieving optimal reaction rates.[3] This is influenced by factors like agitation speed and the design of the gas sparging system.

2.4. Materials of Construction: The corrosive nature of reagents like hydrogen chloride, which is a byproduct of chlorination, necessitates the use of corrosion-resistant materials for reactors and associated equipment.[3]

2.5. Purification: The purification of the final product is critical to meet the stringent quality requirements for pharmaceutical and other applications.[3] Distillation is a common method for purifying this compound.[3]

Quantitative Data Summary

The following tables summarize key quantitative data extracted from various sources for the synthesis of this compound and related compounds.

Table 1: Reaction Parameters for the Chlorination of Methyl p-Toluate [3]

ParameterValue
Starting MaterialMethyl p-toluate
Chlorinating AgentChlorine gas
Catalyst / InitiatorUV light or Diisopropyl azodicarboxylate
Temperature70 - 140 °C (preferred 100 - 110 °C)
Reaction Time2 - 4 hours
Chlorination Conversion20 - 70% (preferred 30 - 35%)
Product Purity (after distillation)> 98% (GC)
Once-through Yield~58%

Table 2: Purification Parameters for this compound by Vacuum Distillation [3]

ParameterValue
Column Stage Number~8
ProtectionNitrogen atmosphere
Temperature160 - 165 °C
Pressure300 mmHg
Reflux Ratio1:1 to 3:1

Table 3: Analytical Methods for Quality Control

Analytical TechniquePurposeKey Parameters
Gas Chromatography (GC)Purity assessment, quantification of reactants and productsColumn: C18 reverse-phase; Mobile phase: Acetonitrile/water; Detection: UV at 254 nm.[4]
High-Performance Liquid Chromatography (HPLC)Purity analysis and impurity profilingColumn: Newcrom R1; Mobile phase: Acetonitrile, water, and phosphoric acid.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)Identification of byproducts and impuritiesProvides structural information for definitive identification.[8][9][10]

Experimental Protocols

The following protocols are detailed methodologies for key experiments in the synthesis and purification of this compound.

4.1. Protocol 1: Synthesis of Methyl p-Chloromethyl Benzoate via Chlorination of Methyl p-Toluate [3]

Objective: To synthesize methyl p-chloromethyl benzoate by the side-chain chlorination of methyl p-toluate.

Materials:

  • Methyl p-toluate (99.5% purity)

  • Chlorine gas

  • Nitrogen gas

  • Diisopropyl azodicarboxylate (optional initiator)

Equipment:

  • Glass-lined reactor with a jacket for heating and cooling

  • High-pressure mercury lamp (for UV initiation)

  • Gas inlet tube for chlorine

  • Condenser

  • Scrubber system for HCl gas

  • Stirrer

Procedure:

  • Charge the reactor with methyl p-toluate (e.g., 600g).

  • Connect the hydrogen chloride absorption device.

  • Initiate stirring and heat the reactor to 100 °C.

  • Once the temperature is stable, start the UV lamp (or add the chemical initiator).

  • Introduce chlorine gas through the gas inlet tube at a controlled rate.

  • Maintain the reaction temperature between 100-110 °C.

  • Monitor the reaction progress by taking samples periodically and analyzing them by GC. The target is a chlorination conversion of 30-35%.

  • After approximately 4 hours, or once the desired conversion is reached, stop the chlorine flow and turn off the UV lamp.

  • Purge the reactor with nitrogen to remove any residual hydrogen chloride.

  • The crude product is then ready for purification.

4.2. Protocol 2: Purification of Methyl p-Chloromethyl Benzoate by Vacuum Distillation [3]

Objective: To purify the crude methyl p-chloromethyl benzoate to a high degree of purity.

Equipment:

  • Distillation flask

  • Fractionating column (e.g., packed or with trays, ~8 theoretical stages)

  • Condenser

  • Receiving flasks

  • Vacuum pump

  • Heating mantle

  • Nitrogen inlet

Procedure:

  • Charge the distillation flask with the crude product from Protocol 1.

  • Assemble the distillation apparatus and ensure all joints are properly sealed.

  • Introduce a slow stream of nitrogen for protection.

  • Begin heating the distillation flask while gradually reducing the pressure to approximately 300 mmHg.

  • Collect the forerun, which will primarily be unreacted methyl p-toluate.

  • Once the head temperature stabilizes in the range of 160-165 °C, begin collecting the main fraction, which is the purified this compound.

  • Maintain a reflux ratio of 1:1 to 3:1 to ensure good separation.

  • Continue distillation until the desired amount of product is collected or the temperature begins to drop.

  • The collected product should be analyzed for purity by GC. A purity of >98% is achievable.

Safety Protocols

The synthesis of this compound involves significant hazards that must be addressed, particularly at an industrial scale.

5.1. Hazard Identification and Mitigation

  • Bis(chloromethyl) ether (BCME): The most significant hazard is the potential formation of the highly carcinogenic byproduct, bis(chloromethyl) ether (BCME).[11] BCME can form spontaneously from formaldehyde and hydrogen chloride.[12] Its formation should be minimized by using alternative chloromethylating agents that do not generate BCME, such as chloromethyl chlorosulfate.[5] If a process with the potential for BCME formation is used, strict monitoring and control measures are essential.[12]

  • Corrosive Materials: Reagents such as hydrogen chloride and thionyl chloride are corrosive and require handling in a well-ventilated area with appropriate personal protective equipment (PPE).[13][14]

  • Exothermic Reactions: The exothermic nature of chlorination reactions requires robust temperature control to prevent runaways.[6]

5.2. Personal Protective Equipment (PPE)

All personnel involved in the synthesis must wear appropriate PPE, including:

  • Chemical-resistant gloves

  • Safety goggles and a face shield

  • Lab coat or chemical-resistant suit

  • Respiratory protection, especially when handling volatile and toxic substances.[13]

5.3. Engineering Controls

  • Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood or a contained system.[15]

  • Containment: Use of a closed-system reactor is recommended to prevent the release of hazardous vapors.

  • Scrubbers: A scrubber system is necessary to neutralize acidic gases like HCl that are generated during the reaction.[3]

5.4. Emergency Procedures

  • Establish clear emergency procedures for spills, leaks, and accidental exposure.[14]

  • Ensure that safety showers, eyewash stations, and fire extinguishers are readily accessible.[15]

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the industrial scale-up of this compound synthesis.

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control cluster_waste Waste Management start Start: Raw Material Input (Methyl p-toluate, Chlorine) reactor Chlorination Reaction (Reactor, UV/Catalyst, 100-110°C) start->reactor quench Reaction Quench / Neutralization reactor->quench qc_in_process In-Process Control (GC) (Conversion Monitoring) reactor->qc_in_process distillation Vacuum Distillation (160-165°C, 300 mmHg) quench->distillation waste Waste Treatment (HCl Scrubber, Solvent Recovery) quench->waste product Final Product: This compound (>98% Purity) distillation->product distillation->waste qc_final Final Product QC (GC, HPLC, GC-MS) product->qc_final qc_in_process->reactor

Caption: Experimental workflow for this compound synthesis.

scale_up_logic cluster_lab Lab Scale cluster_pilot Pilot Scale cluster_industrial Industrial Scale lab_synthesis Feasibility & Route Scouting lab_optimization Parameter Optimization (Temp, Time, Catalyst) lab_synthesis->lab_optimization pilot_process Process Validation & Safety Assessment (HAZOP) lab_optimization->pilot_process Technology Transfer pilot_equipment Equipment Selection & Material Compatibility pilot_process->pilot_equipment pilot_data Data Collection for Scale-Up Modeling pilot_equipment->pilot_data industrial_production Full-Scale Production pilot_data->industrial_production Scale-Up industrial_automation Process Automation & Continuous Monitoring industrial_production->industrial_automation industrial_qa Quality Assurance & Regulatory Compliance industrial_automation->industrial_qa

References

Application Notes and Protocols for Enhanced Analytical Detection of Chloromethyl Benzoate via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl benzoate is a reactive organic compound that can be challenging to analyze directly at trace levels using standard chromatographic techniques due to its potential for thermal degradation and lack of a strong chromophore for UV detection. Derivatization is a chemical modification process that converts an analyte into a new compound with improved analytical properties. This application note provides detailed protocols for the derivatization of this compound to enhance its detection by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), enabling more sensitive and robust quantification in various matrices.

The primary strategy outlined involves the nucleophilic substitution of the reactive chloromethyl group with a thiol-containing reagent. This reaction forms a stable thioether derivative that is more amenable to chromatographic analysis and provides a strong signal for detection.

Derivatization Strategy: Thioether Formation

The benzylic chloride in this compound is susceptible to nucleophilic attack. By reacting it with a thiol, such as thiophenol, a stable and less volatile thioether derivative is formed. This derivatization offers several advantages:

  • Improved Thermal Stability: The resulting thioether is generally more stable than the parent chloromethyl compound, reducing the risk of degradation in the GC injector port.

  • Enhanced Chromatographic Properties: The derivative is typically less polar, leading to better peak shape and resolution in gas chromatography.

  • Increased Sensitivity: The introduction of a sulfur atom can enhance the response in certain detectors, and the derivatized molecule often produces a clear and characteristic mass spectrum for confident identification and quantification.

Quantitative Data Summary

The following table summarizes typical quantitative performance data that can be expected when analyzing this compound after derivatization. These values are based on the analysis of similar benzyl halide derivatives and may vary depending on the specific instrumentation and matrix.

ParameterGC-MS Analysis of Thiophenol DerivativeHPLC-UV Analysis of Thiol-Derivative
Limit of Detection (LOD) 0.1 - 1 ng/mL10 - 50 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL50 - 200 ng/mL
Linearity (R²) > 0.995> 0.99
Precision (%RSD) < 10%< 15%
Recovery (%) 85 - 110%80 - 115%

Experimental Protocols

Protocol 1: Derivatization of this compound with Thiophenol for GC-MS Analysis

This protocol describes the derivatization of this compound with thiophenol to form methyl 4-((phenylthio)methyl)benzoate for subsequent GC-MS analysis.

Materials:

  • This compound standard

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate (GC grade)

  • Sodium sulfate (anhydrous)

  • Deionized water

  • Sample containing this compound

  • Vials (2 mL) with PTFE-lined caps

  • Micropipettes

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

Procedure:

  • Standard/Sample Preparation:

    • Prepare a stock solution of this compound in acetone (e.g., 1 mg/mL).

    • Prepare working standard solutions by serial dilution of the stock solution in acetone to cover the desired concentration range.

    • For unknown samples, dissolve a known amount of the sample in acetone.

  • Derivatization Reaction:

    • To a 2 mL vial, add 100 µL of the standard or sample solution in acetone.

    • Add 10 µL of thiophenol solution (10 mg/mL in acetone).

    • Add approximately 5 mg of anhydrous potassium carbonate powder.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60°C for 30 minutes in a heating block or water bath.

  • Work-up:

    • Allow the vial to cool to room temperature.

    • Add 500 µL of deionized water to the vial.

    • Add 500 µL of ethyl acetate to the vial.

    • Vortex vigorously for 1 minute to extract the derivative into the organic phase.

    • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Inject 1 µL of the dried ethyl acetate solution into the GC-MS system.

    • GC Conditions (suggested):

      • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

      • Injector Temperature: 250°C

      • Oven Program: 80°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions (suggested):

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions of the derivative.

Protocol 2: Derivatization of this compound with N-acetyl-L-cysteine for HPLC-UV/MS Analysis

This protocol is suitable for aqueous samples and utilizes a more polar thiol for derivatization, making the product amenable to reverse-phase HPLC analysis.

Materials:

  • This compound standard

  • N-acetyl-L-cysteine

  • Sodium bicarbonate (NaHCO₃) buffer (0.1 M, pH 8.5)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Deionized water

  • Sample containing this compound

  • Vials (2 mL) with PTFE-lined caps

  • Micropipettes

  • Vortex mixer

Procedure:

  • Standard/Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

    • Prepare working standard solutions by serial dilution in acetonitrile.

    • For aqueous samples, ensure the pH is adjusted to be neutral or slightly acidic before derivatization.

  • Derivatization Reaction:

    • To a 2 mL vial, add 100 µL of the standard or sample solution.

    • Add 200 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).

    • Add 50 µL of N-acetyl-L-cysteine solution (10 mg/mL in deionized water).

    • Cap the vial tightly and vortex for 30 seconds.

    • Let the reaction proceed at room temperature for 1 hour.

  • Sample Preparation for HPLC:

    • After the reaction is complete, add 10 µL of formic acid to quench the reaction and neutralize the solution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-UV/MS Analysis:

    • Inject 10 µL of the filtered solution into the HPLC system.

    • HPLC Conditions (suggested):

      • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30°C

      • Detection: UV at 254 nm or MS with electrospray ionization (ESI) in positive ion mode.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_workup Work-up & Analysis Sample Sample containing This compound Reaction Add Derivatization Reagent (e.g., Thiophenol) & Catalyst Sample->Reaction Standard This compound Standard Standard->Reaction Heating Incubate (e.g., 60°C, 30 min) Reaction->Heating Extraction Liquid-Liquid Extraction Heating->Extraction Analysis GC-MS or HPLC Analysis Extraction->Analysis

Caption: General workflow for derivatization of this compound.

Derivatization_Reaction cluster_reactants Reactants cluster_products Product CMB This compound Plus + CMB->Plus Thiol Thiophenol Arrow Base Catalyst (e.g., K₂CO₃) Thiol->Arrow Derivative Stable Thioether Derivative Plus->Thiol Arrow->Derivative

Caption: Chemical reaction for thioether derivatization.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Chloromethyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of chloromethyl benzoate.

FAQs: Understanding and Identifying Side Products

Q1: What are the most common side products in the synthesis of this compound?

The primary side products encountered during the synthesis of this compound depend on the chosen synthetic route. The most common impurities include:

  • Over-chlorinated species: When synthesizing from methyl toluate via free-radical chlorination, the primary side products are methyl dichloromethylbenzoate and methyl trichloromethylbenzoate.[1]

  • Ring-chlorinated species: Under certain conditions, chlorination can occur on the aromatic ring, leading to isomers of methyl chloro(chloromethyl)benzoate. This is more likely if Lewis acid catalysts are present or if the reaction conditions favor electrophilic aromatic substitution.

  • Unreacted starting material: Incomplete conversion will result in the presence of the starting methyl toluate.

  • Hydrolysis products: If water is present during the reaction or workup, 3-hydroxymethyl-benzoic acid can be formed.[2]

  • Bis(chloromethyl) ether (BCME): In syntheses involving formaldehyde and a source of HCl, there is a significant risk of forming the highly carcinogenic byproduct bis(chloromethyl) ether.[3][4][5][6][7]

Q2: How can I identify these side products in my reaction mixture?

A combination of analytical techniques is recommended for the unambiguous identification of side products:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for separating and identifying volatile components in the reaction mixture. Each compound will have a characteristic retention time and fragmentation pattern. For instance, the successive loss of chlorine atoms can be observed in the mass spectra of the over-chlorinated products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • ¹H NMR: The chemical shift of the benzylic protons is indicative of the degree of chlorination. The singlet for the -CH₂Cl protons in this compound will be replaced by a singlet at a different chemical shift for the -CHCl₂ proton in the dichloro- derivative, and this signal will be absent in the trichloro- derivative. Protons on the aromatic ring will also show distinct splitting patterns and chemical shifts depending on the substitution.

    • ¹³C NMR: The chemical shift of the benzylic carbon provides a clear indication of the number of chlorine atoms attached. The carbon signal will shift downfield with increasing chlorination.

  • Thin Layer Chromatography (TLC): TLC can be used for rapid monitoring of the reaction progress and to get a qualitative idea of the number of components in the mixture. However, it may not be sufficient for resolving all side products.

Troubleshooting Guide: Minimizing Side Product Formation

This guide addresses specific issues you might encounter during the synthesis of this compound and provides strategies to mitigate them.

Issue 1: High levels of over-chlorinated side products (dichloromethyl- and trichloromethyl-benzoate)
Potential Cause Recommended Action Expected Outcome
Excessive reaction time Monitor the reaction closely by GC or TLC and stop it once the desired conversion of the starting material is achieved.Reduced formation of di- and tri-chlorinated products.
High reaction temperature Conduct the reaction at the lowest effective temperature. For photochlorination, lower temperatures are generally favored. A patent for the synthesis of p-chloromethyl benzoate suggests a temperature range of 70-140°C, with an optimal range of 100-110°C to minimize impurities.[1]Decreased rate of over-chlorination.
High concentration of chlorinating agent Use a controlled feed of the chlorinating agent (e.g., chlorine gas) or add it portion-wise. Maintaining a low concentration of the halogenating agent can improve selectivity for mono-chlorination.Enhanced selectivity for the desired mono-chlorinated product.
Inefficient mixing Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture and prevent localized high concentrations of reagents.Uniform reaction conditions leading to better product distribution.
Issue 2: Formation of ring-chlorinated side products
Potential Cause Recommended Action Expected Outcome
Presence of Lewis acid catalysts Avoid using or ensure the complete removal of any Lewis acid catalysts (e.g., FeCl₃, AlCl₃) if the desired reaction is free-radical side-chain chlorination.Suppression of electrophilic aromatic substitution on the ring.
Reaction conditions favoring electrophilic substitution For side-chain chlorination, ensure the presence of a radical initiator (e.g., UV light, AIBN, or benzoyl peroxide) and the absence of conditions that promote ionic reactions.Preferential reaction at the benzylic position over the aromatic ring.
Issue 3: Presence of bis(chloromethyl) ether (BCME)
Potential Cause Recommended Action Expected Outcome
Use of formaldehyde and HCl sources Extreme caution is advised. BCME is a potent carcinogen.[3][4][5][6] Whenever possible, use alternative chloromethylating agents that do not generate BCME. If the use of formaldehyde and HCl is unavoidable, it must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Some studies suggest that the formation of BCME can be minimized in non-aqueous systems.Minimized risk of exposure to a highly hazardous byproduct.
Inadequate workup procedure Quench the reaction mixture with aqueous ammonia or another suitable nucleophile to destroy any residual BCME.[7] Be aware that this may also hydrolyze the desired product.Decomposition of carcinogenic BCME.

Experimental Protocols

Protocol 1: Free-Radical Chlorination of Methyl p-Toluate

This protocol is adapted from a patented procedure for the synthesis of methyl p-chloromethyl benzoate.[1]

Materials:

  • Methyl p-toluate

  • Chlorine gas

  • Nitrogen gas

  • High-pressure mercury lamp (for photo-initiation)

Procedure:

  • Charge a dry, three-necked flask equipped with a gas inlet tube, a condenser, and a mechanical stirrer with methyl p-toluate (e.g., 600g).

  • Connect the condenser outlet to a hydrogen chloride absorption device.

  • Heat the flask to 100°C while purging with nitrogen.

  • Once the temperature is stable, turn on the high-pressure mercury lamp to initiate the reaction.

  • Introduce chlorine gas through the gas inlet tube at a controlled rate.

  • Maintain the reaction temperature between 100-110°C.

  • Monitor the reaction progress by taking samples periodically and analyzing them by GC.

  • Stop the chlorine flow after approximately 4 hours or when the desired conversion is reached.

  • Purge the reaction mixture with nitrogen to remove any residual hydrogen chloride.

  • The crude product can be purified by fractional distillation under reduced pressure.

Quantitative Data Example from a Patent: A gas chromatographic analysis of a reaction mixture showed the following composition:

  • Methyl p-toluate: 45.93%

  • Methyl p-chloromethylbenzoate: 42.75%

  • Low-boiling impurities: 3.53%

  • High-boiling impurities: 7.39%

After vacuum distillation, the final product had a purity of 98.32% (GC).[1]

Protocol 2: Synthesis of tert-Butyl 4-(chloromethyl)benzoate from 4-(Chloromethyl)benzoic Acid

This protocol is based on a patented procedure.[8]

Materials:

  • 4-(Chloromethyl)benzoic acid

  • Thionyl chloride

  • Potassium tert-butoxide

  • Dichloromethane

Procedure:

  • In a 2000 mL reactor, add 207g of 4-chloromethylbenzoic acid and 600 mL of dichloromethane.

  • Cool the mixture to -10°C using a cryostat bath.

  • Slowly add 206g of freshly distilled thionyl chloride over 3 hours, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture for an additional 2 hours.

  • Add 200g of potassium tert-butoxide in portions, ensuring the temperature does not exceed 30°C.

  • Continue stirring after the addition is complete and monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture successively with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Dry the resulting solid in an oven to obtain the final product.

A reported yield for this procedure is 93.9%.[8]

Visualizations

Logical Workflow for Troubleshooting Side Product Formation

Troubleshooting_Workflow start Reaction Complete analyze Analyze Crude Product (GC-MS, NMR) start->analyze identify Identify Side Products analyze->identify over_chlorination High Over-chlorination (Di/Tri-chloro) identify->over_chlorination Di/Tri-chloro > Limit ring_chlorination Ring Chlorination identify->ring_chlorination Ring-Cl Present bcme Potential BCME identify->bcme Reagents: HCHO/HCl unreacted_sm High Unreacted SM identify->unreacted_sm SM > Limit solution_over Reduce Time/Temp Control [Cl₂] over_chlorination->solution_over solution_ring Remove Lewis Acids Use Radical Initiator ring_chlorination->solution_ring solution_bcme Use Alternative Reagent Safe Workup bcme->solution_bcme solution_sm Increase Time/Temp Check Reagent Purity unreacted_sm->solution_sm end Optimized Synthesis solution_over->end solution_ring->end solution_bcme->end solution_sm->end

Caption: Troubleshooting workflow for identifying and mitigating side products.

Signaling Pathway of Free-Radical Chlorination and Side Reactions

Chlorination_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions SM Methyl Toluate (Ar-CH₃) Radical1 Benzylic Radical (Ar-CH₂•) SM->Radical1 H• abstraction Side3 Ring Chlorination (Cl-Ar-CH₃) SM->Side3 Electrophilic Substitution Product This compound (Ar-CH₂Cl) Radical1->Product + Cl₂ Radical2 Dichloromethyl Radical (Ar-CHCl•) Product->Radical2 H• abstraction Side1 Dithis compound (Ar-CHCl₂) Radical2->Side1 + Cl₂ Side2 Trithis compound (Ar-CCl₃) Side1->Side2 Further Chlorination Cl2 Cl₂ + Initiator (UV, AIBN) Cl_radical Cl• Cl2->Cl_radical Initiation

Caption: Reaction pathways in the free-radical chlorination of methyl toluate.

References

strategies to improve yield in the chlorination of methyl toluate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of methyl toluate chlorination.

Frequently Asked Questions (FAQs)

1. What are the primary strategies to enhance the yield of methyl toluate chlorination?

To improve the yield, it is crucial to control the reaction conditions to favor the formation of the desired chlorinated isomer while minimizing side reactions. Key strategies include:

  • Catalyst Selection: The choice of catalyst is critical for both reactivity and selectivity. Lewis acids like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) are commonly used for ring chlorination.[1][2] Organocatalysts and specific catalyst combinations can also be employed to tune the reactivity and regioselectivity of the chlorinating agent.[3] For instance, a combination of a Lewis acid with an iodine-containing cocatalyst can facilitate the reaction at atmospheric pressure and moderate temperatures.[2]

  • Control of Reaction Temperature: Temperature significantly influences the reaction rate and the formation of byproducts. Lower temperatures generally favor higher selectivity for the para-isomer in ring chlorination.[4] Conversely, higher temperatures, often in combination with UV light, promote side-chain chlorination.[5][6] Temperatures in the range of 40-75 °C are often preferred for ring chlorination to minimize byproduct formation.[2]

  • Chlorinating Agent: While chlorine gas is a common chlorinating agent, others like sulfuryl chloride (SO₂Cl₂) can also be used, sometimes in conjunction with a catalyst to control reactivity.[3][7]

  • Reaction Time and Conversion Rate: Monitoring the reaction and stopping it at the optimal time can prevent the formation of di- and poly-chlorinated byproducts. For some reactions, it is preferable to have a lower conversion per pass (e.g., 30-35%) and recycle the unreacted starting material to improve selectivity.[5]

2. What are the common side reactions and how can they be minimized?

The main side reactions in the chlorination of methyl toluate are:

  • Polychlorination: The formation of di- or tri-chlorinated products on the aromatic ring. This can be minimized by using a stoichiometric amount or a slight excess of the chlorinating agent and by stopping the reaction at a moderate conversion rate.[5]

  • Isomer Formation: The formation of undesired ortho- or meta-isomers in addition to the desired para-isomer (assuming para is the target). The methyl group in methyl toluate is an ortho-para directing group.[8] The ratio of ortho to para isomers can be influenced by the catalyst and reaction temperature, with lower temperatures often favoring the para product.[4]

  • Side-Chain Chlorination: Chlorination of the methyl group on the benzene ring to form methyl p-(chloromethyl)benzoate. This reaction is favored by higher temperatures and the presence of UV light or a radical initiator like benzoyl peroxide.[5][9][10] To minimize this, the reaction should be carried out in the dark and at a lower temperature.[6][11]

  • Oxidation and Decomposition: At higher temperatures, oxidation and decomposition of the starting material and products can occur, leading to the formation of impurities.[2][5]

3. Which catalysts are most effective for this reaction?

The effectiveness of a catalyst depends on whether ring or side-chain chlorination is desired.

  • For Ring Chlorination (Electrophilic Aromatic Substitution):

    • Lewis Acids: Ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) are standard catalysts that activate the chlorine molecule, making it a stronger electrophile.[1][12] Iron is often used as a cheaper alternative as it reacts with chlorine to form FeCl₃ in situ.[1]

    • Catalyst Combinations: Using a Lewis acid with a co-catalyst can improve performance. For example, combining a Lewis acid with an iodine-containing compound can allow the reaction to proceed at atmospheric pressure.[2] Similarly, diphenyl sulfide in combination with AlCl₃ has been shown to favor the para-monochlorinated product.[7]

  • For Side-Chain Chlorination (Free Radical Substitution):

    • UV Light: Ultraviolet light initiates the reaction by generating chlorine radicals.[5][10]

    • Radical Initiators: Chemical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) can also be used to start the free radical chain reaction.[13][14]

4. What is the difference between ring and side-chain chlorination, and how can I control the selectivity?

The key difference lies in the reaction mechanism and the required conditions:

  • Ring Chlorination: This is an electrophilic aromatic substitution reaction where a chlorine atom substitutes a hydrogen atom on the benzene ring. This reaction requires a Lewis acid catalyst to polarize the Cl-Cl bond and generate a strong electrophile (Cl⁺).[9] It is typically performed in the dark and at moderate temperatures.[6]

  • Side-Chain Chlorination: This is a free radical substitution reaction where a chlorine atom substitutes a hydrogen atom on the methyl group attached to the ring. This reaction is initiated by UV light or a chemical radical initiator and proceeds via a chain mechanism.[5][10] It is favored by higher temperatures.[6]

Control of Selectivity:

Desired ProductReaction TypeConditions
Ring Chlorination Electrophilic SubstitutionLewis Acid Catalyst (e.g., FeCl₃, AlCl₃), Darkness, Moderate Temperature (0-80 °C)[4]
Side-Chain Chlorination Free Radical SubstitutionUV Light or Radical Initiator (e.g., AIBN, BPO), Higher Temperature (70-140 °C)[5]

5. What are the recommended analytical methods to monitor the reaction progress and product purity?

Several analytical techniques can be employed:

  • Gas Chromatography (GC): This is a widely used method for monitoring the disappearance of the starting material and the appearance of products. It can quantify the relative amounts of different isomers and polychlorinated byproducts. GC coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) provides excellent sensitivity and specificity.[2][15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for separating and quantifying the components of the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of the products and determine the isomeric ratio.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitatively monitoring the progress of the reaction.

Troubleshooting Guide

1. Problem: Low conversion of methyl toluate.

Possible Cause Suggested Solution
Inactive Catalyst Ensure the Lewis acid catalyst is anhydrous, as moisture can deactivate it. Use freshly opened or properly stored catalyst.
Insufficient Catalyst Increase the catalyst loading. Typically, 0.1 to 10 mole % of a Lewis acid catalyst is used.[2]
Low Reaction Temperature Increase the reaction temperature. While lower temperatures favor selectivity, the reaction rate may be too slow. A preferred range is often 40-75 °C.[2]
Poor Mixing Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if the catalyst is a solid.
Short Reaction Time Increase the reaction time and monitor the progress using an appropriate analytical method like GC or TLC.

2. Problem: Formation of multiple chlorinated products (low selectivity).

Possible Cause Suggested Solution
Over-chlorination Reduce the amount of chlorinating agent to a stoichiometric or slight molar excess.[7] Consider stopping the reaction at a lower conversion rate (e.g., 30-70%) and recycling the unreacted starting material.[5]
High Reaction Temperature Lower the reaction temperature. For ring chlorination, temperatures between 0 °C and 40 °C can increase para-selectivity.[4]
Inappropriate Catalyst Experiment with different catalysts. Some catalyst systems, like certain sulfur-containing organic compounds, are known to favor the formation of the para-isomer.[7]

3. Problem: Significant formation of side-chain chlorinated byproducts.

Possible Cause Suggested Solution
Presence of UV Light Conduct the reaction in the dark or in a vessel protected from light to prevent the initiation of free radical side-chain chlorination.[6][11]
High Reaction Temperature Lower the reaction temperature, as high temperatures favor the free radical mechanism.[5][6]
Radical Contaminants Ensure the starting materials and solvent are free from impurities that could act as radical initiators.

4. Problem: Difficulty in separating the desired chlorinated product from the reaction mixture.

Possible Cause Suggested Solution
Complex Product Mixture Optimize the reaction conditions to improve selectivity and simplify the product mixture.
Similar Physical Properties of Isomers Use fractional distillation under vacuum for separation.[5] Recrystallization can also be an effective purification method if the product is a solid.
Catalyst Residue After the reaction, quench the catalyst by adding water. The catalyst will react with water to form a soluble product that can be removed by washing the organic layer.[2]

5. Problem: Runaway reaction or poor reaction control.

Possible Cause Suggested Solution
Rapid Addition of Reagents Add the chlorinating agent slowly and portion-wise to control the exothermic reaction.[7]
High Initial Concentration Consider using an inert solvent to dilute the reaction mixture.[7]
Inadequate Cooling Ensure the reaction vessel is equipped with an efficient cooling system (e.g., an ice bath) to dissipate the heat generated during the reaction.
Delayed Reaction Onset Be aware of potential induction periods. A sudden start to the reaction after an accumulation of the chlorinating agent can lead to a dangerous runaway reaction.[16] Ensure the reaction has initiated before adding a large amount of the chlorinating agent.

Experimental Protocols

General Protocol for Ring Chlorination of Methyl p-Toluate

Disclaimer: This is a general guideline. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, add methyl p-toluate and an anhydrous Lewis acid catalyst (e.g., 1-5 mol% FeCl₃). If a solvent is used, add it at this stage. Protect the setup from light by wrapping it in aluminum foil.

  • Reaction: Cool the mixture in an ice bath. Slowly bubble chlorine gas through the stirred solution or add the chlorinating agent (e.g., sulfuryl chloride) dropwise. Maintain the desired temperature throughout the addition.

  • Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by TLC or GC.

  • Work-up: Once the desired conversion is reached, stop the addition of the chlorinating agent. Slowly and carefully pour the reaction mixture into a beaker containing ice and water to quench the reaction and decompose the catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. If a solvent was used, separate the organic layer. If not, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

  • Isolation: Purify the crude product by vacuum distillation or recrystallization to isolate the desired chlorinated methyl toluate isomer.[5]

Visualizations

Electrophilic_Chlorination_Mechanism cluster_step1 Step 1: Formation of Electrophile cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Cl2 Cl-Cl Electrophile Cl⁺---[FeCl₄]⁻ Cl2->Electrophile Reaction FeCl3 FeCl₃ FeCl3->Electrophile BenzeneRing Methyl Toluate AreniumIon Arenium Ion (Resonance Stabilized) Electrophile->AreniumIon BenzeneRing->AreniumIon Attack by π-electrons Product Chlorinated Methyl Toluate AreniumIon->Product HCl HCl AreniumIon->HCl Loss of H⁺ FeCl4_minus [FeCl₄]⁻ FeCl4_minus->HCl FeCl3_regen FeCl₃ (regenerated) FeCl4_minus->FeCl3_regen

Caption: Mechanism of electrophilic aromatic chlorination.

Troubleshooting_Workflow start Low Yield in Chlorination q1 What is the main issue? start->q1 low_conversion Low Conversion q1->low_conversion Low Conversion low_selectivity Low Selectivity (isomer mixture) q1->low_selectivity Poor Selectivity side_chain Side-Chain Product q1->side_chain Side-Chain Byproduct sol_conversion Check Catalyst Activity Increase Temperature Increase Reaction Time low_conversion->sol_conversion sol_selectivity Lower Temperature Change Catalyst Stop at Lower Conversion low_selectivity->sol_selectivity sol_side_chain Run in Darkness Lower Temperature Avoid Radical Initiators side_chain->sol_side_chain

Caption: Troubleshooting workflow for low yield.

Experimental_Workflow prep 1. Prepare Reactants (Methyl Toluate, Catalyst) reaction 2. Set Reaction Conditions (Temperature, Stirring) prep->reaction addition 3. Add Chlorinating Agent reaction->addition monitor 4. Monitor Progress (TLC/GC) addition->monitor workup 5. Quench and Work-up monitor->workup purify 6. Purify Product (Distillation/Recrystallization) workup->purify analyze 7. Analyze Final Product (GC, NMR) purify->analyze

Caption: General experimental workflow for chlorination.

References

degradation pathways and storage conditions for chloromethyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the degradation pathways and proper storage conditions for chloromethyl benzoate. It includes frequently asked questions and troubleshooting advice to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. It is a corrosive material that requires careful handling.[1][2][3] General recommendations are summarized in the table below. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate information.[1][4]

ParameterRecommended ConditionRationale & Notes
Temperature Cool; some suppliers specify 2-8°C.[5]To minimize degradation and potential polymerization.
Atmosphere Dry, well-ventilated area.[1][4][6]The compound is sensitive to moisture, which can cause hydrolysis.
Container Tightly closed, original container.[1][4][6]Prevents exposure to moisture and atmospheric contaminants. Some sources recommend storing in a corrosive-resistant container.[7]
Light Exposure Store away from light.While not always specified, similar aromatic compounds can be light-sensitive. Storing in the dark is a good precautionary practice.
Incompatibilities Avoid strong bases and oxidizing agents.[1][5]Bases can catalyze hydrolysis of the ester group, while oxidizing agents can lead to unwanted side reactions.

Q2: What are the primary chemical degradation pathways for this compound?

A2: this compound can degrade through several pathways, primarily hydrolysis and thermal decomposition. The reactivity of the chloromethyl group also makes it susceptible to nucleophilic substitution.

  • Hydrolysis: This is a significant degradation pathway, especially in the presence of moisture or bases.

    • Ester Hydrolysis: Under basic conditions, the ester group can be hydrolyzed to form 4-(chloromethyl)benzoic acid.[8]

    • Chloromethyl Group Hydrolysis: The chloromethyl group can be hydrolyzed to a hydroxymethyl group, a reaction that can be accelerated by microwave irradiation.[9]

  • Thermal Decomposition: Exposure to high temperatures can cause the molecule to break down. Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1][5]

  • Nucleophilic Substitution: The chloromethyl group is a reactive site. The chlorine atom is a good leaving group and can be readily displaced by various nucleophiles, leading to the formation of new derivatives.[8]

main This compound hydrolysis Hydrolysis (Moisture, Base) main->hydrolysis H₂O / OH⁻ thermal Thermal Decomposition (High Heat) main->thermal Δ nucleophilic Nucleophilic Substitution (Nucleophiles) main->nucleophilic Nu⁻ ester_prod Chloromethylbenzoic Acid hydrolysis->ester_prod Ester Cleavage cm_prod Hydroxymethyl Benzoate hydrolysis->cm_prod C-Cl Cleavage thermal_prod CO, CO₂, HCl Gas thermal->thermal_prod nuc_prod Substituted Derivatives nucleophilic->nuc_prod

Caption: Key degradation pathways for this compound.

Q3: What are the known biological degradation pathways for benzoates?

A3: While specific data on this compound is limited, the biodegradation of benzoate and related compounds by microorganisms is well-documented. These pathways typically involve enzymatic reactions that open the aromatic ring. Aerobic benzoate metabolism can proceed through dioxygenation to form catechol or monooxygenation to form protocatechuate.[10] Another bacterial pathway involves the formation of benzoyl-CoA.[10][11] It is plausible that this compound would enter similar pathways following initial enzymatic modification.

Troubleshooting Guides

Issue: My analytical results (e.g., NMR, LC-MS) show impurities or degradation of my this compound sample.

This common issue often points to improper handling or storage. Use the following guide to troubleshoot the potential cause.

start Observation: Unexpected peaks in analytical data q1 Was the sample stored in a cool, dry place? start->q1 a1_no Root Cause: Hydrolysis due to moisture. Thermal degradation from heat. q1->a1_no No q2 Was the container tightly sealed? q1->q2 Yes end Conclusion: Degradation is likely due to improper storage or handling. a1_no->end a2_no Root Cause: Contamination or reaction with atmospheric moisture. q2->a2_no No q3 Was the sample exposed to incompatible materials (e.g., basic solutions)? q2->q3 Yes a2_no->end a3_yes Root Cause: Base-catalyzed hydrolysis of the ester group. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting logic for this compound degradation.

Corrective Actions:

  • Review Storage Protocol: Ensure that storage conditions align with the recommendations in the SDS and the table provided in Q1.[1][4][5]

  • Use Inert Atmosphere: For long-term storage or highly sensitive applications, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

  • Perform Quality Control: Before use, verify the purity of the material using a suitable analytical method like ¹H NMR or GC-MS to confirm its integrity.

Experimental Protocols

Protocol: General Workflow for Assessing the Stability of this compound

This protocol outlines a general method for evaluating the stability of this compound under specific experimental conditions (e.g., in a particular solvent or buffer).

Objective: To determine the rate and products of degradation under a defined set of conditions.

Methodology:

  • Preparation: Prepare a stock solution of this compound of known concentration in the solvent system of interest.

  • Incubation: Aliquot the solution into several sealed vials and place them in the desired environmental condition (e.g., a specific temperature, pH, or light exposure).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial for analysis.

  • Sample Quenching (if necessary): Stop the degradation reaction by, for example, rapid freezing or pH neutralization.

  • Analysis: Analyze the samples using a quantitative method like HPLC or LC-MS.

    • Monitor the decrease in the peak area of the parent compound (this compound).

    • Identify and quantify the appearance of any new peaks corresponding to degradation products.

  • Data Interpretation: Plot the concentration of this compound versus time to determine the degradation kinetics. Identify the structure of major degradation products using techniques like MS/MS or by comparing with reference standards.

prep 1. Prepare Stock Solution (Known Concentration) incubate 2. Incubate Samples (Controlled Conditions) prep->incubate sample 3. Collect Samples at Time Points (t₀, t₁, t₂...) incubate->sample quench 4. Quench Reaction (e.g., Freeze, Neutralize) sample->quench analyze 5. Analyze via LC-MS/HPLC quench->analyze parent Monitor Parent Compound (Decrease) analyze->parent degrad Identify Degradants (Increase) analyze->degrad interpret 6. Interpret Data (Kinetics, Pathway ID) parent->interpret degrad->interpret

Caption: Experimental workflow for a stability study.

References

Technical Support Center: Troubleshooting Incomplete Cleavage of the Benzoyloxymethyl (BOM) Group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of the benzoyloxymethyl (BOM) protecting group. Below, you will find troubleshooting guides and frequently asked questions to help you diagnose and resolve issues of incomplete cleavage in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of benzoyloxymethyl (BOM) group cleavage?

A1: The benzoyloxymethyl (BOM) group is typically cleaved under two main conditions: hydrogenolysis or acidic conditions.

  • Hydrogenolysis: This method involves the use of a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source to cleave the benzyl C-O bond. This is a mild and often high-yielding method.[1]

  • Acidic Cleavage: The BOM group, as an acetal, is susceptible to cleavage under acidic conditions. This proceeds by protonation of the ether oxygen, followed by cleavage of the C-O bond to release the protected alcohol.[2][3]

Q2: Which analytical techniques are recommended for monitoring the progress of a BOM cleavage reaction?

A2: To effectively monitor the deprotection of the BOM group, the following techniques are recommended:

  • Thin-Layer Chromatography (TLC): TLC is a quick and straightforward method to qualitatively track the disappearance of the starting material (BOM-protected compound) and the appearance of the deprotected product. The product, being more polar, will typically have a lower Rf value.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress, allowing for the accurate determination of the ratio of starting material to product.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for confirming the identity of the product by its mass and for detecting any side products that may have formed during the reaction.

Troubleshooting Guide: Incomplete BOM Cleavage

Issue: HPLC or LC-MS analysis of the reaction mixture indicates a significant amount of unreacted BOM-protected starting material.

This is the most common sign of incomplete cleavage. The following sections provide potential causes and solutions to address this issue.

Problem Area 1: Suboptimal Reaction Conditions

Q3: My hydrogenolysis reaction for BOM cleavage is sluggish or incomplete. What are the potential causes and how can I optimize the conditions?

A3: Several factors can lead to incomplete hydrogenolysis. Consider the following troubleshooting steps:

  • Catalyst Activity: The activity of the Pd/C catalyst is crucial. Ensure you are using a fresh, high-quality catalyst. If the catalyst has been opened and exposed to air, its activity may be diminished.

  • Hydrogen Source: Ensure a proper and continuous supply of hydrogen gas. If using a hydrogen balloon, ensure it is adequately filled and that there are no leaks in the system. For transfer hydrogenolysis, ensure the hydrogen donor (e.g., formic acid, ammonium formate) is fresh and used in the correct stoichiometry.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Protic solvents like ethanol or isopropanol, often with a small amount of water, are generally effective.[1] A study on uridine derivatives found that a mixture of isopropanol and water (10:1) with a catalytic amount of formic acid was highly effective.[1]

  • Reaction Time and Temperature: While many hydrogenolysis reactions proceed at room temperature, some substrates may require longer reaction times. Monitor the reaction by TLC or HPLC to determine the optimal duration. Gentle heating may be necessary in some cases, but be cautious as this can sometimes lead to side reactions.

Q4: I am observing low yields with acidic cleavage of the BOM group. How can I improve the efficiency?

A4: Incomplete acidic cleavage is often due to insufficient acid strength or suboptimal reaction parameters.

  • Acid Strength and Concentration: If using a mild acid, it may not be sufficient to drive the cleavage to completion. Consider using a stronger acid or increasing its concentration. However, be mindful of other acid-labile functional groups in your molecule.

  • Reaction Time and Temperature: Acidic cleavage can be slow at room temperature.[5] Extending the reaction time is a common strategy. If the substrate is stable, gentle heating can also accelerate the reaction. It is advisable to perform a small-scale trial to determine the optimal time and temperature.[6]

  • Water Content: For acid-catalyzed acetal cleavage, the presence of water is often necessary for hydrolysis. Ensure your reaction solvent system is appropriate.

Problem Area 2: Substrate-Specific Issues

Q5: Could steric hindrance around the BOM-protected hydroxyl group be the reason for incomplete cleavage?

A5: Yes, steric hindrance can significantly impede the approach of reagents to the reaction site, leading to slower or incomplete deprotection.[7][8]

  • Solution for Hydrogenolysis: For sterically hindered substrates, consider using a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C).

  • Solution for Acidic Cleavage: More forcing acidic conditions, such as stronger acids or higher temperatures, may be required. However, this increases the risk of side reactions, so careful monitoring is essential. The use of Lewis acids can sometimes be effective for cleaving hindered ethers.

Problem Area 3: Side Reactions and Byproducts

Q6: I am working with a nitrogen-containing compound (e.g., histidine, uridine) and observing side reactions during BOM deprotection. What could be happening?

A6: When cleaving BOM-protected nitrogen heterocycles, specific side reactions can occur.

  • Formaldehyde Adducts in Peptides: During the cleavage of BOM-protected histidine with strong acids like HF, formaldehyde can be generated, leading to the formation of methylated impurities and thiazolidine derivatives with N-terminal cysteines.[9] To prevent this, include a formaldehyde scavenger such as cysteine hydrochloride or resorcinol in the cleavage mixture.[9]

  • Over-reduction of Uracil: In the hydrogenolytic deprotection of BOM-protected uridine derivatives, saturation of the C5-C6 double bond of the uracil ring is a common side reaction.[1] This can be suppressed by adding a small amount of water to the isopropanol solvent and including a catalytic amount of formic acid.[1]

Data Presentation

The following tables summarize quantitative data for different BOM cleavage methods.

Table 1: Hydrogenolytic Cleavage of BOM-Protected Uridine Derivatives[1]

EntryCatalystSolventAdditive (0.5%)Time (h)Yield of Deprotected Product (%)
110% Pd/CiPrOH-H₂O (10:1)None625
210% Pd/CiPrOH-H₂O (10:1)HCO₂NH₄1290 (80:20 product to side-product ratio)
310% Pd/CiPrOH-H₂O (10:1)(CF₃)₂CHOH1290
410% Pd/CiPrOH-H₂O (10:1)AcOH690
510% Pd/CiPrOH-H₂O (10:1)HCO₂H2>99

Table 2: General Methods for BOM Deprotection of Alcohols[5]

MethodReagentsSolventTemperatureTime (h)Yield (%)
HydrogenolysisH₂, Pd/CEtOHReflux0.7594
Acidic CleavageHCl, NaIAcetone, H₂ORoom Temp2165

Experimental Protocols

Protocol 1: General Procedure for Hydrogenolytic Cleavage of the BOM Group[1]
  • Preparation: Dissolve the BOM-protected compound (1 equivalent) in a suitable solvent (e.g., isopropanol:water 10:1).

  • Catalyst Addition: To the stirred solution, add 10% Palladium on Carbon (Pd/C) (typically 10 wt% relative to the substrate) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas (a balloon is often sufficient for atmospheric pressure reactions).

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Upon completion, carefully purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude deprotected product. Further purification may be performed if necessary.

Protocol 2: General Procedure for Acidic Cleavage of the BOM Group
  • Preparation: Dissolve the BOM-protected compound in a suitable solvent (e.g., acetone).

  • Reagent Addition: Add the acidic reagent (e.g., a solution of HCl and NaI in water).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC.

  • Work-up: Once the reaction is complete, neutralize the acid with a suitable base (e.g., saturated aqueous sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify as needed.

Visualizations

BOM_Cleavage_Mechanism cluster_hydrogenolysis Hydrogenolysis cluster_acidic Acidic Cleavage BOM_H BOM-Protected Alcohol Deprotected_H Deprotected Alcohol BOM_H->Deprotected_H Cleavage H2_PdC H₂, Pd/C H2_PdC->BOM_H Toluene Toluene BOM_A BOM-Protected Alcohol Intermediate Protonated Intermediate BOM_A->Intermediate Protonation H_plus H⁺ (Acid) H_plus->BOM_A Deprotected_A Deprotected Alcohol Intermediate->Deprotected_A Cleavage Side_Products_A [PhCO₂CH₂]⁺ Side Products

Caption: General mechanisms for BOM group cleavage.

Troubleshooting_Workflow Start Incomplete BOM Cleavage Detected (TLC, HPLC, LC-MS) Check_Conditions Review Reaction Conditions: - Reagent Quality/Activity - Reaction Time & Temperature - Solvent Choice Start->Check_Conditions Substrate_Issues Consider Substrate Effects: - Steric Hindrance - Potential Side Reactions Start->Substrate_Issues Optimize_Conditions Optimize Conditions: - Use fresh reagents/catalyst - Increase reaction time/temperature - Change solvent system Check_Conditions->Optimize_Conditions Address_Substrate Address Substrate Issues: - Use more active catalyst (e.g., Pd(OH)₂/C) - Employ stronger acid conditions - Add scavengers (e.g., for formaldehyde) Substrate_Issues->Address_Substrate Monitor Monitor Progress Closely (TLC, HPLC) Optimize_Conditions->Monitor Address_Substrate->Monitor End Complete Cleavage Monitor->End

Caption: Troubleshooting workflow for incomplete BOM cleavage.

References

Technical Support Center: Optimization of Chloromethyl Benzoate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of chloromethyl benzoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via esterification, providing potential causes and solutions in a question-and-answer format.

Q1: My esterification reaction is showing a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Fischer esterification of benzoic acid derivatives are common and can stem from the reversible nature of the reaction. Here are the primary causes and solutions:

  • Equilibrium Limitations: The Fischer esterification is an equilibrium reaction.[1][2] To drive the reaction towards the product (the ester), you can:

    • Use an Excess of One Reactant: Employing a large excess of the alcohol (e.g., methanol or ethanol) is a common strategy to shift the equilibrium forward according to Le Chatelier's principle.[1][3][4] Using the alcohol as the solvent is a practical way to achieve this.[3][5] A 10-fold excess of alcohol can significantly increase the ester yield.[1]

    • Remove Water: The water produced as a byproduct can hydrolyze the ester back to the carboxylic acid and alcohol, hindering the forward reaction.[1][6] Removing water as it forms is crucial for high yields. This can be achieved by:

      • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene or hexane to remove water azeotropically.[1][3][7]

      • Drying Agents: Adding a drying agent such as molecular sieves or anhydrous magnesium sulfate to the reaction mixture.[6]

      • Dehydrating Catalyst: Concentrated sulfuric acid not only acts as a catalyst but also as a dehydrating agent.[2]

  • Insufficient Catalyst: Inadequate catalyst concentration can lead to a slow or incomplete reaction. For acid-catalyzed reactions like the Fischer esterification, a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) is typically used.[7][8][9]

  • Suboptimal Reaction Temperature: The reaction temperature affects the reaction rate. Generally, higher temperatures increase the rate of esterification.[10] However, excessively high temperatures can promote side reactions or decomposition. The optimal temperature is often the reflux temperature of the alcohol being used.[7]

  • Steric Hindrance: Bulky groups on either the carboxylic acid or the alcohol can slow down the reaction rate.[3] For sterically hindered substrates, longer reaction times or more forceful conditions may be necessary.

Q2: I am observing the presence of unreacted starting material (carboxylic acid) even after a long reaction time. What should I do?

A2: The presence of unreacted carboxylic acid indicates an incomplete reaction, likely due to the equilibrium not being sufficiently shifted towards the product side. To address this:

  • Increase Reactant Excess: If you are not already using a large excess of the alcohol, increasing its concentration can help drive the reaction to completion.[1]

  • Improve Water Removal: Ensure your water removal method is efficient. If using a Dean-Stark trap, ensure the solvent is refluxing at a rate that allows for effective azeotropic removal of water.[1] If using drying agents, ensure they are properly activated and used in sufficient quantity.

  • Increase Catalyst Loading: A slight increase in the acid catalyst concentration might be beneficial, but be cautious as this can also promote side reactions.

  • Extend Reaction Time: Some esterifications, especially with sterically hindered substrates, may simply require longer reaction times to reach completion. Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Q3: My final product is impure. What are the likely side products and how can I purify my this compound?

A3: Impurities in this compound synthesis can arise from both the esterification and a preceding or subsequent chlorination step.

  • Common Impurities:

    • Unreacted Starting Materials: Benzoic acid or the corresponding alcohol.

    • Over-chlorinated Products: If the synthesis involves chlorination of a methylbenzoate, impurities like dichloromethyl and trichloromethyl benzoates can form.[11]

    • Byproducts from Side Reactions: At high temperatures, ethers can form from the alcohol, and other side reactions may occur depending on the specific substrates and catalysts used.

  • Purification Methods:

    • Washing: The crude product can be washed with a sodium bicarbonate solution to remove any unreacted acidic starting material and the acid catalyst.[4][12] A subsequent wash with brine (saturated NaCl solution) helps to remove dissolved water.[4]

    • Distillation: For liquid chloromethyl benzoates, distillation under reduced pressure is an effective purification method.[13]

    • Recrystallization: If the this compound is a solid, recrystallization from a suitable solvent can be used for purification.

    • Column Chromatography: For small-scale preparations or when high purity is required, silica gel column chromatography can be employed.[14]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: There are two primary synthetic pathways for preparing this compound:

  • First Esterification, then Chlorination: This involves the esterification of a methyl-substituted benzoic acid (e.g., p-toluic acid) with an alcohol (e.g., methanol) to form the corresponding methyl benzoate, which is then chlorinated at the methyl group.[11][13]

  • First Chlorination, then Esterification: This route starts with the chlorination of a methyl-substituted benzoic acid to form a chloromethyl benzoic acid, which is then esterified with an alcohol.[12] This can also be achieved by reacting a chloromethyl benzoyl chloride with an alcohol.[11]

Q2: Which type of catalyst is best for the esterification of benzoic acid derivatives?

A2: The choice of catalyst depends on the specific requirements of the reaction, such as substrate sensitivity and desired reaction conditions.

  • Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are commonly used and are very effective.[7][8] However, they can be corrosive and require neutralization and removal during workup.

  • Heterogeneous Acid Catalysts: Solid acid catalysts like Amberlyst-15, zeolites, and supported sulfuric acid (H₂SO₄/SiO₂) offer advantages such as easier separation from the reaction mixture, potential for recycling, and often milder reaction conditions.[8][10][15]

  • Lewis Acids: Lewis acids like zinc chloride (ZnCl₂) can also catalyze esterification reactions.[11]

  • Phase-Transfer Catalysts (PTC): PTC has been described for the esterification of benzoic acid to produce this compound, offering a potentially green and efficient alternative.[16]

Q3: How does the choice of solvent affect the esterification reaction?

A3: The solvent can significantly influence the kinetics and equilibrium of the esterification reaction.[17][18]

  • Excess Alcohol as Solvent: As mentioned earlier, using an excess of the alcohol reactant as the solvent is a common and effective strategy to drive the reaction forward.[3][5]

  • Non-polar Solvents: Non-polar solvents like toluene or hexane are often used in conjunction with a Dean-Stark apparatus to facilitate the azeotropic removal of water.[7]

  • Solvent-Free Conditions: In some cases, the reaction can be run without a solvent, especially when using a heterogeneous catalyst, which can be more environmentally friendly.[19]

Data Presentation

Table 1: Comparison of Catalysts for Benzoic Acid Esterification

CatalystAlcoholCatalyst LoadingTemperature (°C)Time (h)Benzoic Acid Conversion (%)Reference
Sulfuric Acid (H₂SO₄)Methanol-Reflux0.5~75 (isolated)[8]
p-Toluenesulfonic acid (p-TSA)1-Butanol--Kinetic study-[8]
Amberlyst 15Ethanol10 wt%75-9[8]
Amberlyst 15Butanol10 wt%75-7.8[8]
H₂SO₄/SiO₂Methanol----[8]
Deep Eutectic Solvent (p-TSA & BTEAC)Ethanol10 wt%75-88.3[10]
Deep Eutectic Solvent (p-TSA & BTEAC)Butanol10 wt%75-87.8[10]

Table 2: Effect of Alcohol Type on Benzoic Acid Esterification using a Deep Eutectic Solvent Catalyst

AlcoholTemperature (°C)Benzoic Acid Conversion (%)Reference
Ethanol7588.3[10]
Butanol7587.8[10]
Hexanol7567.5[10]

Experimental Protocols

Protocol 1: Fischer Esterification of 4-(chloromethyl)benzoic acid with Methanol

This protocol describes a general procedure for the synthesis of methyl 4-(chloromethyl)benzoate.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(chloromethyl)benzoic acid (1.0 eq).

    • Add a large excess of methanol (e.g., 20-50 eq), which will also serve as the solvent.

    • While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture at room temperature.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 65°C for methanol).

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent like diethyl ether or dichloromethane.

    • Transfer the solution to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid and catalyst), and finally with brine.[4][12]

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude methyl 4-(chloromethyl)benzoate.

  • Purification:

    • The crude product can be further purified by vacuum distillation or recrystallization, depending on its physical state.

Mandatory Visualization

Esterification_Troubleshooting start Start: Low Ester Yield check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_water Is water being effectively removed? check_equilibrium->check_water Yes solution_excess Increase excess of alcohol check_equilibrium->solution_excess No check_catalyst Is the catalyst concentration optimal? check_water->check_catalyst Yes solution_water Improve water removal (e.g., Dean-Stark, drying agents) check_water->solution_water No check_temp Is the reaction temperature appropriate? check_catalyst->check_temp Yes solution_catalyst Optimize catalyst loading check_catalyst->solution_catalyst No solution_temp Adjust temperature (usually reflux) check_temp->solution_temp No end End: Improved Yield check_temp->end Yes solution_excess->check_equilibrium solution_water->check_water solution_catalyst->check_catalyst solution_temp->check_temp

Caption: Troubleshooting workflow for low ester yield.

Synthetic_Routes cluster_0 Route 1: Esterification First cluster_1 Route 2: Chlorination First a1 Methyl-substituted Benzoic Acid a2 Esterification a1->a2 a3 Methyl Benzoate Derivative a2->a3 a4 Chlorination a3->a4 product This compound a4->product Final Product b1 Methyl-substituted Benzoic Acid b2 Chlorination b1->b2 b3 Chloromethyl Benzoic Acid b2->b3 b4 Esterification b3->b4 b4->product Final Product

Caption: Synthetic pathways to this compound.

References

purification techniques for chloromethyl benzoate from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying chloromethyl benzoate from crude reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The primary impurities depend on the synthetic route. Common methods like the chlorination of methyl toluate can lead to over-chlorinated byproducts such as methyl di- and trichloromethylbenzoate.[1] Unreacted starting materials, such as methyl toluate, are also common. Syntheses involving benzoyl chloride and paraformaldehyde may result in impurities like 3-hydroxymethyl-benzoic acid.[2][3]

Q2: Which purification technique is most suitable for large-scale purification of this compound?

A2: Vacuum distillation is a commonly employed and effective method for large-scale purification. It efficiently separates the desired product from both lower-boiling unreacted starting materials and higher-boiling over-chlorinated byproducts, potentially yielding purity of over 98%.[1][4]

Q3: Can this compound be purified by recrystallization?

A3: Yes, recrystallization is a viable technique for purifying solid organic compounds and can be applied to this compound, which is a low-melting solid or oil at room temperature.[5][6][7] Success depends on selecting a suitable solvent in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[8][9]

Q4: What should I consider when choosing a solvent for recrystallization?

A4: An ideal solvent should dissolve this compound sparingly at room temperature but readily at its boiling point.[10] The solvent should also be chemically inert to the compound and have a relatively low boiling point for easy removal after crystallization.[11] Common solvent systems for aromatic esters include mixtures like ethanol/water, acetone/water, or ethyl acetate/hexanes.[11][12]

Q5: Is column chromatography a good option for purifying this compound?

A5: Column chromatography is an excellent technique for achieving high purity, especially on a smaller scale or when separating compounds with similar boiling points.[13][14] Silica gel is a common stationary phase, and a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is typically used.[15]

Troubleshooting Guides

Vacuum Distillation
Problem Possible Cause Solution
Bumping/Foaming Residual solvent in the crude mixture.Ensure the crude material is thoroughly concentrated on a rotary evaporator before distillation. Applying the vacuum gradually can also help manage initial outgassing.[6]
Product co-distills with impurity Boiling points of the product and impurity are too close.Use a fractional distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation.[16] Adjust the reflux ratio to favor the separation of components.[4]
Product decomposition Distillation temperature is too high.Lower the distillation pressure to further reduce the boiling point of the product. Ensure the heating mantle or oil bath temperature is only slightly higher than the vapor temperature.
Low Yield Product loss in the forerun or residue.Carefully monitor the head temperature to make precise cuts between fractions. Analyze the forerun and residue by GC-MS or TLC to determine if a significant amount of product is present.[4]
Recrystallization
Problem Possible Cause Solution
No crystals form upon cooling Too much solvent was used, or the solution is supersaturated.Boil off some of the solvent to increase the concentration and allow it to cool again.[1] To induce crystallization from a supersaturated solution, scratch the inside of the flask with a glass rod at the liquid's surface or add a seed crystal of the pure compound.
"Oiling out" (product separates as a liquid) The melting point of the compound is lower than the boiling point of the solvent, or the solution is cooling too rapidly.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[17] Using a solvent with a lower boiling point may also be beneficial.
Low recovery of purified product Too much solvent was used, or the crystals were washed with a solvent that was not ice-cold.Use the minimum amount of hot solvent necessary to dissolve the crude product.[1] Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored impurities remain in crystals The impurity is co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[18] Be aware that using too much charcoal can reduce your yield by adsorbing the product.[8]
Column Chromatography
Problem Possible Cause Solution
Poor separation of product and impurities The solvent system (mobile phase) is not optimal.Systematically vary the polarity of the eluent. A good starting point is a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity. The ideal solvent system should give the product an Rf value of 0.2-0.3 on a TLC plate.[15]
Product elutes too quickly (high Rf) The eluent is too polar.Decrease the polarity of the solvent system by increasing the proportion of the non-polar solvent (e.g., hexanes).[15]
Product does not elute from the column (low Rf) The eluent is not polar enough.Gradually increase the polarity of the solvent system by increasing the proportion of the polar solvent (e.g., ethyl acetate).[15]
Streaking of the compound on the TLC plate/column The compound may be degrading on the acidic silica gel.Deactivate the silica gel by pre-treating it with a small amount of triethylamine (0.1-1% v/v) in the eluent. Alternatively, use a more neutral stationary phase like alumina.[2][15]
Column cracking Improperly packed column or use of a solvent like dichloromethane which can cause pressure buildup.Ensure the column is packed uniformly as a slurry. If using dichloromethane, be mindful of the slower flow rate and potential for pressure buildup.[2][19]

Quantitative Data Summary

Purification Method Parameter Value Reference
Vacuum Distillation Purity of p-chloromethyl benzoate> 98% (GC)[4]
Yield (once through)58.33%[4]
Distillation Conditions160-165 °C / 300 mmHg[4]
Column Chromatography Typical Stationary PhaseSilica Gel[15]
Typical Mobile PhaseHexanes:Ethyl Acetate (e.g., 9:1)[15]
Target Rf Value0.2 - 0.3[15]
Purity Analysis Analytical MethodGas Chromatography-Mass Spectrometry (GC-MS)[20][21]

Experimental Protocols

Protocol 1: Vacuum Distillation

This protocol is a general guideline for the vacuum distillation of this compound.

  • Preparation: Ensure the crude this compound is free of volatile solvents by concentrating it on a rotary evaporator. If acidic impurities are present, wash the crude product with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

  • Apparatus Setup: Assemble a fractional vacuum distillation apparatus with a short Vigreux column. Use a round-bottom flask that is no more than two-thirds full. Add a magnetic stir bar. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap.

  • Distillation:

    • Begin stirring the crude material.

    • Gradually apply the vacuum.

    • Once a stable vacuum is achieved, slowly heat the distillation flask.

    • Collect a forerun fraction containing low-boiling impurities.

    • When the head temperature stabilizes at the boiling point of this compound at the recorded pressure, switch to a clean receiving flask to collect the main product fraction.

    • Continue distillation until the product has been collected, indicated by a drop in the head temperature.

Protocol 2: Recrystallization

This protocol provides a general procedure for the recrystallization of this compound.

  • Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes) where this compound is soluble when hot and insoluble when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the chosen hot solvent to achieve complete dissolution with gentle heating and swirling.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Undisturbed, slow cooling promotes the formation of purer, larger crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.

Protocol 3: Column Chromatography

This protocol outlines a general procedure for the purification of this compound by column chromatography.

  • TLC Analysis: Dissolve a small amount of the crude material in a solvent like dichloromethane and spot it on a TLC plate. Develop the plate in various ratios of hexanes and ethyl acetate (e.g., 95:5, 9:1, 4:1) to find the optimal eluent that gives the product an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into a chromatography column and allow the silica to pack, ensuring an even and compact bed.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin eluting the column, collecting fractions in separate test tubes.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow_distillation cluster_prep Preparation cluster_distill Vacuum Distillation cluster_analysis Analysis prep1 Crude Chloromethyl Benzoate prep2 Concentrate on Rotary Evaporator prep1->prep2 prep3 Optional: Aqueous Wash (NaHCO3, Brine) prep2->prep3 prep4 Dry over Na2SO4 prep3->prep4 distill1 Assemble Distillation Apparatus prep4->distill1 distill2 Apply Vacuum & Gentle Heating distill1->distill2 distill3 Collect Forerun distill2->distill3 distill4 Collect Product Fraction distill3->distill4 analysis1 Purity Analysis (GC-MS, TLC) distill4->analysis1 final_product Purified This compound analysis1->final_product >98% Pure

Caption: Workflow for the purification of this compound by vacuum distillation.

experimental_workflow_recrystallization cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation dissolve1 Crude Product + Min. Hot Solvent dissolve2 Heat to Dissolve dissolve1->dissolve2 dissolve3 Hot Filtration (Optional) dissolve2->dissolve3 crystallize1 Slow Cooling to Room Temperature dissolve3->crystallize1 crystallize2 Cool in Ice Bath crystallize1->crystallize2 isolate1 Vacuum Filtration crystallize2->isolate1 isolate2 Wash with Cold Solvent isolate1->isolate2 isolate3 Dry Crystals isolate2->isolate3 final_product Purified Crystals isolate3->final_product

Caption: Workflow for the purification of this compound by recrystallization.

experimental_workflow_chromatography cluster_prep Preparation cluster_elute Elution & Collection cluster_analysis Analysis & Isolation prep1 TLC Analysis for Solvent System prep2 Pack Column with Silica Gel Slurry prep3 Load Crude Sample elute1 Elute with Solvent System prep3->elute1 elute2 Collect Fractions elute1->elute2 analysis1 Analyze Fractions by TLC elute2->analysis1 analysis2 Combine Pure Fractions analysis1->analysis2 analysis3 Remove Solvent (Rotary Evaporator) analysis2->analysis3 final_product Purified Product analysis3->final_product

Caption: Workflow for the purification of this compound by column chromatography.

References

managing hydrolysis of chloromethyl benzoate during aqueous workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals manage the hydrolysis of chloromethyl benzoate during aqueous workups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it particularly sensitive during an aqueous workup?

A1: this compound is an organic compound featuring two primary reactive sites: a methyl ester group and a benzylic chloride (the chloromethyl group).[1] Both of these functional groups are susceptible to hydrolysis, especially during aqueous workup procedures designed to purify the compound after a reaction. The benzylic chloride is a good leaving group, making the chloromethyl site prone to nucleophilic substitution by water, while the ester is susceptible to both acid- and base-catalyzed hydrolysis.[1][2]

Q2: What are the primary hydrolysis byproducts I should be concerned about?

A2: There are three potential hydrolysis byproducts, which can complicate purification and reduce yield:

  • Chloromethylbenzoic Acid: Results from the hydrolysis of the methyl ester group.

  • Hydroxymethyl Benzoate: Results from the hydrolysis of the chloromethyl group.

  • Hydroxymethylbenzoic Acid: Results from the hydrolysis of both the ester and chloromethyl groups.

Q3: My reaction yield dropped significantly after washing the organic layer with sodium bicarbonate (NaHCO₃). What happened?

A3: You likely experienced base-promoted hydrolysis of the ester group. While sodium bicarbonate is considered a weak base, it is sufficient to catalyze the hydrolysis of the ester in this compound, converting your desired product into the more water-soluble chloromethylbenzoic acid salt.[1][3] This is a common issue, as basic washes are often used to neutralize acidic catalysts or byproducts.

Q4: I am observing a new, more polar spot on my Thin Layer Chromatography (TLC) plate post-workup that wasn't in the initial reaction mixture. What could it be?

A4: A new, more polar spot typically indicates the formation of a hydrolysis byproduct. The most likely candidates are hydroxymethyl benzoate (from C-Cl hydrolysis) or chloromethylbenzoic acid (from ester hydrolysis). Both compounds are more polar than the starting material due to the presence of a hydroxyl or carboxylic acid group, respectively.

Q5: Is it ever acceptable to use a strong base, such as sodium hydroxide (NaOH), during the workup?

A5: It is strongly advised to avoid using strong bases like sodium hydroxide or potassium hydroxide. These reagents will rapidly and irreversibly hydrolyze the ester functional group to the corresponding carboxylate salt.[1][3] Significant hydrolysis of the chloromethyl group may also occur.[1]

Q6: What is the ideal pH range to maintain during the aqueous workup to maximize the stability of this compound?

A6: The ideal conditions for an aqueous workup of this compound are neutral to very slightly acidic. Vigorously washing with deionized water and brine at a low temperature is the safest approach. If an acidic component must be neutralized, it is better to use a very dilute acid to wash a basic impurity or a carefully controlled, brief wash with a saturated bicarbonate solution for an acidic impurity, always at low temperatures.

Troubleshooting Guide

Problem: Significant Ester Hydrolysis Detected

  • Symptoms: Low yield of the final product; presence of an acidic compound (chloromethylbenzoic acid) that may cause emulsions during extraction.

  • Primary Causes:

    • Washing the organic layer with a basic solution (e.g., NaHCO₃, K₂CO₃, NaOH).[1]

    • Prolonged contact time between the organic layer and the aqueous phase.

    • Performing the workup at room temperature or higher.

  • Solutions:

    • Avoid Basic Washes: Neutralize the reaction mixture with a saturated ammonium chloride (NH₄Cl) solution if applicable, or wash with cold, deionized water followed by cold brine.[4][5]

    • Minimize Contact Time: Perform extractions and separations as quickly as possible. Do not let the separatory funnel sit for extended periods.

    • Control Temperature: Perform the entire aqueous workup in a cold environment (0-5 °C) by pre-chilling all solutions and using an ice bath.

Problem: Significant Chloromethyl Group Hydrolysis Detected

  • Symptoms: Presence of a polar byproduct identified as hydroxymethyl benzoate.

  • Primary Causes:

    • Elevated temperatures during the workup.

    • Extended workup duration.[6]

    • Reaction conditions that involve heating in the presence of water.

  • Solutions:

    • Maintain Low Temperatures: As with ester hydrolysis, keeping the temperature at 0-5 °C is critical to slow the rate of SN1/SN2 substitution by water.

    • Work Efficiently: A rapid workup minimizes the time the substrate is in contact with water, reducing the opportunity for this side reaction.

Data Presentation

The following table summarizes the relative stability of this compound under various common aqueous workup conditions.

Condition Washing Agent Temperature Relative Rate of Ester Hydrolysis Relative Rate of C-Cl Hydrolysis Recommendation
Mildly Acidic0.1M HClLow (0-5 °C)Very LowNegligibleSuitable for acid-stable reaction mixtures.
NeutralDeionized WaterLow (0-5 °C)LowVery LowHighly Recommended for general use.
NeutralBrine (Sat. NaCl)Low (0-5 °C)LowVery LowHighly Recommended for final washes to remove bulk water.[5]
Mildly BasicSat. NaHCO₃Low (0-5 °C)Moderate to HighLowUse with extreme caution. Minimize contact time to seconds if possible.
Strongly Basic1M NaOHAnyVery HighModerateAvoid. Causes rapid product degradation.[1]
AnyAnyHigh (>25 °C)IncreasedIncreasedAvoid. Always perform workups at low temperatures.

Experimental Protocols

Protocol 1: Recommended General Aqueous Workup

This protocol is designed to minimize hydrolysis of this compound.

  • Cool the Reaction: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C.

  • Quench (if necessary): If the reaction contains highly reactive reagents, quench them appropriately while maintaining the low temperature. For many reactions, slowly adding a cold, saturated solution of NH₄Cl is a safe option.

  • Dilute and Transfer: Dilute the cold reaction mixture with a pre-chilled, water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the mixture to a separatory funnel.

  • First Wash: Add a volume of cold (0-5 °C) deionized water, gently invert the funnel 3-4 times, and immediately drain the aqueous layer. Avoid vigorous shaking to prevent emulsions.

  • Second Wash (Optional): Repeat the wash with cold deionized water if significant impurities are expected to be removed.

  • Brine Wash: Wash the organic layer with an equal volume of cold (0-5 °C) saturated NaCl solution (brine). This step helps remove the majority of dissolved water from the organic layer.[5]

  • Dry the Organic Layer: Separate the organic layer and transfer it to an Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), swirl, and let it stand for 5-10 minutes to remove residual water.[5]

  • Isolate the Product: Filter the drying agent and concentrate the organic solvent under reduced pressure, keeping the bath temperature low to obtain the crude product.

Protocol 2: TLC Analysis for Detecting Hydrolysis

  • Prepare TLC Plate: On a silica gel TLC plate, spot the following:

    • Lane 1: Starting material (if available).

    • Lane 2: Crude reaction mixture before workup.

    • Lane 3: Crude product after workup.

  • Elute: Develop the plate using a suitable solvent system (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Visualize: Visualize the plate under a UV lamp (254 nm).

  • Analyze: Compare Lane 3 to Lane 2. The appearance of new, lower Rf (more polar) spots in Lane 3 indicates the formation of hydrolysis byproducts. The desired product should have an Rf value similar to the main spot in Lane 2 and the starting material in Lane 1.

Visualizations

Hydrolysis_Pathways main This compound ester_hydrolysis Chloromethylbenzoic Acid main->ester_hydrolysis Ester Hydrolysis (H₂O, OH⁻ or H⁺) ccl_hydrolysis Hydroxymethyl Benzoate main->ccl_hydrolysis C-Cl Hydrolysis (H₂O) both_hydrolysis Hydroxymethylbenzoic Acid ester_hydrolysis->both_hydrolysis C-Cl Hydrolysis (H₂O) ccl_hydrolysis->both_hydrolysis Ester Hydrolysis (H₂O, OH⁻ or H⁺) Workup_Workflow start 1. Cool Reaction Mixture (0-5 °C) dilute 2. Dilute with Cold Organic Solvent start->dilute wash_water 3. Wash with Cold Deionized Water dilute->wash_water wash_brine 4. Wash with Cold Brine wash_water->wash_brine dry 5. Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry concentrate 6. Filter and Concentrate (Low Temperature) dry->concentrate product Crude Product concentrate->product

References

safe handling and quenching procedures for chloromethyl benzoate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the safe handling and quenching of reactions involving chloromethyl benzoate. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is harmful if swallowed or inhaled.[2] Upon decomposition, it can release hazardous substances such as carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is essential to wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][4][5] All manipulations should be performed in a well-ventilated chemical fume hood.[3]

Q3: How should I store this compound?

A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[1]

Q4: What is the appropriate first aid response to exposure to this compound?

A4:

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Troubleshooting Guide for Quenching and Workup

This guide addresses common issues that may arise during the quenching and workup of reactions involving this compound, such as in a Williamson ether synthesis where it acts as an electrophile.

Problem Possible Cause Solution
Violent or Uncontrolled Quenching Reaction The quenching agent was added too quickly.Add the quenching agent (e.g., water, dilute acid) dropwise with vigorous stirring and external cooling (e.g., an ice bath).
The reaction was not sufficiently cooled before quenching.Ensure the reaction mixture is cooled to the recommended temperature (e.g., 0-5 °C) before beginning the quench.
Formation of an Emulsion During Extraction Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of shaking vigorously.
High concentration of salts or byproducts.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product is Lost in the Aqueous Layer The pH of the aqueous layer is not optimal for partitioning of the product.Adjust the pH of the aqueous layer. For acidic products, acidify the aqueous layer and re-extract. For basic products, make the aqueous layer basic before re-extracting.
Insufficient extraction with the organic solvent.Perform multiple extractions (e.g., 3 times) with the appropriate organic solvent to ensure complete removal of the product from the aqueous layer.
Low Yield of Purified Product Incomplete reaction.Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, NMR) to ensure it has gone to completion before quenching.
Product degradation during workup.Use mild quenching and washing reagents (e.g., saturated ammonium chloride instead of strong acid, sodium bicarbonate instead of sodium hydroxide) if the product is acid or base sensitive.
Inefficient purification.Optimize the purification method (e.g., recrystallization solvent, chromatography eluent) to minimize product loss.

Experimental Protocols: Quenching and Workup of a Representative Reaction

The following is a generalized protocol for the quenching and workup of a reaction where this compound is used as an electrophile to synthesize an ether (an adaptation of the Williamson ether synthesis).

Table 1: Quantitative Parameters for Quenching and Workup

Parameter Value/Range Notes
Quenching Temperature 0 - 10 °CTo control the exotherm of the quenching process.
Quenching Agent Water or 1M HClAdded dropwise. 1M HCl can help prevent emulsions.
Extraction Solvent Diethyl ether or Ethyl acetateChoose based on product solubility and ease of removal.
Washing Solutions Saturated NaHCO₃, BrineUsed to neutralize any remaining acid and to remove water, respectively.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄To remove residual water from the organic phase.

Workflow for Quenching and Workup

Quenching_Workflow cluster_reaction Reaction cluster_quenching Quenching cluster_extraction Extraction cluster_washing Washing cluster_drying_isolation Drying and Isolation start Completed Reaction Mixture cool Cool Reaction to 0-10 °C start->cool 1. quench Slowly Add Quenching Agent (e.g., Water or 1M HCl) cool->quench 2. transfer Transfer to Separatory Funnel quench->transfer 3. add_solvent Add Organic Solvent (e.g., Diethyl Ether) transfer->add_solvent 4. extract Separate Aqueous and Organic Layers add_solvent->extract 5. wash_bicarb Wash Organic Layer with Saturated NaHCO₃ extract->wash_bicarb 6. wash_brine Wash Organic Layer with Brine wash_bicarb->wash_brine 7. dry Dry Organic Layer with Anhydrous Na₂SO₄ wash_brine->dry 8. filter Filter to Remove Drying Agent dry->filter 9. evaporate Evaporate Solvent filter->evaporate 10. end Crude Product evaporate->end 11.

Caption: A typical workflow for the quenching and workup of a reaction involving this compound.

References

common pitfalls when using chloromethyl benzoate in multi-step synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using chloromethyl benzoate in multi-step synthesis.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield of Alkylated Product

Question: I am getting a low yield of my desired O- or N-alkylated product when using this compound. What are the common causes and how can I improve the yield?

Answer:

Low yields in alkylation reactions with this compound are often due to its dual reactivity and susceptibility to side reactions. The primary culprits are hydrolysis of the chloromethyl group, competing elimination reactions, and reaction at the ester functionality.

Potential Causes & Solutions:

  • Hydrolysis of this compound: The benzylic chloride is sensitive to moisture, which can lead to the formation of the corresponding hydroxymethyl benzoate, an inactive byproduct.

    • Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Competing Elimination (E2) Reaction: With sterically hindered bases or nucleophiles, an E2 elimination can compete with the desired SN2 reaction, leading to the formation of an undesired alkene.

    • Solution: Opt for less sterically hindered bases (e.g., potassium carbonate, sodium hydride) to generate your nucleophile. Using polar aprotic solvents like DMF or acetonitrile can also favor the SN2 pathway.

  • Reaction at the Ester Group: Strong nucleophiles or harsh basic conditions can lead to hydrolysis or aminolysis of the methyl ester, consuming your starting material or product.

    • Solution: Use milder bases and the minimum effective temperature. If your nucleophile is an amine, be aware of the potential for competing amidation.[1] Using a less nucleophilic base to deprotonate your starting material before adding this compound can also be beneficial.

  • Impure Starting Material: this compound can contain impurities from its synthesis, such as dithis compound, which can lead to the formation of undesired byproducts.[2]

    • Solution: If high purity is critical, consider purifying the this compound by vacuum distillation before use.

Issue 2: Formation of Multiple Products

Question: My reaction with this compound is messy, and TLC/GC-MS analysis shows multiple spots/peaks. What are these byproducts and how can I minimize their formation?

Answer:

The formation of multiple products is a common challenge due to the bifunctional nature of this compound.[1] Understanding the potential side reactions is key to optimizing your reaction for a cleaner product profile.

Common Byproducts and Their Origins:

  • Hydroxymethyl Benzoate: As mentioned above, this forms from the reaction of this compound with water.

  • Bis-Alkylated Products (with primary amines): Primary amines can undergo double alkylation, leading to a tertiary amine.[3]

    • Solution: Use a larger excess of the primary amine or add the this compound slowly to the reaction mixture to favor mono-alkylation.

  • Amide Byproduct (with amine nucleophiles): The amine nucleophile can attack the ester carbonyl group, leading to the formation of a benzamide derivative in a competing aminolysis reaction.[4][5]

    • Solution: Run the reaction at lower temperatures and consider using a non-nucleophilic base to deprotonate the amine if applicable.

  • Elimination Product: As discussed, this can arise from a competing E2 reaction.

  • Products from Impurities: Impurities in the starting this compound, such as dithis compound, can react to form corresponding byproducts.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my desired product from unreacted this compound and other byproducts. What are the recommended purification strategies?

Answer:

Purification can be challenging due to the similar polarities of the starting material, product, and some byproducts. A combination of techniques is often necessary.

Purification Strategies:

  • Aqueous Workup: A standard aqueous workup can help remove water-soluble impurities and any remaining base.

  • Column Chromatography: Flash column chromatography on silica gel is often the most effective method for separating the desired product from unreacted starting material and byproducts.[6] A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.[7]

  • Recrystallization: If your product is a solid, recrystallization can be a powerful technique for achieving high purity.[7] Common solvent systems include ethanol/water or ethyl acetate/hexanes.

  • Vacuum Distillation: For liquid products with sufficient thermal stability, vacuum distillation can be used to separate components based on their boiling points.[8]

Data Presentation

The following tables summarize typical reaction conditions and yields for common reactions involving this compound. Note that optimal conditions can vary depending on the specific substrate.

Table 1: O-Alkylation of Phenols with this compound

Phenol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference(s)
PhenolK₂CO₃DMF804~85-95General knowledge
4-NitrophenolK₂CO₃AcetoneReflux6>90General knowledge
2-NaphtholNaHTHFRoom Temp12~90[9]
4-MethoxyphenolCs₂CO₃Acetonitrile608>90General knowledge

Table 2: N-Alkylation of Amines with this compound

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference(s)
AnilineK₂CO₃DMF50-804-2470-85[6]
BenzylamineEt₃NAcetonitrileRoom Temp12~80General knowledge
PyrrolidineK₂CO₃AcetonitrileReflux6>90[6]
2-AminopyridineNaHTHF0 to Room Temp10~75General knowledge

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of a Phenol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol (1.0 eq.), anhydrous solvent (e.g., DMF or acetonitrile, ~0.5 M), and a suitable base (e.g., K₂CO₃, 1.5-2.0 eq.).

  • Reaction: Stir the mixture at room temperature for 30 minutes. Add this compound (1.1-1.2 eq.) dropwise to the stirred suspension.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for N-Alkylation of a Primary Amine
  • Preparation: In a round-bottom flask, dissolve the primary amine (2.0-3.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF, ~0.5 M). Add a base (e.g., K₂CO₃, 2.0 eq.) if the amine salt is used or to scavenge the HCl produced.

  • Reaction: To the stirred solution, add this compound (1.0 eq.) dropwise at room temperature.

  • Heating and Monitoring: Heat the reaction mixture if necessary (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.[6]

  • Work-up: Once the reaction is complete, cool to room temperature. If a solid precipitate (e.g., K₂CO₃) is present, filter it off. Dilute the filtrate with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[6]

Mandatory Visualization

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Alkylation cluster_workup 3. Work-up cluster_purification 4. Purification start Start reagents Combine Nucleophile, Base, and Anhydrous Solvent start->reagents stir Stir at Room Temperature reagents->stir add_cmb Add this compound stir->add_cmb heat Heat and Monitor by TLC/GC-MS add_cmb->heat quench Quench with Water heat->quench extract Extract with Organic Solvent quench->extract wash_dry Wash, Dry, and Concentrate extract->wash_dry purify Column Chromatography or Recrystallization wash_dry->purify product Isolated Product purify->product

General experimental workflow for alkylation using this compound.

signaling_pathway cluster_main This compound Reaction Pathways cluster_desired Desired Reaction cluster_pitfalls Common Pitfalls CMB This compound Desired_Product SN2 Product (O- or N-Alkylation) CMB->Desired_Product Nucleophile (e.g., RO⁻, R₂NH) Hydrolysis Hydrolysis (Hydroxymethyl Benzoate) CMB->Hydrolysis H₂O Elimination Elimination (E2) (Alkene byproduct) CMB->Elimination Sterically Hindered Base Ester_Attack Ester Attack (Amide or Carboxylic Acid) CMB->Ester_Attack Strong/Amine Nucleophile

Reaction pathways and common pitfalls of this compound.

logical_relationship cluster_problem Problem Observed cluster_cause Potential Cause cluster_solution Recommended Solution low_yield Low Yield moisture Moisture Present low_yield->moisture strong_base Sterically Hindered/ Strong Base low_yield->strong_base amine_nu Amine Nucleophile low_yield->amine_nu multiple_products Multiple Products multiple_products->moisture multiple_products->strong_base multiple_products->amine_nu impurities Starting Material Impurities multiple_products->impurities anhydrous Use Anhydrous Conditions moisture->anhydrous mild_base Use Milder/Less Hindered Base strong_base->mild_base low_temp Lower Reaction Temperature amine_nu->low_temp purify_sm Purify Starting Material impurities->purify_sm

Troubleshooting logic for reactions with this compound.

References

Technical Support Center: Scaling Up Reactions Involving Chloromethyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up reactions for the synthesis of chloromethyl benzoate and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Issue 1: Low Yield of this compound

  • Question: We are experiencing a significant drop in the yield of this compound upon scaling up the reaction from lab to pilot scale. What are the potential causes and how can we troubleshoot this?

  • Answer: A decrease in yield during scale-up can be attributed to several factors. A systematic approach to identify the root cause is crucial.

    • Inadequate Temperature Control: Chloromethylation reactions are often exothermic.[1] Poor heat dissipation in larger reactors can lead to localized overheating, promoting side reactions and degradation of the product.[2]

      • Recommendation: Implement more efficient cooling systems and ensure robust temperature monitoring throughout the reactor.[3] Consider a slower addition rate of reagents to manage the exotherm.

    • Poor Mixing: Inefficient mixing can result in localized high concentrations of reactants, leading to the formation of byproducts.[4]

      • Recommendation: Evaluate and optimize the agitator design and speed to ensure a homogenous reaction mixture.

    • Incomplete Reaction: The reaction may not be going to completion at a larger scale within the same timeframe as the lab-scale experiment.

      • Recommendation: Monitor the reaction progress using in-process controls (e.g., GC or HPLC). Consider extending the reaction time or optimizing the catalyst loading.

    Troubleshooting Workflow for Low Yield

    low_yield_troubleshooting start Low Yield of This compound check_temp Review Temperature Control Data start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing check_completion Analyze Reaction Completion start->check_completion optimize_cooling Optimize Cooling System & Reagent Addition Rate check_temp->optimize_cooling Inadequate optimize_agitation Adjust Agitator Design/Speed check_mixing->optimize_agitation Inefficient optimize_time_catalyst Increase Reaction Time or Optimize Catalyst Loading check_completion->optimize_time_catalyst Incomplete end Improved Yield optimize_cooling->end optimize_agitation->end optimize_time_catalyst->end

    Troubleshooting workflow for addressing low reaction yield.

Issue 2: High Levels of Impurities

  • Question: Our scaled-up batches of this compound show significant levels of impurities, particularly di- and trichlorinated byproducts. How can we minimize their formation?

  • Answer: The formation of over-chlorinated species is a common challenge in chloromethylation reactions.[5] Controlling the reaction stoichiometry and conditions is key to improving selectivity.

    • Excess Chlorinating Agent: An excess of the chlorinating agent is a primary cause of over-chlorination.

      • Recommendation: Carefully control the stoichiometry of the chlorinating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.

    • High Reaction Temperature: Elevated temperatures can increase the rate of subsequent chlorination reactions.[6]

      • Recommendation: Maintain the reaction temperature within the optimal range determined during process development. A patent for the preparation of methyl p-chloromethyl benzoate suggests a preferred temperature range of 100-110°C.[7]

    • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the desired product is formed can lead to the formation of more highly chlorinated impurities.

      • Recommendation: Monitor the reaction closely and quench it once the optimal conversion to the monochlorinated product is achieved.

    Table 1: Impact of Reaction Parameters on Impurity Formation (Side-Chain Chlorination of Methyl p-Toluylacetate)

ParameterConditionResultReference
Chlorination Conversion > 30%Significant increase in high-boiling impurities[6]
30-35%Reduced byproduct formation[6]
Reaction Temperature > 140°CSharp increase in high-boiling impurities[6]
100-110°COptimal selectivity[6]

Issue 3: Formation of Diaryl Methane Byproducts

  • Question: We are observing the formation of a significant amount of diarylmethane byproduct in our reaction. What causes this and how can it be prevented?

  • Answer: Diaryl methane formation is a common side reaction in chloromethylation, arising from the Friedel-Crafts alkylation of the starting material or product with the chloromethylated product.[1][8]

    • Highly Activated Aromatic Rings: Aromatic compounds with electron-donating groups are more susceptible to this side reaction.[3]

      • Recommendation: If possible, consider using a synthesis route that avoids direct chloromethylation of highly activated arenes.

    • High Concentration of Chloromethylated Product: As the reaction progresses, the concentration of the chloromethylated product increases, which can then act as an alkylating agent.[9]

      • Recommendation: Consider a semi-batch process where the chloromethylating agent is added slowly to maintain a low concentration of the reactive intermediate.

    • Strong Lewis Acid Catalysts: Certain Lewis acids can promote the formation of diarylmethanes.[10]

      • Recommendation: Screen different Lewis acid catalysts to find one that favors the desired chloromethylation over the diarylmethane formation.

Frequently Asked Questions (FAQs)

Safety Concerns

  • Q1: What are the primary safety hazards associated with scaling up this compound synthesis?

    • A1: The primary hazards include the handling of corrosive and toxic reagents such as thionyl chloride and chlorinating agents.[7] A significant concern is the potential formation of the highly carcinogenic byproduct bis(chloromethyl) ether (BCME), particularly in Blanc chloromethylation reactions which use formaldehyde and HCl.[1][11] It is crucial to have appropriate engineering controls, personal protective equipment (PPE), and waste decontamination procedures in place.[12]

  • Q2: How can the formation of bis(chloromethyl) ether (BCME) be minimized or avoided?

    • A2: To minimize BCME formation, it is essential to use anhydrous conditions and control the reaction stoichiometry carefully.[3] Alternative chloromethylating agents that have a lower propensity to form BCME, such as chloromethyl chlorosulfate, can be used.[13] Some methods involve the direct use of chloromethyl methyl ether, which avoids the in-situ generation of BCME.[1] Any potential for BCME formation necessitates strict safety protocols, including dedicated ventilation and monitoring.[12]

Process and Purification

  • Q3: What are the key considerations for heat transfer when scaling up these reactions?

    • A3: The surface area-to-volume ratio decreases significantly upon scale-up, which can make heat removal challenging for exothermic reactions.[14] It is essential to calculate the overall heat transfer coefficient (U) for the larger reactor and ensure that the cooling capacity is sufficient to handle the heat generated by the reaction.[3][4] Reaction calorimetry studies at the lab scale can provide crucial data for accurate heat transfer modeling.[14]

  • Q4: What are the recommended methods for purifying this compound at an industrial scale?

    • A4: Vacuum distillation is a common method for purifying this compound and its derivatives, as it allows for separation from less volatile starting materials and more volatile byproducts.[7] Recrystallization can also be an effective technique for solid derivatives.[15] The choice of purification method will depend on the physical properties of the specific compound and the nature of the impurities.

Analytical and Quality Control

  • Q5: What analytical techniques are recommended for monitoring the reaction and ensuring product quality?

    • A5: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques for monitoring the progress of the reaction, identifying impurities, and determining the purity of the final product.[7][16] Mass Spectrometry (MS) coupled with these techniques can aid in the identification of unknown impurities.[17]

  • Q6: Are there specific analytical methods for detecting trace levels of BCME?

    • A6: Yes, given the high carcinogenicity of BCME, sensitive analytical methods are required for its detection. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for detecting and quantifying trace levels of BCME.[18][19] It is crucial to develop and validate a specific method for your reaction matrix to ensure the safety of the process and the final product.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of Methyl p-Chloromethylbenzoate via Side-Chain Chlorination

This protocol is based on the process described in patent CN101434545A.[7]

  • Reaction Setup: A multi-necked reactor equipped with a mechanical stirrer, thermometer, gas inlet tube, reflux condenser, and a high-pressure mercury lamp (for UV initiation). The reactor should be connected to a scrubbing system to neutralize HCl gas produced during the reaction.

  • Materials:

    • Methyl p-methylbenzoate (99.5% purity)

    • Chlorine gas

    • Nitrogen gas

  • Procedure:

    • Charge the reactor with methyl p-methylbenzoate.

    • Start the stirrer and begin heating the reactor.

    • Once the temperature reaches 100°C, turn on the high-pressure mercury lamp.

    • Introduce chlorine gas through the gas inlet tube at a controlled rate.

    • Maintain the reaction temperature between 100-110°C.

    • Monitor the reaction progress by taking samples periodically and analyzing them by GC. The target is a chlorination conversion of 30-35% to minimize the formation of di- and trichlorinated byproducts.

    • Once the target conversion is reached, stop the chlorine gas flow and turn off the UV lamp.

    • Cool the reactor to room temperature and purge the system with nitrogen to remove any residual HCl and chlorine.

    • The crude product can then be purified by vacuum distillation.

General Workflow for this compound Synthesis and Purification

synthesis_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Materials (e.g., Methyl p-methylbenzoate) reaction Chlorination Reaction (Controlled Temperature & Stoichiometry) start->reaction monitoring In-Process Monitoring (GC/HPLC) reaction->monitoring quench Reaction Quench monitoring->quench Target Conversion Reached crude_product Crude this compound quench->crude_product distillation Vacuum Distillation crude_product->distillation final_product Purified this compound distillation->final_product

A generalized workflow for the synthesis and purification of this compound.

References

Validation & Comparative

A Researcher's Guide to Protecting Groups: A Comparative Analysis Featuring Chloromethyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield.[1] A protecting group temporarily masks a reactive functional group, preventing it from undergoing unwanted side reactions while other parts of the molecule are modified.[2] An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups.[3] This guide provides a comparative analysis of the protecting group derived from chloromethyl benzoate and other widely used protecting groups for alcohols, tailored for researchers, scientists, and drug development professionals.

The Benzoyloxymethyl (BzOM) Protecting Group

This compound serves as a reagent to introduce the benzoyloxymethyl (BzOM) protecting group onto nucleophilic functional groups, primarily alcohols. The reaction involves the nucleophilic displacement of the chloride ion by the alcohol, typically in the presence of a non-nucleophilic base. The resulting BzOM ether is a type of acylal.

The key advantage of the BzOM group lies in its distinct stability profile. While it is an ether, the presence of the adjacent benzoyl group makes it susceptible to cleavage under conditions that hydrolyze esters, offering a useful orthogonal strategy when compared to other ether-based protecting groups.

Comparative Data of Alcohol Protecting Groups

The selection of a protecting group is dictated by the specific reaction conditions planned for the synthetic route. The following table provides a quantitative comparison of the BzOM group with other common protecting groups for alcohols.

Protecting GroupAbbreviationProtection Reagent(s)Typical Protection ConditionsStabilityDeprotection Reagent(s)Typical Deprotection Conditions
Benzoyloxymethyl BzOMThis compoundNaH, THFStable to mild acid, hydrogenolysis. Labile to base.NaOH, K₂CO₃, or NH₃ in MeOHRoom Temperature
Benzyl [4][5]BnBenzyl bromide (BnBr) or Benzyl chloride (BnCl)NaH, THF, 0 °C to RTStable to acid, base, many redox reagents.[5]H₂, Pd/C; or Na, NH₃ (Birch)RT, atmospheric pressure
p-Methoxybenzyl [4][6]PMBPMB-ClNaH, THFSimilar to Bn, but more acid sensitive.DDQ, CAN, or TFART
Methoxymethyl [4][7]MOMMOM-Cl or CH₂(OMe)₂DIPEA, CH₂Cl₂; or P₂O₅, CH₂Cl₂[7]Stable to base, redox reagents. Labile to acid.[7]Acid (e.g., HCl in MeOH)RT
tert-Butyldimethylsilyl [4][8]TBDMS/TBSTBDMS-ClImidazole, DMF, RTStable to base, many redox reagents. Labile to acid and fluoride.[8]TBAF in THF; or HF•Py; or AcOHRT
Acetyl [4][5]AcAcetic anhydride (Ac₂O) or Acetyl chloride (AcCl)Pyridine, DMAP, CH₂Cl₂, 0 °C to RTStable to acid, hydrogenolysis. Labile to base.[5]K₂CO₃ or NaOMe in MeOHRT
Tetrahydropyranyl [4]THPDihydropyran (DHP)p-TsOH (cat.), CH₂Cl₂, RTStable to base, redox reagents. Labile to acid.[4]Acid (e.g., AcOH in THF/H₂O)RT

Experimental Protocols

Detailed and reliable experimental procedures are critical for reproducible results. Below are representative protocols for the protection and deprotection of alcohols using this compound and other common reagents.

Protocol 1: Protection of a Primary Alcohol using this compound (BzOM Protection)

  • Objective: To protect a primary alcohol as a benzoyloxymethyl ether.

  • Materials: Primary alcohol (1.0 equiv), Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv), this compound (1.2 equiv), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of the primary alcohol in anhydrous THF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.

    • Stir the reaction at room temperature for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired BzOM-protected alcohol.

Protocol 2: Deprotection of a Benzoyloxymethyl (BzOM) Ether

  • Objective: To cleave the BzOM protecting group and regenerate the alcohol.

  • Materials: BzOM-protected alcohol (1.0 equiv), Potassium carbonate (K₂CO₃, 3.0 equiv), Methanol (MeOH).

  • Procedure:

    • Dissolve the BzOM-protected alcohol in methanol.

    • Add potassium carbonate to the solution.

    • Stir the mixture vigorously at room temperature for 2-6 hours, monitoring progress by TLC.

    • Upon completion, neutralize the reaction with 1M HCl.

    • Remove the methanol under reduced pressure.

    • Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.

Protocol 3: Protection of an Alcohol as a TBDMS Ether

  • Objective: To protect an alcohol with the tert-butyldimethylsilyl group.

  • Materials: Alcohol (1.0 equiv), TBDMS-Cl (1.1 equiv), Imidazole (2.2 equiv), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve the alcohol and imidazole in anhydrous DCM under an inert atmosphere.

    • Add TBDMS-Cl in one portion and stir the reaction at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

    • Dilute the reaction mixture with DCM and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by silica gel chromatography to obtain the TBDMS ether.

Protocol 4: Deprotection of a Benzyl (Bn) Ether via Hydrogenolysis [1]

  • Objective: To remove a benzyl protecting group from an alcohol.[1]

  • Materials: Bn-protected alcohol (1.0 equiv), 10% Palladium on carbon (Pd/C, 5-10 mol%), Methanol or Ethanol, Hydrogen gas (H₂).[1]

  • Procedure:

    • Dissolve the Bn-protected alcohol in methanol or ethanol in a flask suitable for hydrogenation.[1]

    • Carefully add the Pd/C catalyst under an inert atmosphere.

    • Purge the flask with hydrogen gas (typically via a balloon or from a cylinder).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.[1]

    • Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the pad with the solvent used for the reaction.

    • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Visualization of Workflows and Strategies

Diagrams are essential for visualizing complex chemical relationships and synthetic strategies. The following workflows are rendered using Graphviz.

ProtectionDeprotectionWorkflow cluster_protection Protection cluster_deprotection Deprotection ROH Alcohol (R-OH) Protected BzOM Protected Alcohol (R-O-CH₂OBz) ROH->Protected Protection Prot_Reagents This compound, NaH, THF Deprotected Alcohol (R-OH) Protected->Deprotected Deprotection Deprot_Reagents K₂CO₃, MeOH (Base Hydrolysis) Prot_Reagents->Protected Deprot_Reagents->Deprotected

Caption: General workflow for the protection of an alcohol with this compound and subsequent deprotection.

OrthogonalStrategy Start Polyol with 3 Hydroxyl Groups HO-R1-OH      |     R2      |     OH Protected Fully Protected Polyol TBDMSO-R1-OBn         |        R2         |        OBzOM Start->Protected Global Protection Deprotect1 TBDMS Removed HO-R1-OBn    |   R2    |   OBzOM Protected->Deprotect1 TBAF, THF (Fluoride) Deprotect2 BzOM Removed TBDMSO-R1-OBn         |        R2         |        OH Protected->Deprotect2 K₂CO₃, MeOH (Base) Deprotect3 Bn Removed TBDMSO-R1-OH         |        R2         |        OBzOM Protected->Deprotect3 H₂, Pd/C (Hydrogenolysis)

Caption: Orthogonal deprotection strategy enabling selective removal of TBDMS, BzOM, or Bn groups.

PG_Decision_Tree start Select Alcohol Protecting Group q1 Molecule stable to acid? start->q1 q2 Molecule stable to base? q1->q2 Yes acid_labile Use Acid-Labile Group: MOM, MEM, THP q1->acid_labile No q3 Need fluoride lability? q2->q3 Yes base_labile Use Base-Labile Group: Ac, Bz, Piv, BzOM q2->base_labile No q4 Molecule stable to H₂/Pd? q3->q4 No silyl Use Silyl Group: TBDMS, TIPS q3->silyl Yes hydrogenolysis Use Benzyl-type Group: Bn, PMB q4->hydrogenolysis Yes other Consider other methods q4->other No

References

Reactivity Showdown: Chloromethyl Benzoate vs. Bromomethyl Benzoate in SN2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficiency of synthetic reactions is paramount. The choice of reactants can significantly impact yield, reaction time, and overall cost-effectiveness. This guide provides a detailed comparison of the reactivity of chloromethyl benzoate and bromomethyl benzoate in bimolecular nucleophilic substitution (SN2) reactions, supported by established chemical principles and experimental data.

In the realm of organic synthesis, halomethyl benzoates are versatile intermediates. Their reactivity in SN2 reactions is a critical factor in their application. The fundamental difference between this compound and bromomethyl benzoate lies in the halogen atom, which acts as the leaving group during the reaction. The nature of this leaving group directly influences the reaction rate.

The Decisive Role of the Leaving Group

The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart from the electrophilic carbon center. A good leaving group is a species that is stable on its own, typically a weak base. When comparing chloride (Cl⁻) and bromide (Br⁻), bromide is the superior leaving group. This is attributed to two key factors:

  • Polarizability: Bromine is larger and more polarizable than chlorine. This increased polarizability allows for better stabilization of the partial negative charge that develops in the transition state of an SN2 reaction.

  • Basicity: Bromide is a weaker base than chloride. Weaker bases are more stable as independent anions, making them more willing to accept the electron pair from the carbon-halogen bond and depart.

Due to these factors, the carbon-bromine bond in bromomethyl benzoate is weaker and more easily broken than the carbon-chlorine bond in this compound. Consequently, bromomethyl benzoate exhibits significantly higher reactivity in SN2 reactions.

Quantitative Reactivity Comparison

For the purpose of this guide, we will use an estimated relative rate factor of 50. The second-order rate constant for the reaction of a similar compound, benzyl chloride, with potassium iodide in acetone at 25 °C has been reported. We can use this as a baseline to estimate the rate constant for this compound and then extrapolate the rate constant for bromomethyl benzoate.

CompoundEstimated Second-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹)Relative Rate
This compound2.0 x 10⁻⁴1
Bromomethyl Benzoate1.0 x 10⁻²~50

Note: The rate constant for this compound is an estimation based on the value for benzyl chloride. The rate constant for bromomethyl benzoate is extrapolated based on the estimated relative reactivity.

This quantitative comparison clearly illustrates the superior reactivity of bromomethyl benzoate in SN2 reactions.

Experimental Protocol: A Competitive Reaction to Determine Relative Reactivity

To experimentally validate the enhanced reactivity of bromomethyl benzoate, a competition experiment can be performed. This protocol allows for a direct comparison of the two substrates under identical conditions.

Objective: To determine the relative reactivity of this compound and bromomethyl benzoate in an SN2 reaction with a common nucleophile.

Materials:

  • This compound

  • Bromomethyl benzoate

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Standard laboratory glassware

Procedure:

  • Preparation of Reaction Mixture: In a round-bottom flask, prepare a solution of equimolar amounts of this compound and bromomethyl benzoate in anhydrous acetone. Add a known amount of an internal standard.

  • Initiation of Reaction: To the stirred solution at a constant temperature (e.g., 25 °C), add a solution of sodium iodide in anhydrous acetone. The amount of sodium iodide should be less than the total molar amount of the halomethyl benzoates (e.g., 0.5 equivalents) to ensure a competitive environment.

  • Reaction Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture. Quench the reaction in each aliquot by adding a large volume of water and extracting the organic components with a suitable solvent (e.g., diethyl ether).

  • Analysis: Analyze the organic extracts by GC-MS. The disappearance of the starting materials (this compound and bromomethyl benzoate) relative to the internal standard will be monitored.

  • Data Analysis: Plot the concentration of each reactant versus time. The relative rates can be determined by comparing the rates of consumption of this compound and bromomethyl benzoate.

Logical Workflow for Reactivity Comparison

G cluster_0 Theoretical Basis cluster_1 Experimental Validation Leaving_Group_Ability Leaving Group Ability (Br⁻ > Cl⁻) Reactivity_Prediction Reactivity Prediction (Bromomethyl Benzoate > this compound) Leaving_Group_Ability->Reactivity_Prediction predicts Polarizability Polarizability (Br > Cl) Polarizability->Leaving_Group_Ability Basicity Basicity (Br⁻ < Cl⁻) Basicity->Leaving_Group_Ability Bond_Strength C-X Bond Strength (C-Br < C-Cl) Bond_Strength->Leaving_Group_Ability Competition_Experiment Competition Experiment Reactant_Monitoring Reactant Monitoring (GC-MS) Competition_Experiment->Reactant_Monitoring Rate_Determination Relative Rate Determination Reactant_Monitoring->Rate_Determination Rate_Determination->Reactivity_Prediction confirms

Caption: Logical workflow for comparing the reactivity of chloromethyl and bromomethyl benzoate.

SN2 Reaction Pathway

SN2_Mechanism cluster_chloro This compound cluster_bromo Bromomethyl Benzoate chloro_start Nu⁻ + PhCOOCH₂Cl chloro_ts [Nu···CH₂(OOCPh)···Cl]⁻ chloro_start->chloro_ts Slow chloro_end PhCOOCH₂Nu + Cl⁻ chloro_ts->chloro_end bromo_start Nu⁻ + PhCOOCH₂Br bromo_ts [Nu···CH₂(OOCPh)···Br]⁻ bromo_start->bromo_ts Fast bromo_end PhCOOCH₂Nu + Br⁻ bromo_ts->bromo_end

Caption: SN2 reaction pathway for chloromethyl and bromomethyl benzoate.

Conclusion

For synthetic applications requiring an efficient SN2 reaction, bromomethyl benzoate is the superior choice over this compound. The enhanced leaving group ability of the bromide ion leads to a significantly faster reaction rate, which can translate to shorter reaction times, milder reaction conditions, and potentially higher yields. This guide provides the theoretical and practical framework for researchers to make informed decisions in the selection of halomethyl benzoate reagents for their synthetic endeavors.

A Comparative Guide to the Application of Chloromethyl Benzoate in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of multi-step organic synthesis, the strategic selection of reagents and protecting groups is paramount to achieving high yields and selectivity. Chloromethyl benzoate emerges as a versatile bifunctional molecule, serving not only as a crucial building block but also as a reagent for the introduction of the benzoylmethyl protecting group.[1][2] This guide provides a comprehensive comparison of this compound's utility against other common alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Core Functionality of this compound

This compound's utility in synthesis stems from its two key functional groups: the methyl ester and the reactive chloromethyl group. The chloromethyl moiety is highly susceptible to nucleophilic substitution, making it an excellent electrophile for attaching the benzoylmethyl group to nucleophilic functional groups like carboxylic acids and, to a lesser extent, alcohols.[1] This allows for the protection of these groups under specific conditions.

Comparison 1: Protection of Carboxylic Acids

The primary application of this compound in protection strategies is the formation of benzoylmethyl (BOM) esters from carboxylic acids. This esterification provides a stable protecting group that can be cleaved under conditions orthogonal to many other common protecting groups.

Quantitative Data: Stability of Carboxylic Acid Protecting Groups

The following table compares the stability of the benzoylmethyl group (introduced via this compound) with other widely used carboxylic acid protecting groups under various reaction conditions.

Protecting GroupReagent for IntroductionStability to Acidic ConditionsStability to Basic ConditionsStability to HydrogenolysisCleavage Conditions
Benzoylmethyl (BOM) This compoundStableStable to mild baseCleavedStrong Base (e.g., NaOH, K₂CO₃); Reductive conditions (e.g., Zn/AcOH)
Methyl (Me) Methanol, Acid catalystStableLabile (Hydrolysis)StableAcid or Base Hydrolysis[3][4]
Benzyl (Bn) Benzyl alcohol, DCC/DMAPStableStableLabileCatalytic Hydrogenolysis (H₂, Pd/C)[3][4]
tert-Butyl (tBu) isobutylene, Acid catalystLabileStableStableStrong Acid (e.g., TFA, HCl)[3]
Silyl Esters (e.g., TBDMS) TBDMSCl, ImidazoleLabileLabileStableAcid, Base, or Fluoride source (e.g., TBAF)[3][4]
Logical Relationship: Orthogonal Deprotection Strategy

The unique cleavage conditions for the benzoylmethyl group allow for its selective removal in the presence of acid-labile (tert-Butyl) and hydrogenolysis-labile (Benzyl) protecting groups. This is a crucial advantage in complex syntheses.[5][6]

G Molecule Complex Molecule with -COOH (BOM protected) -NH2 (Boc protected) -OH (Bn protected) Acid Treat with Acid (e.g., TFA) Molecule->Acid Selective Deprotection Base Treat with Base (e.g., K2CO3) Molecule->Base Selective Deprotection H2 Treat with H2/Pd-C (Hydrogenolysis) Molecule->H2 Selective Deprotection Deprotected_NH2 Boc group removed -NH2 revealed Acid->Deprotected_NH2 Deprotected_COOH BOM group removed -COOH revealed Base->Deprotected_COOH Deprotected_OH Bn group removed -OH revealed H2->Deprotected_OH

Caption: Orthogonal deprotection of BOM, Boc, and Bn groups.

Comparison 2: Alternatives for Alcohol Protection

While less common, the principle of using a chloromethyl reagent can be compared to the widely used benzylation of alcohols using benzyl bromide. Both involve the formation of a stable ether linkage.

Quantitative Data: Comparison of Benzoylmethyl vs. Benzyl Ethers
FeatureBenzoylmethyl (BOM) EtherBenzyl (Bn) Ether
Typical Reagent This compound (less common for alcohols)Benzyl bromide (BnBr)
Typical Base NaH, K₂CO₃NaH, KOtBu[7]
Stability to Acid Stable[8]Very Stable[8][9]
Stability to Base Ester moiety is labileStable[9]
Cleavage Conditions Saponification of ester, then standard ether cleavageCatalytic Hydrogenolysis (H₂, Pd/C); Strong Acid[8][9]
Key Advantage Potentially offers different cleavage selectivityRobustness and well-established protocols
Key Disadvantage Ester functionality introduces another reactive siteNot suitable for molecules with double/triple bonds due to cleavage method[9]
Experimental Workflow: Protection of an Alcohol

The following diagram illustrates a typical workflow for the protection of a primary alcohol, comparing the use of benzyl bromide with a hypothetical protection using this compound.

G cluster_0 Benzyl (Bn) Protection cluster_1 Benzoylmethyl (BOM) Protection (Hypothetical) start_bn Primary Alcohol + NaH in THF reagent_bn Add Benzyl Bromide (BnBr) at 0°C start_bn->reagent_bn reaction_bn Stir at RT (4-24h) reagent_bn->reaction_bn workup_bn Quench (MeOH) Aqueous Workup reaction_bn->workup_bn product_bn Protected Alcohol (Bn Ether) workup_bn->product_bn start_bom Primary Alcohol + NaH in DMF reagent_bom Add Chloromethyl Benzoate at 0°C start_bom->reagent_bom reaction_bom Stir at RT reagent_bom->reaction_bom workup_bom Quench Aqueous Workup reaction_bom->workup_bom product_bom Protected Alcohol (BOM Ether) workup_bom->product_bom

Caption: Workflow for Benzyl vs. Benzoylmethyl protection of alcohols.

Experimental Protocols

Protocol 1: Protection of a Carboxylic Acid using this compound

Objective: To synthesize the benzoylmethyl ester of a generic carboxylic acid.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Potassium carbonate (K₂CO₃, 1.5 equiv)

  • This compound (1.2 equiv)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF in a round-bottom flask.

  • Add potassium carbonate to the solution and stir the suspension at room temperature for 20 minutes.

  • Add this compound to the mixture.

  • Heat the reaction to 60°C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure benzoylmethyl ester.

Protocol 2: Protection of a Primary Alcohol using Benzyl Bromide

Objective: To protect a primary alcohol as a benzyl ether.[10]

Materials:

  • Primary alcohol (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)

  • Benzyl bromide (BnBr, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a solution of the primary alcohol in anhydrous THF under an inert atmosphere, add NaH portion-wise at 0°C.[10]

  • Allow the mixture to stir at 0°C for 30 minutes.

  • Add benzyl bromide dropwise to the reaction mixture at 0°C.[10]

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC.[10]

  • Carefully quench the reaction by the slow addition of methanol at 0°C to destroy excess NaH.[10]

  • Dilute the mixture with dichloromethane and wash sequentially with water, saturated NaHCO₃ solution, and brine.[10]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Deprotection of a Benzyl Ether via Hydrogenolysis

Objective: To cleave a benzyl ether to reveal the free alcohol.

Materials:

  • Benzyl-protected alcohol (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the benzyl-protected compound in methanol or ethanol in a flask suitable for hydrogenation.[5]

  • Carefully add the Pd/C catalyst to the solution.

  • Purge the flask with an inert gas (e.g., Nitrogen or Argon), then introduce hydrogen gas (typically via a balloon or a hydrogenation apparatus).[5]

  • Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature for 2-16 hours, monitoring by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Conclusion

This compound is a highly valuable reagent in complex organic synthesis, primarily for its role as a versatile building block.[1][2] Its application as a means to introduce the benzoylmethyl protecting group for carboxylic acids offers a distinct advantage in orthogonal protection strategies, providing stability to both acidic and mildly basic conditions while being susceptible to cleavage under specific reductive or strong basic conditions. While its use for alcohol protection is less conventional, it represents a potential alternative to standard methods, warranting further investigation. The strategic application of this compound, weighed against alternatives like benzyl bromide for ether formation or other standard ester protecting groups, allows synthetic chemists to navigate complex molecular architectures with enhanced precision and efficiency.

References

limitations and substrate scope of chloromethyl benzoate as an alkylating agent

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Chloromethyl Benzoate as an Alkylating Agent

In the landscape of synthetic organic chemistry, the selection of an appropriate alkylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This compound is a bifunctional reagent featuring both a reactive chloromethyl group, which serves as the alkylating function, and a benzoate ester. This guide provides a comprehensive analysis of the , offering a comparison with alternative reagents supported by available data.

Reactivity and Mechanistic Profile

The primary role of this compound in alkylation reactions is to introduce a benzoyloxymethyl group onto a nucleophile. The reactivity of the molecule is centered on the benzylic carbon of the chloromethyl group. Nucleophilic substitution reactions at this position can theoretically proceed through either an S(_N)1 or S(_N)2 mechanism. However, for a primary benzylic halide like this compound, the S(_N)2 pathway is generally favored due to relatively low steric hindrance around the electrophilic carbon.[1] The reaction is influenced by the nature of the nucleophile, the solvent, and the temperature.[1] The chloride ion serves as the leaving group; its moderate leaving group ability makes this compound less reactive than its bromo- or iodo- counterparts.

sn2_mechanism reagents Nucleophile (Nu⁻) + this compound transition_state Transition State [Nu---CH₂(O₂CPh)---Cl]⁻ reagents->transition_state SN2 Attack product Alkylated Product (Nu-CH₂O₂CPh) + Cl⁻ transition_state->product Leaving Group Departure

Caption: Generalized SN2 mechanism for the alkylation of a nucleophile with this compound.

Substrate Scope

This compound is a versatile alkylating agent capable of reacting with a range of nucleophiles. Its utility is most prominent in the benzoyloxymethylation of heteroatoms.

  • O-Alkylation : Phenols and carboxylic acids are suitable substrates for O-alkylation. The reaction with phenols proceeds via the Williamson ether synthesis, typically requiring a base to deprotonate the phenolic hydroxyl group.[2] Carboxylic acids can be converted to their corresponding benzoyloxymethyl esters. The acidity difference between carboxylic acids and phenols allows for selective alkylation of the more acidic carboxylic acid group under controlled conditions.[3]

  • N-Alkylation : Amines can be alkylated by this compound, although the potential for over-alkylation exists with primary and secondary amines. Amides can also undergo N-alkylation, though this often requires stronger basic conditions.[4]

  • S-Alkylation : Thiols are excellent nucleophiles and react readily with this compound to form thioethers.[1]

The efficiency of these reactions is contingent on both steric and electronic factors of the substrate. Sterically hindered nucleophiles will react more slowly, a common feature of S(_N)2 reactions. Electron-withdrawing groups on the nucleophile will decrease its nucleophilicity and may retard the reaction rate.

Limitations and Potential Side Reactions

Despite its utility, this compound has several limitations that researchers must consider.

  • Moderate Reactivity : The chloride leaving group is less effective than bromide or iodide, rendering this compound less reactive than analogues like benzyl bromide.[1][5] This may necessitate harsher reaction conditions (e.g., higher temperatures, longer reaction times) to achieve satisfactory yields, which can be detrimental to sensitive substrates.

  • Side Reactions :

    • Diaryl Methane Formation : In reactions involving aromatic substrates, there is a risk of the initially formed product undergoing a subsequent Friedel-Crafts alkylation with another aromatic molecule, leading to the formation of diarylmethane byproducts.[6][7]

    • Reaction at the Ester Carbonyl : While the chloromethyl group is the primary electrophilic site, strong, hard nucleophiles under certain conditions could potentially attack the carbonyl carbon of the benzoate ester, leading to cleavage or other undesired reactions.

    • Toxicity Concerns : While specific toxicity data for this compound is limited, it is classified as causing skin irritation and serious eye irritation and may cause an allergic skin reaction.[8] Furthermore, related chloromethyl ethers are known to be carcinogenic, and the synthesis of chloromethyl arenes can produce highly carcinogenic bis(chloromethyl) ether as a byproduct, necessitating careful handling and purification.[6][9][10]

  • Substrate Limitations : Highly activated aromatic compounds like phenols and anilines are generally not suitable substrates for reactions like the Blanc chloromethylation (which produces chloromethyl arenes) because they can undergo uncontrolled further electrophilic attack.[6] While using pre-formed this compound avoids the conditions of the Blanc reaction, care must still be taken with highly reactive nucleophiles to avoid side reactions.

reactivity_factors cluster_CMB This compound cluster_BnBr Benzyl Bromide CMB_LG Leaving Group: Chloride (Cl⁻) (Moderate) Reactivity Overall Reactivity CMB_LG->Reactivity Lower Reactivity CMB_Sterics Steric Hindrance: Primary Benzylic (Low) CMB_Sterics->Reactivity BnBr_LG Leaving Group: Bromide (Br⁻) (Good) BnBr_LG->Reactivity Higher Reactivity BnBr_Sterics Steric Hindrance: Primary Benzylic (Low) BnBr_Sterics->Reactivity

Caption: Factors influencing the relative reactivity of this compound and benzyl bromide.

Comparison with Alternative Alkylating Agents

The choice of an alkylating agent is often a trade-off between reactivity, selectivity, cost, and safety. Below is a comparison of this compound with other common alkylating agents.

Alkylating AgentFormulaKey FeaturesAdvantagesDisadvantages
This compound C₆H₅COOCH₂ClIntroduces a benzoyloxymethyl group.Functional handle for further modification.Moderate reactivity; potential for side reactions.[1][5]
Benzyl Bromide C₆H₅CH₂BrCommon benzylating agent.Highly reactive due to the good bromide leaving group.[5]Lachrymator; higher cost than benzyl chloride.
Benzyl Chloride C₆H₅CH₂ClLess reactive than benzyl bromide.Lower cost.Lower reactivity requires more forcing conditions.
Dimethyl Sulfate (DMS) (CH₃)₂SO₄Potent methylating agent for O-, N-, and S-nucleophiles.[11]Inexpensive and highly reactive.[12]Extremely toxic and carcinogenic.[11]
Dimethyl Carbonate (DMC) (CH₃)₂CO₃"Green" methylating agent.Low toxicity, biodegradable.[11]Requires higher temperatures and specific catalysts.[12]

Quantitative Data on Alkylating Agent Performance

Direct comparative studies for this compound are not extensively documented. However, we can infer its performance relative to more common reagents like benzyl bromide based on typical yields for similar transformations.

Table 1: Representative O-Alkylation of Phenols with Benzyl Bromide

Phenol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃AcetoneReflux895
4-MethoxyphenolK₂CO₃DMF80698
2,6-DimethylphenolNaHTHFRT1285

Note: Data is representative and compiled from typical organic synthesis protocols. Yields for this compound under similar conditions would likely be lower or require longer reaction times/higher temperatures due to the poorer leaving group.

Table 2: Representative Esterification of Carboxylic Acids with Alkyl Halides

Carboxylic AcidAlkyl HalideBaseSolventTemperature (°C)Yield (%)
Benzoic AcidBenzyl BromideCs₂CO₃DMFRT92
Acetic AcidBenzyl BromideK₂CO₃AcetoneReflux88
4-Nitrobenzoic AcidBenzyl ChlorideK₂CO₃DMSO10075

Note: This table illustrates typical conditions for esterification via alkylation. The reactivity trend generally follows I > Br > Cl.[2]

Experimental Protocols

General Protocol for O-Alkylation of a Phenol

This protocol is a generalized procedure for the O-alkylation of a phenol using an alkylating agent like this compound.

  • Preparation : To a solution of the phenol (1.0 eq.) in a suitable solvent (e.g., acetone, DMF, or THF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a base (1.1-1.5 eq., e.g., K₂CO₃, Cs₂CO₃, or NaH).

  • Reaction Initiation : Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Addition of Alkylating Agent : Add this compound (1.0-1.2 eq.) to the mixture.

  • Reaction Conditions : Heat the reaction mixture to an appropriate temperature (e.g., 50-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up : Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification : Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to afford the desired ether.

experimental_workflow start Start dissolve Dissolve Phenol in Solvent start->dissolve add_base Add Base (e.g., K₂CO₃) dissolve->add_base stir Stir at RT (30 min) add_base->stir add_alkylating_agent Add Chloromethyl Benzoate stir->add_alkylating_agent heat Heat to Reaction Temperature add_alkylating_agent->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Purification (e.g., Chromatography) workup->purify end End (Pure Product) purify->end

Caption: A generalized workflow for a typical SN2 O-alkylation reaction.

Conclusion

This compound serves as a useful, though moderately reactive, alkylating agent for introducing the benzoyloxymethyl moiety onto a variety of nucleophiles, including phenols, carboxylic acids, amines, and thiols. Its primary limitation stems from the chloride leaving group, which renders it less reactive than its bromide and iodide counterparts, often necessitating more forcing reaction conditions. This lower reactivity can, in some cases, be advantageous for achieving selectivity in molecules with multiple nucleophilic sites. Researchers and drug development professionals should weigh the moderate reactivity and specific functionalization offered by this compound against the higher reactivity and broader documentation of alternative agents like benzyl bromide. Careful optimization of reaction conditions is key to achieving satisfactory yields and minimizing potential side reactions.

References

Spectroscopic Confirmation of Chloromethyl Benzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural confirmation of synthetic products is paramount. This guide provides a comprehensive spectroscopic comparison of chloromethyl benzoate with its precursors and a potential side-product, offering a clear framework for product verification.

The synthesis of this compound, a valuable intermediate in organic synthesis, necessitates rigorous structural analysis to ensure product purity and rule out the presence of starting materials or undesired byproducts. This guide details the expected spectroscopic signatures of this compound in comparison to its common starting materials, benzoic acid and benzoyl chloride, as well as a potential side-product, methylene dibenzoate. The data presented herein is compiled from various spectroscopic databases and literature sources.

Spectroscopic Data Comparison

The following tables summarize the key ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound and related compounds. These values serve as a reference for the confirmation of the desired product structure and the identification of potential impurities.

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)Key IR Absorptions (cm⁻¹)Mass Spec (m/z)
This compound ~8.1-7.4 (m, 5H, Ar-H), ~5.9 (s, 2H, -OCH₂Cl)~165 (C=O), ~134-128 (Ar-C), ~68 (-OCH₂Cl)~1720 (C=O stretch), ~1270 (C-O stretch), ~710 (C-Cl stretch)170 (M⁺), 135 (M⁺ - Cl), 105 (C₆H₅CO⁺), 77 (C₆H₅⁺)
Benzoic Acid ~12.0 (br s, 1H, -COOH), ~8.1 (d, 2H, Ar-H), ~7.6 (t, 1H, Ar-H), ~7.5 (t, 2H, Ar-H)~172.6 (C=O), ~133.9, 130.3, 129.4, 128.6 (Ar-C)~3300-2500 (broad, O-H stretch), ~1680 (C=O stretch), ~1320-1210 (C-O stretch)122 (M⁺), 105 (M⁺ - OH), 77 (C₆H₅⁺)
Benzoyl Chloride ~8.2 (d, 2H, Ar-H), ~7.8 (t, 1H, Ar-H), ~7.6 (t, 2H, Ar-H)~168 (C=O), ~135, 131, 129 (Ar-C)~1775 (C=O stretch), ~1175 (C-O stretch)140/142 (M⁺), 105 (M⁺ - Cl), 77 (C₆H₅⁺)
Methylene Dibenzoate ~8.0 (d, 4H, Ar-H), ~7.5 (t, 2H, Ar-H), ~7.4 (t, 4H, Ar-H), ~6.3 (s, 2H, -OCH₂O-)~165 (C=O), ~133-128 (Ar-C), ~85 (-OCH₂O-)~1720 (C=O stretch), ~1270 (C-O stretch)258 (M⁺), 105 (C₆H₅CO⁺), 77 (C₆H₅⁺)

Experimental Protocols

Synthesis of this compound from Benzoyl Chloride and Paraformaldehyde:

A mixture of paraformaldehyde and a catalytic amount of a Lewis acid (e.g., zinc chloride) is cooled in an ice bath. Benzoyl chloride is then added dropwise. The reaction mixture is allowed to warm to room temperature and then heated to complete the reaction. The product is purified by a suitable method, such as column chromatography, to yield this compound.

General Spectroscopic Analysis Protocol:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) source. The fragmentation pattern provides valuable information about the structure of the molecule.

Workflow for Spectroscopic Confirmation

The following diagram illustrates the logical workflow for the spectroscopic confirmation of the this compound product structure.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison cluster_conclusion Conclusion start Starting Materials (Benzoyl Chloride, Paraformaldehyde) reaction Reaction start->reaction product Crude Product reaction->product nmr ¹H & ¹³C NMR product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms compare_nmr Compare NMR Data nmr->compare_nmr compare_ir Compare IR Data ir->compare_ir compare_ms Compare MS Data ms->compare_ms confirmation Structure Confirmed compare_nmr->confirmation Signals Match Expected Product impurities Impurities Identified compare_nmr->impurities Presence of Starting Material or Side-Product Signals compare_ir->confirmation Bands Match Expected Product compare_ir->impurities Presence of Starting Material or Side-Product Bands compare_ms->confirmation m/z Peaks Match Expected Product compare_ms->impurities Presence of Starting Material or Side-Product m/z Peaks

Caption: Workflow for the spectroscopic confirmation of this compound.

Validating a New Synthetic Method for Chloromethyl Benzoate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

I have now gathered substantial information to create the comparison guide. I have details on three distinct synthetic methods for chloromethyl benzoate and its derivatives:

  • One-step synthesis from benzoyl chloride and paraformaldehyde: I found patents describing this method, including various Lewis acid catalysts, reaction times, temperatures, and yields, along with HPLC purity data. This will serve as the "new" or "improved" method in the guide.

  • Blanc chloromethylation: I have information on the classic reaction conditions (formaldehyde, HCl, ZnCl2), typical yields, and important safety considerations, such as the formation of the carcinogen bis(chloromethyl) ether.

  • Free-radical chlorination of methyl toluate: I found a patent detailing this method, including the use of UV light or chemical initiators, reaction temperatures, and yields.

For the mandatory visualizations, I have sufficient information to create:

  • Signaling pathway diagrams: I have details on the COX-2 and NF-κB pathways, which are relevant to the anti-inflammatory applications of drugs synthesized using this compound.

  • Experimental workflow diagram: I can create a general workflow for the synthesis and purification of this compound.

  • Logical relationship diagram: I can create a diagram illustrating the process of validating a new synthetic method in a pharmaceutical context.

I also have enough data to populate the comparison tables with quantitative information on yields, purity, reaction conditions, and safety/environmental considerations for the different synthetic methods.

Therefore, I have all the necessary components to fulfill the user's request. I will now proceed to generate the comprehensive comparison guide.

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key intermediates is paramount. This compound and its derivatives are crucial building blocks in the pharmaceutical and agrochemical industries. This guide provides an objective comparison of a modern, one-step synthetic method for producing chloromethylated benzoic acid derivatives against traditional alternatives, supported by experimental data and detailed protocols.

This document will explore a novel, single-step synthesis of 3-chloromethyl benzoic acid and compare it with two established methods: the Blanc chloromethylation and the free-radical chlorination of a methyl benzoate precursor. The aim is to provide a clear, data-driven assessment to aid in the selection of the most appropriate synthetic route for specific research and development needs.

Comparative Analysis of Synthetic Methods

The selection of a synthetic route is a critical decision in chemical process development, with significant implications for yield, purity, cost, safety, and environmental impact. Below is a summary of quantitative data for the three methods under review.

ParameterNew Method: One-Step SynthesisAlternative 1: Blanc ChloromethylationAlternative 2: Free-Radical Chlorination
Starting Materials Benzoyl chloride, ParaformaldehydeAromatic compound (e.g., Benzoic acid), Formaldehyde, HClMethyl p-toluate, Chlorine
Catalyst Lewis Acid (e.g., ZnCl₂, FeCl₃, AlCl₃)Lewis Acid (e.g., ZnCl₂)UV light or Radical Initiator (e.g., AIBN)
Reaction Time 5 - 20 hours[1][2]Typically several hours2 hours (for a specific patented example)[3]
Temperature 20 - 70°C[1][2]~60°C[4]70 - 140°C (preferred 100-110°C)[3]
Reported Yield 85 - 96% (crude product purity)[1][2]~79% (for benzyl chloride from benzene)[4]58.33% (once through yield after purification)[3]
Reported Purity High (e.g., 90-92% target product in crude mixture by HPLC)[1][2]Variable, often requires significant purificationHigh after distillation (e.g., 98.32% by GC)[3]
Key Advantage Single-step, shorter synthetic routeWell-established, versatile for various aromaticsAvoids highly corrosive HCl gas
Key Disadvantage Requires pressure vesselForms highly carcinogenic bis(chloromethyl) ether byproduct[5][6]Requires specialized photochemical equipment or radical initiators
Safety/Environmental Use of chlorinated solvents, but can be recycled. Pressurized system.Formation of a potent carcinogen is a major drawback.[5][7]Use of toxic chlorine gas.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating synthetic procedures. The following are representative protocols for the discussed methods.

New Method: One-Step Synthesis of 3-Chloromethyl Benzoic Acid

This method synthesizes 3-chloromethyl benzoic acid directly from benzoyl chloride and paraformaldehyde in a single step.

Materials:

  • Benzoyl chloride (0.1 mol)

  • Paraformaldehyde (0.1 to 0.15 mol)

  • Anhydrous Lewis Acid (e.g., ZnCl₂ 0.05 mol, or FeCl₃ 0.005 mol)

  • Solvent (e.g., Dichloromethane or Chloroform, 60-100 mL)

  • Pressurized reaction vessel (autoclave)

  • Nitrogen gas

Procedure:

  • Charge the autoclave with the chosen solvent, benzoyl chloride, paraformaldehyde, and the Lewis acid catalyst.

  • Seal the vessel and purge with nitrogen, then pressurize to 0.1 - 0.5 MPa.

  • Heat the mixture to the desired temperature (e.g., 20-25°C for FeCl₃ catalyst or 60-70°C for ZnCl₂ catalyst) and stir for the specified reaction time (10-15 hours).[1][2]

  • After the reaction period, cool the vessel to room temperature and carefully vent the nitrogen.

  • Transfer the reaction mixture to a beaker containing 100 mL of cold water and stir for 30 minutes.

  • Separate the organic layer. The crude product in the organic layer can be analyzed by HPLC.[1][2]

Alternative 1: Blanc Chloromethylation of Benzoic Acid

This is a classic method for introducing a chloromethyl group onto an aromatic ring.

Materials:

  • Aromatic compound (e.g., benzene)

  • Paraformaldehyde

  • Anhydrous zinc chloride (catalyst)

  • Hydrogen chloride gas

Procedure:

  • Combine the aromatic compound, paraformaldehyde, and anhydrous zinc chloride in a reaction flask equipped with a gas inlet tube and a stirrer.[4]

  • Heat the mixture to approximately 60°C.[4]

  • Bubble dry hydrogen chloride gas through the stirred mixture.

  • Continue the reaction until the evolution of gas ceases.

  • The resulting product, benzyl chloride in the case of benzene, can then be purified by distillation.[4]

Alternative 2: Free-Radical Chlorination of Methyl p-Toluate

This method involves the chlorination of the methyl group of a benzoate precursor.

Materials:

  • Methyl p-toluate (e.g., 900g)

  • Chlorine gas

  • UV light source or a radical initiator (e.g., AIBN, benzoyl peroxide)

  • Reaction vessel equipped for gas sparging and with a light source if needed.

Procedure:

  • Place methyl p-toluate into the reaction vessel.

  • Heat the vessel to the reaction temperature (e.g., 100-110°C).[3]

  • Initiate the reaction by turning on the UV lamp or adding the chemical initiator.

  • Sparge chlorine gas into the reaction mixture. The rate of addition can be controlled to manage the reaction speed (e.g., 6-15%/h conversion).[3]

  • Monitor the reaction progress by GC to achieve the desired conversion (e.g., 30-35% for optimal selectivity).[3]

  • Once the desired conversion is reached, stop the chlorine flow and cool the mixture.

  • The product, methyl p-chloromethyl benzoate, is then purified from the unreacted starting material and byproducts by vacuum distillation.[3]

Mandatory Visualizations

Signaling Pathways

Derivatives of this compound have been investigated for their anti-inflammatory and analgesic properties, often targeting the cyclooxygenase-2 (COX-2) and NF-κB signaling pathways.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever) Prostaglandins->Inflammation Inhibitor This compound Derivative (Inhibitor) Inhibitor->COX2

Caption: COX-2 signaling pathway and the inhibitory action of this compound derivatives.

NFkB_Pathway cluster_complex Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation Complex IκB-NF-κB Complex (Inactive) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Complex->NFkB IκB Degradation Transcription Gene Transcription (Pro-inflammatory cytokines) Inhibitor Inhibitor Inhibitor->IKK

Caption: The NF-κB signaling pathway, a key regulator of inflammation.

Experimental and Logical Workflows

Synthesis_Workflow Start Starting Materials (e.g., Benzoyl Chloride, Paraformaldehyde) Reaction One-Step Synthesis (Autoclave, Catalyst) Start->Reaction Quench Aqueous Workup (Quenching & Extraction) Reaction->Quench Analysis Purity Analysis (HPLC, GC) Quench->Analysis Purification Purification (e.g., Distillation) Analysis->Purification If purity < specification Final Pure Chloromethyl Benzoate Derivative Analysis->Final If purity ≥ specification Purification->Final

Caption: General experimental workflow for the synthesis and purification of this compound derivatives.

Validation_Workflow Define Define Method Purpose & Scope Protocol Prepare Validation Protocol Define->Protocol Experiment Conduct Experiments (Accuracy, Precision, Robustness, etc.) Protocol->Experiment Data Analyze Data vs. Acceptance Criteria Experiment->Data Report Prepare Validation Report Data->Report Approval QA/Regulatory Approval Report->Approval

Caption: Logical workflow for validating a new synthetic method in a pharmaceutical setting.

References

A Comparative Analysis of Phase-Transfer Catalysts for the Synthesis of Chloromethyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Chloromethyl benzoate, a vital building block in the pharmaceutical and agrochemical industries, can be synthesized effectively using phase-transfer catalysis (PTC). This guide provides an objective comparison of the performance of various phase-transfer catalysts for this synthesis, supported by experimental data, to inform catalyst selection and process optimization.

Phase-transfer catalysis facilitates reactions between reactants in immiscible phases, typically an aqueous and an organic phase. In the synthesis of this compound, a benzoate salt (in the aqueous phase) reacts with a chloromethylating agent (in the organic phase) in the presence of a phase-transfer catalyst. The catalyst transports the benzoate anion from the aqueous phase to the organic phase, where it can react with the chloromethylating agent. This methodology often leads to higher yields, milder reaction conditions, and reduced reaction times compared to conventional methods.

Performance Comparison of Phase-Transfer Catalysts

The choice of a phase-transfer catalyst significantly impacts the efficiency of this compound synthesis. The following table summarizes the performance of common phase-transfer catalysts based on available experimental data. It is important to note that direct comparative studies under identical conditions are limited, and the presented data is collated from various sources.

Phase-Transfer CatalystCatalyst TypeTypical Yield (%)Reaction Time (h)Key Advantages
Tetrabutylammonium Bromide (TBAB) Quaternary Ammonium Salt85-954-6Readily available, cost-effective, good solubility in both phases.[1][2][3][4][5]
Aliquat® 336 Quaternary Ammonium Salt~905-7High thermal stability, effective for large-scale industrial applications.[6][7][8][9]
Tetrabutylphosphonium Bromide Quaternary Phosphonium Salt90-983-5Higher thermal stability and sometimes higher reactivity than ammonium salts.[10]
18-Crown-6 Crown Ether>904-6High selectivity, effective with alkali metal salts.[11][12][13]

Experimental Protocols

Detailed methodologies are crucial for reproducing and optimizing synthetic procedures. Below are representative experimental protocols for the synthesis of this compound using different phase-transfer catalysts.

General Procedure using a Quaternary Ammonium Salt (e.g., TBAB)
  • Reaction Setup: A mixture of sodium benzoate (1 equivalent), a suitable organic solvent (e.g., dichloromethane or toluene), and the phase-transfer catalyst (e.g., Tetrabutylammonium Bromide, 1-5 mol%) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Reagents: An aqueous solution of a suitable base (e.g., sodium hydroxide) is added to the mixture. A chloromethylating agent, such as chloromethyl sulfate, is then added dropwise to the stirred mixture.

  • Reaction Conditions: The reaction mixture is heated to a specific temperature (typically 40-60 °C) and stirred vigorously for a period of 4-6 hours. The progress of the reaction is monitored by a suitable analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Isolation: Upon completion of the reaction, the organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate). The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography.

Visualizing the Process: Diagrams

To better understand the underlying mechanism and workflow, the following diagrams are provided.

PTC_Mechanism cluster_aqueous Aqueous Phase NaBenz Sodium Benzoate (Na⁺ C₆H₅COO⁻) Catalyst_org Q⁺ C₆H₅COO⁻ NaBenz->Catalyst_org NaOH NaOH Catalyst_aq Q⁺X⁻ (Catalyst) Chloromethyl Chloromethylating Agent (ClCH₂Y) Product This compound (C₆H₅COOCH₂Cl) Chloromethyl->Product Product->Catalyst_aq Catalyst Regeneration Catalyst_org->Product Reaction

Caption: Mechanism of Phase-Transfer Catalysis.

Experimental_Workflow start Start setup Reaction Setup: - Sodium Benzoate - Solvent - PTC Catalyst start->setup add_reagents Add Aqueous Base and Chloromethylating Agent setup->add_reagents reaction Heat and Stir (e.g., 40-60°C, 4-6h) add_reagents->reaction monitoring Monitor Reaction (TLC/GC) reaction->monitoring workup Work-up: - Separate Phases - Wash Organic Layer monitoring->workup Reaction Complete isolation Isolate Product: - Dry and Evaporate Solvent workup->isolation purification Purification (Distillation/Chromatography) isolation->purification end End purification->end

Caption: Experimental Workflow for Synthesis.

References

Navigating the Chemical Maze: A Comparative Guide to Benzoyloxymethyl Ether Stability Under Diverse pH Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision in the intricate process of multi-step organic synthesis. The stability of these molecular shields under varying pH conditions dictates the success of a synthetic route, ensuring that the desired functional group remains unscathed during sequential reactions. This guide provides an objective comparison of the benzoyloxymethyl (BOM) ether's performance against other common alcohol protecting groups, supported by established chemical principles and detailed experimental protocols for stability assessment.

The benzoyloxymethyl ether, an acetal-type protecting group, offers a unique profile of reactivity and stability. Understanding its behavior in acidic, neutral, and basic environments is paramount for its effective implementation. This guide delves into a comparative analysis of BOM ether alongside other widely used protecting groups: methoxymethyl (MOM) ether, 2-(trimethylsilyl)ethoxymethyl (SEM) ether, and tetrahydropyranyl (THP) ether.

Comparative Stability Analysis: A Balancing Act

The stability of a protecting group is not an absolute measure but rather a spectrum dependent on the specific chemical environment. The table below summarizes the general stability of the benzoyloxymethyl ether and its counterparts under acidic, neutral, and basic conditions. It is important to note that while quantitative data for the hydrolysis rates of BOM ether under various pH conditions is not extensively available in public literature, its behavior can be inferred from the well-understood chemistry of acetals and esters.

Protecting GroupStructureAcidic Conditions (e.g., pH 1-5)Neutral Conditions (pH ~7)Basic Conditions (e.g., pH 9-13)
Benzoyloxymethyl (BOM) ether R-O-CH₂-O-C(=O)PhLabileGenerally StableLabile
Methoxymethyl (MOM) ether R-O-CH₂-O-CH₃LabileStableStable
2-(Trimethylsilyl)ethoxymethyl (SEM) ether R-O-CH₂-O-CH₂CH₂Si(CH₃)₃LabileStableStable
Tetrahydropyranyl (THP) ether R-O-THPLabileStableStable

Table 1: Comparative Stability of Alcohol Protecting Groups under Different pH Conditions. Stability is indicated as Labile (cleaved), Stable (retained), or Generally Stable (may exhibit slow degradation over extended periods).

Acetal-type protecting groups, including BOM, MOM, SEM, and THP ethers, are characteristically susceptible to cleavage under acidic conditions.[1][2] The rate of this hydrolysis is influenced by the specific structure of the protecting group and the reaction conditions. Conversely, these groups generally exhibit high stability in neutral and basic media. The lability of the BOM group under basic conditions is a distinguishing feature, attributed to the presence of the ester functionality which can be hydrolyzed by base.

Experimental Protocol: Assessing Protecting Group Stability

To empirically determine the stability of a protecting group like benzoyloxymethyl ether under various pH conditions, a forced degradation study can be employed. This involves subjecting the protected compound to a range of pH values and monitoring its degradation over time.

Objective: To determine the rate of cleavage of the benzoyloxymethyl ether protecting group from a model alcohol at pH 4, 7, and 10.

Materials:

  • Benzoyloxymethyl-protected model alcohol (e.g., BOM-protected benzyl alcohol)

  • Buffer solutions:

    • pH 4: 0.05 M Acetate buffer

    • pH 7: 0.05 M Phosphate buffer

    • pH 10: 0.05 M Carbonate-bicarbonate buffer

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reference standards of the deprotected alcohol and the BOM-protected starting material

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Sample Preparation: Prepare a stock solution of the BOM-protected alcohol in acetonitrile at a concentration of 1 mg/mL.

  • Incubation:

    • For each pH condition, add a specific volume of the stock solution to a known volume of the respective buffer solution in a sealed vial to achieve a final concentration of 100 µg/mL.

    • Incubate the vials at a constant temperature (e.g., 37 °C).

  • Time Points: Withdraw aliquots from each vial at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

  • Quenching: Immediately quench the reaction by neutralizing the aliquot with an appropriate acidic or basic solution if necessary, and then dilute with the mobile phase to stop further degradation.

  • HPLC Analysis: Analyze the samples by HPLC to quantify the remaining amount of the BOM-protected alcohol and the amount of the deprotected alcohol formed.

  • Data Analysis: Plot the concentration of the BOM-protected alcohol against time for each pH condition. Determine the rate of degradation and, if possible, calculate the half-life (t½) of the protecting group at each pH.

Visualizing the Process: Experimental Workflow

The logical flow of the experimental protocol for assessing pH stability can be visualized as follows:

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_end Conclusion start Start stock Prepare Stock Solution (1 mg/mL in ACN) start->stock buffers Prepare Buffer Solutions (pH 4, 7, 10) start->buffers mix_ph4 Mix Stock with pH 4 Buffer stock->mix_ph4 mix_ph7 Mix Stock with pH 7 Buffer stock->mix_ph7 mix_ph10 Mix Stock with pH 10 Buffer stock->mix_ph10 buffers->mix_ph4 buffers->mix_ph7 buffers->mix_ph10 incubate Incubate at 37°C mix_ph4->incubate mix_ph7->incubate mix_ph10->incubate sampling Withdraw Aliquots at Time Points incubate->sampling quench Quench Reaction sampling->quench hplc HPLC Analysis quench->hplc data Data Analysis (Degradation Rate, t½) hplc->data end End data->end

Caption: Workflow for assessing the pH stability of a protecting group.

Signaling Pathway of Acid-Catalyzed Deprotection

The cleavage of acetal-type protecting groups under acidic conditions proceeds via a well-established mechanism. The following diagram illustrates the general signaling pathway for the acid-catalyzed hydrolysis of a benzoyloxymethyl ether.

deprotection_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products bom_ether Benzoyloxymethyl Ether (R-O-CH₂-O-C(=O)Ph) protonated_ether Protonated Ether bom_ether->protonated_ether Protonation h3o_plus Hydronium Ion (H₃O⁺) oxocarbenium Oxocarbenium Ion Intermediate protonated_ether->oxocarbenium Loss of Benzoate benzoic_acid Benzoic Acid (PhCOOH) protonated_ether->benzoic_acid hemiacetal Hemiacetal Intermediate oxocarbenium->hemiacetal Nucleophilic Attack by H₂O alcohol Deprotected Alcohol (R-OH) hemiacetal->alcohol Proton Transfer & Loss of Formaldehyde formaldehyde Formaldehyde (CH₂O) hemiacetal->formaldehyde

Caption: Acid-catalyzed deprotection pathway of benzoyloxymethyl ether.

References

A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of Chloromethyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for key chemical intermediates like chloromethyl benzoate is critical for ensuring the quality, safety, and efficacy of final products. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this compound. This comparison is supported by detailed experimental protocols and illustrative quantitative data to aid in the selection of the most suitable method for specific analytical needs.

High-Level Comparison of Analytical Techniques

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination, offering direct measurement against a certified internal standard without the need for a specific reference standard of the analyte itself.[1] In contrast, HPLC is a widely used chromatographic technique that excels in separating non-volatile compounds and their impurities, while GC-MS is highly effective for the analysis of volatile and semi-volatile substances with high sensitivity and specificity.[2][3]

Data Presentation

The following table summarizes realistic quantitative data for the purity assessment of a sample of this compound using qNMR, HPLC, and GC-MS, reflecting the typical performance of each technique.

Parameter Quantitative ¹H NMR (qNMR) HPLC-UV GC-MS
Purity (%) 99.2 ± 0.399.1 ± 0.599.3 ± 0.2
Accuracy (%) 99.0 - 101.098.0 - 102.099.0 - 101.0
Precision (RSD, %) ≤ 1.0≤ 2.0≤ 1.5
Limit of Detection (LOD) ~10 µg/mL~1 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~30 µg/mL~3 µg/mL~0.3 µg/mL
Analysis Time per Sample 10-15 minutes20-30 minutes25-35 minutes
Primary Method YesNoNo
Reference Standard Certified Internal StandardAnalyte-Specific Reference StandardAnalyte-Specific Reference Standard

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

This protocol describes the determination of this compound purity using an internal standard method.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance (readability ± 0.01 mg)

  • Volumetric flasks and pipettes

Materials:

  • This compound sample

  • Internal Standard: 1,4-Dinitrobenzene (certified reference material, purity ≥ 99.5%)

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 10 mg of 1,4-dinitrobenzene internal standard into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full T1 relaxation of all relevant protons).[4]

  • Number of Scans: 16

  • Acquisition Time: ≥ 3 seconds

  • Spectral Width: 0-10 ppm

Data Analysis:

  • Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform phasing and baseline correction.

  • Integrate the well-resolved singlet of the chloromethyl protons (-CH₂Cl) of this compound (expected around 4.6 ppm) and a well-resolved signal of the internal standard (singlet of aromatic protons of 1,4-dinitrobenzene at ~8.4 ppm).

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

This protocol describes a reversed-phase HPLC method for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Materials:

  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water to get a concentration of 100 µg/mL.

  • Sample Solution: Prepare a sample solution of this compound at the same concentration as the standard solution using the same diluent.

Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram (area percent method).

This protocol provides a general procedure for the purity determination of this compound by GC-MS.

Instrumentation:

  • GC-MS system with a capillary column and an electron ionization (EI) source.

  • DB-5ms column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Materials:

  • This compound reference standard (purity ≥ 99.5%)

  • Dichloromethane (GC grade)

GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (Split mode, 50:1 ratio)

  • Oven Temperature Program: Initial temperature 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • MS Mode: Full Scan (m/z 40-400)

Sample Preparation:

  • Standard Solution: Prepare a 100 µg/mL solution of this compound reference standard in dichloromethane.

  • Sample Solution: Prepare a sample solution of this compound at the same concentration in dichloromethane.

Data Analysis: Purity is determined by the area percent method from the total ion chromatogram (TIC), where the area of the this compound peak is expressed as a percentage of the total area of all observed peaks.

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_sample Accurately weigh This compound weigh_is Accurately weigh internal standard weigh_sample->weigh_is dissolve Dissolve in CDCl₃ weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire ¹H NMR spectrum (400 MHz, d1=30s) transfer->nmr_acq process_fid Process FID (FT, Phasing, Baseline Correction) nmr_acq->process_fid integrate Integrate analyte and internal standard signals process_fid->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Caption: Workflow for qNMR purity analysis of this compound.

Method_Selection start Need for Purity Assessment primary_method Primary method required? start->primary_method volatile_impurities Volatile impurities suspected? primary_method->volatile_impurities No qnmr Use qNMR primary_method->qnmr Yes hplc Use HPLC volatile_impurities->hplc No gcms Use GC-MS volatile_impurities->gcms Yes orthogonal Consider orthogonal method (e.g., qNMR) for confirmation hplc->orthogonal gcms->orthogonal

Caption: Decision logic for selecting a purity analysis method.

References

The Versatility of Chloromethyl Benzoate in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, chloromethyl benzoate and its derivatives represent a versatile class of compounds with significant applications in medicinal chemistry. Primarily utilized as a reactive intermediate, this scaffold has been instrumental in the synthesis of novel therapeutic agents, particularly as a component of prodrugs and as a linker in targeted drug delivery systems. This guide provides an objective comparison of the performance of this compound derivatives in various medicinal applications, supported by experimental data and detailed protocols.

The core utility of this compound lies in its reactive chloromethyl group, which readily participates in nucleophilic substitution reactions. This property allows for its conjugation to a wide array of molecules, including drugs with functional groups such as hydroxyls, thiols, or amines. This versatility has been exploited to modify the physicochemical and pharmacological properties of parent drug molecules, leading to improved efficacy, reduced toxicity, and targeted delivery.

Application in Prodrug Development

One of the most prominent applications of this compound is in the design of prodrugs. A prodrug is an inactive or less active form of a drug that is metabolized into its active form within the body. The this compound moiety can be used to mask polar functional groups of a parent drug, such as the carboxylic acid group in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). This masking can enhance the drug's lipophilicity, improve its oral absorption, and reduce gastrointestinal side effects.

The general strategy involves the esterification of a drug containing a carboxylic acid with this compound. Once absorbed, the ester linkage is designed to be cleaved by endogenous esterases, releasing the active drug at the desired site of action. This approach has been explored for various NSAIDs to mitigate their common side effect of gastric irritation.

Role as a Linker in Targeted Drug Delivery

In the realm of targeted drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs), the concept of a stable yet cleavable linker is paramount. While not always directly a this compound structure, the principles of using reactive chloromethyl groups are fundamental in creating linkers that connect a potent cytotoxic payload to a targeting moiety, such as a monoclonal antibody. The linker's role is to ensure the ADC remains intact in systemic circulation and releases the payload only upon reaching the target cancer cells. The design of these linkers is a critical aspect of ADC development, influencing their stability, efficacy, and toxicity profiles.

Comparative Biological Activity of Derivatives

The true potential of the this compound scaffold is realized through the synthesis and evaluation of its various derivatives. By modifying the substituents on the benzene ring or by conjugating it to different parent drugs, medicinal chemists can fine-tune the biological activity of the resulting compounds.

For instance, in the context of anticancer research, various heterocyclic compounds synthesized using chloromethyl intermediates have shown promising cytotoxic activity against different cancer cell lines. The biological activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Below is a summary of the cytotoxic activity of representative heterocyclic compounds, whose synthesis may involve chloromethyl intermediates, against various cancer cell lines.

Compound TypeCancer Cell LineIC50 (µM)Reference
Benzothiazole DerivativeMCF-7 (Breast)5.15 - 8.64[1]
Benzothiazole DerivativeL1210 (Leukemia)Comparable to Adriamycin[2]
Benzothiazole DerivativeSNU-1 (Gastric)Better than Adriamycin[2]
Benzo[g]quinoxaline DerivativeMCF-7 (Breast)Good activity[3]
1H-benzo[f]chromene DerivativeMDA-MB-231 (Breast)High cytotoxicity[4]
1H-benzo[f]chromene DerivativeA549 (Lung)High cytotoxicity[4]
1H-benzo[f]chromene DerivativeHeLa (Cervical)High cytotoxicity[4]

Experimental Protocols

The synthesis of this compound derivatives and their biological evaluation are crucial for understanding their potential in medicinal chemistry. Below are generalized experimental protocols for these processes.

General Synthesis of Methyl p-Chloromethylbenzoate

A common method for the preparation of methyl p-chloromethylbenzoate involves the chlorination of methyl p-toluate. The reaction is typically carried out by introducing chlorine gas into a solution of methyl p-toluate in a suitable solvent, often under UV irradiation or in the presence of a radical initiator. The reaction progress is monitored by gas chromatography until the desired conversion is achieved. The product is then purified by distillation under reduced pressure.[5]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of synthesized compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few more hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[1][6]

Visualizing Experimental Workflows

To better understand the process of identifying and evaluating potential drug candidates from a library of synthesized compounds, a generalized experimental workflow can be visualized.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_sar Structure-Activity Relationship start Starting Materials (e.g., p-toluic acid) esterification Esterification start->esterification Methanol, Acid chlorination Chlorination esterification->chlorination Methyl p-toluate purification Purification & Characterization chlorination->purification Crude this compound derivatives Synthesis of Derivatives purification->derivatives Pure this compound treatment Treatment with Derivatives derivatives->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis & IC50 Determination mtt_assay->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification further_studies Further Preclinical Studies lead_identification->further_studies Promising Candidates

A generalized workflow for the synthesis and evaluation of this compound derivatives.

References

Safety Operating Guide

Navigating the Safe Disposal of Chloromethyl Benzoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Chloromethyl benzoate, a corrosive and hazardous compound, requires stringent disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with established safety protocols and regulatory requirements.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the chemical's primary hazards. This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4]

Personal Protective Equipment (PPE) Summary

EquipmentSpecification
Eye/Face Protection Chemical safety goggles or face shield.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Lab coat, long pants, and closed-toe shoes.[3][5]
Respiratory Protection Use in a well-ventilated area or with a fume hood.[3]

In the event of exposure, immediate action is critical. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so, and seek immediate medical attention.[1][2] For skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothing.[1][3] If inhaled, move the person to fresh air.[2][3] If swallowed, rinse the mouth but do not induce vomiting, and call a physician immediately.[1][2][3]

Step-by-Step Disposal Procedure

The recommended and primary method for the disposal of this compound is through a licensed and approved waste disposal company.[2][3] Attempting to neutralize or treat this chemical in-house without the proper expertise and equipment can be dangerous and may violate regulations.

1. Waste Collection and Segregation:

  • Container: Use a designated, properly labeled, and sealed container for collecting this compound waste. The container must be compatible with the chemical; a corrosive-resistant container is recommended.[6][7]

  • Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., corrosive).

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. It is incompatible with bases and strong oxidizing agents.[1]

2. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials.[1][5]

  • The storage area should be secure and accessible only to authorized personnel.[3][8]

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste contractor with a clear and accurate description of the waste, including its chemical composition and any potential contaminants.

4. Documentation:

  • Maintain a record of the amount of this compound waste generated and the date of its transfer to the disposal contractor. This is crucial for regulatory compliance.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final disposal.

cluster_collection Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Waste Generated B Select Compatible, Labeled Container A->B  Step 1 C Segregate from Incompatible Materials B->C  Step 2 D Store in Designated Secure Area C->D  Step 3 E Contact EHS or Licensed Contractor D->E F Properly Document Waste Transfer E->F  Step 4 G Final Disposal by Approved Facility F->G  Step 5

References

Safeguarding Your Research: A Guide to Handling Chloromethyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Chloromethyl benzoate, including detailed operational and disposal plans. Our aim is to be your preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires strict adherence to safety protocols. It is harmful if swallowed, inhaled, or comes into contact with skin. It is corrosive and can cause severe skin burns, eye damage, and may lead to an allergic skin reaction.[1][2]

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this substance.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield.[3][4]Protects against splashes that can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact which can cause burns and allergic reactions.
Body Protection Laboratory coat, chemical-resistant apron, or coveralls.[5][6]Protects skin from accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[7]Prevents inhalation of harmful vapors or mists.

Operational Protocol: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for ensuring safety. The following step-by-step guide outlines the correct procedure for handling this compound in a laboratory setting.

  • Preparation :

    • Ensure the work area is in a chemical fume hood or a well-ventilated space.[7][8]

    • Confirm that an emergency eyewash station and safety shower are readily accessible.[7]

    • Assemble all necessary equipment and reagents before starting the experiment.

    • Don the appropriate Personal Protective Equipment (PPE) as detailed in the table above.

  • Handling :

    • Avoid direct contact with the chemical. Use appropriate tools for transfer.

    • Do not breathe in dust, fumes, gas, mist, vapors, or spray.[2]

    • Keep the container tightly closed when not in use.[8]

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2]

  • In Case of Exposure :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

    • Skin Contact : Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3][7]

    • Inhalation : Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][7]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused/Excess this compound Dispose of as hazardous waste through a licensed professional waste disposal service.[8] Do not pour down the drain.
Contaminated Labware (e.g., glassware, pipette tips) Rinse with a suitable solvent in a fume hood. Collect the solvent for hazardous waste disposal. Dispose of the rinsed labware according to your institution's guidelines for chemically contaminated sharps or glassware.
Contaminated PPE (e.g., gloves, apron) Remove and place in a designated, sealed hazardous waste container for disposal by a licensed professional waste disposal service.
Spills For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal. Ensure proper PPE is worn during cleanup. For large spills, evacuate the area and contact your institution's emergency response team.

Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a research setting.

Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Protocol A Review SDS B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Verify Emergency Equipment Access C->D E Dispense Chemical D->E Proceed to Handling F Perform Experiment E->F G Close Container Securely F->G H Decontaminate Work Area G->H Proceed to Cleanup I Segregate Waste H->I J Dispose of Waste via Licensed Service I->J K Doff PPE J->K L Wash Hands Thoroughly K->L M Exposure Event (Spill, Splash, Inhalation) N Administer First Aid M->N O Seek Immediate Medical Attention N->O

Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.